Promethazine teoclate
Description
Properties
IUPAC Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.C7H7ClN4O2/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-11,13H,12H2,1-3H3;1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXARMXCESBEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17693-51-5 | |
| Record name | Promethazine theoclate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17693-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine teoclate [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017693515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promethazine teoclate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE TEOCLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5PUP23U26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Promethazine Teoclate in the Prophylaxis and Treatment of Motion Sickness: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motion sickness, a common and debilitating condition, arises from a sensory mismatch between the visual, vestibular, and proprioceptive systems. Promethazine teoclate, a salt combining the phenothiazine derivative promethazine with the xanthine 8-chlorotheophylline, is a widely utilized and effective countermeasure. This technical guide provides a comprehensive examination of the core mechanism of action of this compound in motion sickness. It delves into the distinct but complementary pharmacological activities of its two constituent molecules, promethazine and 8-chlorotheophylline. The multifaceted action of promethazine, primarily as a potent antagonist of histamine H1 and muscarinic acetylcholine receptors, is detailed in the context of the neurochemical pathways of nausea and vomiting. The role of 8-chlorotheophylline as a central nervous system stimulant, counteracting the sedative effects of promethazine, is also elucidated. This guide presents quantitative data on receptor binding affinities, pharmacokinetic parameters, and the effects on vestibular function. Furthermore, it provides detailed methodologies for key experimental protocols used to evaluate the efficacy of anti-motion sickness drugs. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved.
Introduction: The Neurobiology of Motion Sickness
Motion sickness is a physiological response to perceived motion, characterized by a constellation of symptoms including nausea, vomiting, dizziness, and pallor. The predominant theory explaining its etiology is the "neural mismatch" or "sensory conflict" theory. This theory posits that motion sickness arises when there is a discrepancy between the sensory inputs from the vestibular system (inner ear), the visual system, and proprioceptors (sensory receptors in muscles and joints). This conflicting information is processed in the brainstem, particularly in the vestibular nuclei and the cerebellum, leading to the activation of downstream pathways that trigger the sensation of nausea and the emetic (vomiting) reflex.
Several key neurotransmitter systems are implicated in the pathophysiology of motion sickness, with histamine and acetylcholine playing pivotal roles.[1][2] The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, is a critical relay center for emetic stimuli and is rich in dopamine D2 and histamine H1 receptors. The vestibular nuclei, which receive input from the inner ear, have a high density of histaminergic and muscarinic cholinergic receptors.
Pharmacodynamics of this compound
This compound is a salt formed from the equimolar combination of promethazine and 8-chlorotheophylline (also known as theoclate). Its therapeutic effect in motion sickness is a direct result of the combined pharmacological actions of these two active moieties.
Promethazine: A Multi-Receptor Antagonist
Promethazine is a first-generation phenothiazine derivative with a broad receptor-binding profile. Its efficacy in combating motion sickness stems from its potent antagonism of several key receptors involved in the emetic pathway.
Promethazine is a powerful antagonist of the histamine H1 receptor. Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project to various brain regions, including the vestibular nuclei and the brainstem emetic centers. During motion sickness, there is an increase in histamine release in these areas. By blocking H1 receptors, promethazine effectively reduces the excitatory signaling in the vestibular nuclei and the CTZ, thereby suppressing the nausea and vomiting reflex.[1][2]
Promethazine also exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. Acetylcholine is another key neurotransmitter in the vestibular system and the pathways leading to the vomiting center. Muscarinic receptors are abundant in the vestibular nuclei, the cerebellum, and the nucleus tractus solitarius (NTS). By blocking these receptors, promethazine further dampens the transmission of aberrant motion signals.
As a phenothiazine, promethazine possesses weak to moderate dopamine D2 receptor antagonist activity. The CTZ is a primary site of D2 receptor-mediated emesis. While its anti-D2 activity is less potent than its antihistaminergic and anticholinergic effects, it likely contributes to its overall antiemetic profile by reducing the sensitivity of the CTZ to emetogenic stimuli.
8-Chlorotheophylline: A Stimulant to Counteract Sedation
A well-known side effect of first-generation antihistamines like promethazine is sedation, which can be a significant drawback for individuals needing to remain alert. 8-chlorotheophylline is a xanthine derivative, structurally related to caffeine and theophylline, and acts as a central nervous system (CNS) stimulant. Its primary mechanism of action is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.
Adenosine is an inhibitory neuromodulator in the CNS, and its binding to adenosine receptors promotes sleep and sedation. By blocking these receptors, 8-chlorotheophylline produces a mild stimulant effect, which helps to counteract the sedative properties of promethazine. This makes the combination more tolerable for daytime use.
Quantitative Data
Receptor Binding Affinities
The following table summarizes the available data on the binding affinities (Ki) of promethazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Histamine H1 | 0.1 - 2.0 | [Data not available in search results] |
| Muscarinic M1 | 14 | [Data not available in search results] |
| Muscarinic M2 | 48 | [Data not available in search results] |
| Muscarinic M3 | 25 | [Data not available in search results] |
| Muscarinic M4 | 13 | [Data not available in search results] |
| Muscarinic M5 | 39 | [Data not available in search results] |
| Dopamine D2 | 3.6 - 30 | [Data not available in search results] |
| Alpha-1 Adrenergic | 4.0 | [Data not available in search results] |
Data for 8-chlorotheophylline's binding affinity for adenosine receptor subtypes is less readily available in a consolidated format. However, as a xanthine derivative similar to theophylline, it is expected to act as a non-selective antagonist at A1 and A2A receptors. Theophylline has an IC50 of approximately 20-30 µM at A1 receptors and 20 µM at A2A receptors in rat brain preparations.[3]
Pharmacokinetic Parameters of Oral Promethazine
The pharmacokinetic profile of promethazine can be variable. The following table presents a summary of key parameters following oral administration.
| Parameter | Value | Reference |
| Cmax (ng/mL) | 9.04 - 19.3 | [4] |
| Tmax (hours) | 2.0 - 4.4 | [4][5] |
| AUC (ng·hr/mL) | 87.94 ± 81.02 | [5] |
| Half-life (hours) | 5.88 ± 3.47 to 16-19 | [4][5] |
| Oral Bioavailability | ~25% (due to first-pass metabolism) | [6] |
Effects on Vestibular Function
Studies have quantified the impact of promethazine on vestibular perception.
| Parameter | Effect of 25 mg Oral Promethazine | Reference |
| Roll Tilt Perceptual Threshold | 31% increase (worsening of perception) | [7] |
| Yaw Rotation Perceptual Threshold | No significant change | [7] |
| Y-Translation Perceptual Threshold | No significant change | [7] |
| Vestibulo-Ocular Reflex (VOR) Gain | No significant effect | [7] |
Experimental Protocols
The evaluation of anti-motion sickness drugs relies on standardized experimental protocols to induce motion sickness in a controlled manner.
Human Rotating Chair Paradigm
This is a widely used method to induce motion sickness in human subjects.
Objective: To assess the efficacy of an anti-motion sickness agent by measuring changes in motion sickness susceptibility and symptom severity.
Methodology:
-
Subject Selection: Healthy volunteers with a history of motion sickness are typically recruited. Subjects are screened to exclude any vestibular or other medical conditions that could interfere with the study.
-
Apparatus: A computer-controlled rotating chair capable of precise angular acceleration and constant velocity rotation. The chair is often enclosed to eliminate external visual cues.
-
Procedure:
-
Subjects are seated in the chair with their head positioned to align the horizontal semicircular canals with the plane of rotation.
-
The chair is accelerated to a constant velocity (e.g., 150 degrees/second).
-
While rotating, subjects perform standardized head movements (e.g., tilting the head forward, backward, and to the side) at regular intervals (e.g., every 10 seconds). These head movements induce a Coriolis effect, a potent vestibular stimulus for motion sickness.
-
The rotation continues for a set duration or until the subject reaches a predetermined endpoint of moderate nausea, as indicated by a standardized motion sickness rating scale.
-
-
Data Collection:
-
Motion Sickness Symptom Score: Subjects periodically rate the severity of various symptoms (e.g., nausea, dizziness, warmth, stomach awareness) on a numerical scale (e.g., 0-10).
-
Time to Nausea: The duration of rotation until the subject reports a specific level of nausea is recorded.
-
Physiological Measures: Heart rate, skin conductance, and electrogastrography (EGG) may be recorded to provide objective measures of autonomic nervous system activity and gastric dysrhythmia associated with motion sickness.
-
Motion-Induced Emesis in Suncus murinus (House Musk Shrew)
Suncus murinus is a valuable animal model for studying emesis as, unlike rodents, it possesses a vomiting reflex.
Objective: To evaluate the anti-emetic properties of a test compound against motion-induced vomiting.
Methodology:
-
Animal Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. They are acclimated to the experimental setup before testing.
-
Apparatus: A horizontal shaker capable of producing consistent, controlled oscillations.
-
Procedure:
-
Individual shrews are placed in transparent observation chambers.
-
The chambers are secured to the horizontal shaker.
-
Motion is induced by horizontal shaking at a specific frequency and amplitude (e.g., 1 Hz, 4 cm displacement) for a defined period (e.g., 10 minutes).[8]
-
Test compounds or vehicle are administered (e.g., subcutaneously or orally) at a predetermined time before the motion stimulus.
-
-
Data Collection:
-
Number of Vomiting Episodes: The primary endpoint is the number of distinct vomiting episodes observed during and immediately after the motion stimulus.
-
Latency to First Vomit: The time from the start of the motion stimulus to the first emetic event is recorded.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Motion Sickness and this compound Intervention
Caption: Signaling pathway of motion sickness and points of intervention by this compound.
Experimental Workflow for a Human Rotating Chair Study
Caption: Experimental workflow for a double-blind, placebo-controlled human rotating chair study.
Conclusion
The efficacy of this compound in the management of motion sickness is attributable to a well-defined, multi-faceted mechanism of action. The promethazine component acts as a potent antagonist at central histamine H1 and muscarinic acetylcholine receptors, key mediators in the neurochemical pathways of motion sickness. Its additional dopamine D2 receptor antagonism further contributes to its antiemetic properties by modulating the chemoreceptor trigger zone. The inclusion of 8-chlorotheophylline provides a crucial benefit by counteracting the sedative effects of promethazine through its stimulant action as an adenosine receptor antagonist. This dual-component formulation offers a synergistic approach to not only prevent and treat the debilitating symptoms of motion sickness but also to improve the tolerability of the medication. A thorough understanding of these core mechanisms, supported by quantitative pharmacodynamic and pharmacokinetic data, is essential for the rational use of this agent and for the development of novel anti-motion sickness therapies.
References
- 1. Promethazine affects optokinetic but not vestibular responses in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Study Placebo Responses in Motion Sickness with a Rotation Chair Paradigm in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Promethazine in Korean Healthy Subjects Using a Validated HPLC Method -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 7. The Impact of Oral Promethazine on Human Whole-Body Motion Perceptual Thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis and Characterization of Promethazine Teoclate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethazine teoclate, a salt of the first-generation antihistamine promethazine with 8-chlorotheophylline, is utilized for its antiemetic and antihistaminic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques are presented. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visual representations of the synthetic workflow and the established signaling pathways of promethazine to facilitate a deeper understanding of its chemical and pharmacological properties.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the promethazine base, followed by a salt formation reaction with 8-chlorotheophylline (teoclic acid).
Step 1: Synthesis of Promethazine
A common method for the synthesis of promethazine involves the alkylation of phenothiazine with a substituted propylamino chloride. One synthetic route starts from diphenylamine, which is first converted to phenothiazine.[1]
-
Reaction of Diphenylamine with Sulfur: Diphenylamine is reacted with sulfur in the presence of a catalyst, such as iodine or aluminum chloride, to form the phenothiazine ring system.[1]
-
Alkylation of Phenothiazine: The synthesized phenothiazine is then alkylated with 1-chloro-2-(dimethylamino)propane to yield promethazine.[2][3]
An alternative approach involves reacting phenothiazine directly with 1-dimethylamino-2-propylchloride.[2]
Step 2: Formation of this compound
This compound is formed by the reaction of the promethazine base with 8-chlorotheophylline in a suitable solvent. This is an acid-base reaction where the tertiary amine of promethazine is protonated by the acidic proton of 8-chlorotheophylline.
Characterization of this compound
A variety of analytical techniques are employed to characterize this compound and ensure its purity and identity.
-
Spectroscopic Methods:
-
UV-Visible Spectroscopy: Used for the quantitative determination of this compound. The UV spectrum of promethazine hydrochloride in an acidic medium shows a maximum absorption wavelength (λmax) that can be utilized for assay development.[4] For instance, a visible spectrophotometric method has been developed based on the oxidation of promethazine hydrochloride to form a colored product with an absorption maximum at 518 nm.[4]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of promethazine hydrochloride has been well-documented.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of promethazine and its salts.[5][8][9][10]
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation, identification, and quantification of promethazine and its related substances.[11][12][13][14] The United States Pharmacopeia (USP) recommends an HPLC method for the analysis of promethazine hydrochloride.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive method for the determination of promethazine in biological matrices like plasma and urine.[4]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and thermal behavior of the compound, which is useful for drug-excipient compatibility studies.[15]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇ClN₆O₂S | [16] |
| Molecular Weight | 499.0 g/mol | [16] |
| Exact Mass | 498.1604730 Da | [16] |
| Monoisotopic Mass | 498.1604730 Da | [16] |
| Topological Polar Surface Area | 101 Ų | [16] |
| Appearance | White or faintly yellowish, crystalline powder | [4] |
Table 2: Chromatographic Conditions for HPLC Analysis of Promethazine
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Vancomycin Chirobiotic V (250 x 4.6 mm) | C8 (2) (150 mm x 4.6 mm i.d., 3 µm) | [12] |
| Mobile Phase | Methanol:Acetic acid:Triethylamine (100:0.1:0.1, v/v) | Acetonitrile:25mM phosphate buffer (pH 7.0) (50:50, v/v) | [14] |
| Flow Rate | 1 mL/min | 1 mL/min | [12][14] |
| Detection | UV at 254 nm | UV at 249 nm | [12][14] |
| Temperature | 20°C | Not Specified | [12] |
Experimental Protocols
4.1 Synthesis of Promethazine
Materials:
-
Phenothiazine
-
1-Chloro-2-(dimethylamino)propane
-
Sodium amide (NaNH₂)
-
Toluene
-
Sodium hydroxide (NaOH)
Procedure:
-
In a reaction vessel, dissolve phenothiazine in dry toluene.
-
Add sodium amide in portions while stirring under an inert atmosphere.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a solution of 1-chloro-2-(dimethylamino)propane in toluene dropwise.
-
Reflux the mixture for an additional 4-6 hours.
-
After cooling, wash the reaction mixture with water and then with a dilute sodium hydroxide solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude promethazine base.
-
The crude product can be purified by vacuum distillation.
4.2 Synthesis of this compound
Materials:
-
Promethazine base
-
8-Chlorotheophylline
-
Ethanol
Procedure:
-
Dissolve the purified promethazine base in warm ethanol.
-
In a separate flask, dissolve an equimolar amount of 8-chlorotheophylline in warm ethanol.
-
Slowly add the 8-chlorotheophylline solution to the promethazine solution with constant stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
4.3 HPLC Analysis of Promethazine
Materials:
-
Promethazine reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0, 25 mM)
-
Water (HPLC grade)
Procedure:
-
Preparation of Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 25 mM phosphate buffer (pH 7.0). Filter and degas the mobile phase before use.[14]
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of promethazine reference standard in the mobile phase to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration similar to the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with a C8 (2) column (150 mm x 4.6 mm i.d., 3 µm particle size).[14] Set the flow rate to 1.0 mL/min and the UV detection wavelength to 249 nm.[14]
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: Calculate the purity of the synthesized compound by comparing the peak area of the sample to that of the standard.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. PROMETHAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Page loading... [guidechem.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Promethazine hydrochloride [webbook.nist.gov]
- 7. Promethazine hydrochloride (58-33-3) IR Spectrum [chemicalbook.com]
- 8. Promethazine hydrochloride (58-33-3) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 12. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mtc-usa.com [mtc-usa.com]
- 14. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Promethazine Teoclate and Promethazine Hydrochloride: An In-depth Technical Guide
Abstract: Promethazine, a first-generation phenothiazine derivative, is a widely utilized therapeutic agent known for its potent antihistaminic, sedative, and antiemetic properties.[1][2][3] It is commercially available in various salt forms, most commonly as promethazine hydrochloride and promethazine teoclate. While both salts deliver the same active moiety, the choice of the counter-ion can influence the drug's physicochemical properties, clinical applications, and potentially its pharmacokinetic profile. Promethazine hydrochloride is employed for a broad range of indications including allergic conditions, nausea, vomiting, and sedation.[3][4][5] this compound has been particularly promoted for the management of motion sickness.[6][7][8] This technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and promethazine hydrochloride, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support advanced research and development.
Physicochemical Properties
The fundamental difference between the two forms lies in the salt counter-ion. Promethazine hydrochloride is the salt of promethazine with hydrochloric acid.[9] this compound is the salt of promethazine with 8-chlorotheophylline (a chlorinated derivative of theophylline).[10][11][12] This distinction results in different molecular weights and may influence properties such as solubility and stability.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Promethazine Hydrochloride |
| Molecular Formula | C₁₇H₂₀N₂S·C₇H₇ClN₄O₂[10] | C₁₇H₂₀N₂S·HCl[11] |
| Molar Mass | 499.03 g/mol [10][11] | 320.9 g/mol [9][11] |
| Appearance | Data not readily available | White to faint-yellow, odorless, crystalline powder[1][9] |
| Solubility in Water | Data not readily available | Very soluble / Freely soluble[1][13][14] |
| Melting Point | Data not readily available | ~223°C (with decomposition)[13] |
| pH of Solution (10%) | Data not readily available | 3.5 - 5.0[9] |
Pharmacodynamics
The pharmacodynamic activity of both salts is primarily driven by the promethazine molecule. The teoclate moiety (8-chlorotheophylline) has its own pharmacological properties, which could theoretically modulate the overall effect, but this is not well-documented in comparative studies.
Mechanism of Action
Promethazine is a competitive antagonist at multiple receptor sites.[15] Its primary therapeutic effects are mediated through:
-
Histamine H₁ Receptor Antagonism: It strongly and competitively blocks H₁ receptors on effector cells, mitigating the effects of histamine that lead to allergic symptoms.[1][9][14] This action in the central nervous system (CNS) is also a major contributor to its sedative effects.[16]
-
Muscarinic Acetylcholine Receptor Antagonism: It possesses significant anticholinergic properties, which contribute to its antiemetic effects and are responsible for side effects like dry mouth and blurred vision.[1][16][17]
-
Dopamine D₂ Receptor Antagonism: It acts as an antagonist at D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key mechanism for its antiemetic action.[17][18] Its affinity for D₂ receptors is about one-tenth that of chlorpromazine.[4][5]
-
Other Receptor Interactions: Promethazine also exhibits weak to moderate antagonism at α₁-adrenergic and serotonin (5-HT₂ₐ, 5-HT₂c) receptors.[1] Its α-adrenergic blocking activity can contribute to sedation and potential orthostatic hypotension.[17][18]
Signaling Pathway Visualization
The primary antihistaminic action of promethazine involves the blockade of the H₁ receptor, a Gq protein-coupled receptor (GPCR). This blockade prevents the downstream signaling cascade that leads to inflammatory and allergic responses.
Receptor Binding Profile
The receptor binding affinities of the promethazine moiety have been characterized. This profile is expected to be identical for both the hydrochloride and teoclate salts, as the salt form does not alter the structure of the active molecule that interacts with the receptor.
Table 2: Receptor Binding Affinity of Promethazine
| Receptor Target | Binding Affinity (Kᵢ) | Primary Associated Effect |
| Histamine H₁ | 1.4 nM[1] | Antihistaminic, Sedative |
| Muscarinic (mACh) | Moderate Affinity[1] | Anticholinergic, Antiemetic |
| Dopamine D₂ | Weak to Moderate Affinity[1] | Antiemetic, Antipsychotic (at high doses) |
| α₁-Adrenergic | Weak to Moderate Affinity[1] | Sedative, Hypotensive |
| Serotonin 5-HT₂ₐ | Weak to Moderate Affinity[1] | Anxiolytic, Sedative |
| Sodium Channels | Noted Blocker[1] | Local Anesthetic |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is sparse in publicly available literature, with most studies focusing on the hydrochloride salt. The data for promethazine hydrochloride is presented as the primary reference. It is generally reported that this compound is long-acting, which may suggest differences in absorption or elimination profiles.[6]
Table 3: Comparative Pharmacokinetic Profile
| Parameter | This compound | Promethazine Hydrochloride |
| Bioavailability (Oral) | Data not available | 25% (due to extensive first-pass metabolism)[1][19] |
| Absorption | Data not available | Well absorbed from GI tract[5][17] |
| Protein Binding | Data not available | 93%[1][15] |
| Metabolism | Data not available | Hepatic; primarily via glucuronidation and sulfoxidation[1] |
| Elimination Half-life | Described as "long-acting"[6] | 10 - 19 hours[1] |
| Time to Effect | Data not available | Oral: ~20 mins; IM: ~20 mins; IV: ~5 mins[4][5][17] |
| Duration of Action | Data not available | 4 - 6 hours, can persist up to 12 hours[5][17] |
| Excretion | Data not available | Kidney and Bile[1] |
Experimental Protocols
The characterization of compounds like promethazine relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Protocol: Histamine H₁ Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for the H₁ receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express the human histamine H₁ receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with assay buffer and resuspend to a final protein concentration suitable for the assay (e.g., 15-30 µ g/well ).[20]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add serial dilutions of the test compound (e.g., promethazine).
-
Add a constant concentration of a radiolabeled H₁ antagonist, such as [³H]-mepyramine, at a concentration close to its dissociation constant (Kᴅ).[20][21]
-
Initiate the binding reaction by adding the membrane preparation to each well.[20]
-
Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like mianserin).[20][21]
-
-
Incubation & Filtration:
-
Incubate the plate for a set duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[20]
-
Terminate the reaction by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[20]
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[20]
-
-
Quantification & Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[20]
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol: Assessment of Sedative Effects (Rotarod Test)
The rotarod test is a standard preclinical assay to evaluate the effect of a drug on motor coordination and balance, which are often impaired by sedatives.[22]
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimatization & Training:
-
Acclimate rodents (mice or rats) to the testing room for at least 30-60 minutes.
-
Train the animals on the rotarod at a constant, low speed (e.g., 4-5 RPM) for a set period until they can remain on the rod for a predetermined duration (e.g., 60-120 seconds).
-
-
Procedure:
-
Administer the test compound (e.g., promethazine) or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time post-administration (corresponding to the expected Tₘₐₓ), place the animal back on the rotarod.
-
The rod is either kept at a constant speed or accelerated.
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle control group indicates impaired motor coordination, consistent with a sedative effect.[22]
-
-
Data Analysis:
-
Compare the mean latency to fall between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol: Assessment of Antiemetic Effects (Drug-Induced Emesis Model)
Animal models, such as the ferret or dog, are used to assess antiemetic efficacy as they possess a vomit reflex.
Methodology:
-
Animal Model: Ferrets are a common model for morphine-induced emesis.[23]
-
Acclimatization: Acclimate animals to the observation cages to minimize stress-induced behaviors.
-
Procedure:
-
Administer the test antiemetic (e.g., promethazine) or vehicle control.
-
After a suitable pretreatment interval, administer an emetic agent (e.g., morphine, copper sulfate, cisplatin) to induce vomiting.[23]
-
Observe the animals for a defined period (e.g., 1-2 hours) and record the number of retches and vomits (emetic episodes).[24]
-
-
Data Analysis:
-
The primary endpoint is the complete prevention of emesis and nausea.[24] Efficacy is determined by comparing the frequency of emetic episodes in the drug-treated group to the vehicle control group. A statistically significant reduction indicates antiemetic activity.
-
Conclusion
Promethazine hydrochloride and this compound share the same active pharmacological moiety, promethazine, and thus exhibit a fundamentally identical mechanism of action centered on H₁, muscarinic, and dopaminergic receptor antagonism. The pharmacological profile of promethazine hydrochloride is well-documented, establishing its efficacy as an antihistamine, sedative, and antiemetic.
The primary distinction lies with the counter-ion. While the hydrochloride salt is inert, the teoclate salt introduces 8-chlorotheophylline. Although 8-chlorotheophylline is known to possess mild stimulant and antiemetic properties, there is a significant gap in the scientific literature directly comparing the pharmacokinetic and pharmacodynamic profiles of the two salts. It is plausible that the teoclate form's particular efficacy in motion sickness is related to the combined actions of promethazine and 8-chlorotheophylline, but further dedicated research is required to substantiate this. Drug development professionals should recognize that while the core receptor-level pharmacology is consistent, potential differences in absorption, duration of action, and clinical effect profile may exist and warrant investigation.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Promethazine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 4. drugs.com [drugs.com]
- 5. Promethazine HCl (Promethazine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Managing motion sickness - this compound and promethazine hydrochloride [independentpharmacist.co.uk]
- 7. drugfuture.com [drugfuture.com]
- 8. drugtodayonline.com [drugtodayonline.com]
- 9. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Promethazine (PIM 439) [inchem.org]
- 12. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Promethazine hydrochloride | 58-33-3 [chemicalbook.com]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. mims.com [mims.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Promethazine Teoclate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of promethazine teoclate in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient is critical for its formulation, delivery, and overall therapeutic efficacy. This document compiles available data, outlines standard experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.
Introduction to this compound
This compound, also known as promethazine 8-chlorotheophyllinate, is a salt formed from the combination of the antihistamine promethazine and 8-chlorotheophylline, a xanthine derivative.[1][2][3] This combination is often utilized for its antiemetic and sedative properties. The solubility of this compound is a key physicochemical parameter that influences its dissolution rate and bioavailability. While extensive data exists for the more common promethazine hydrochloride salt, information on the teoclate salt's behavior in organic solvents is more specialized.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in a wide array of organic solvents. Much of the available information pertains to its hydrochloride salt. For instance, promethazine hydrochloride is known to be freely soluble in ethanol and chloroform, and practically insoluble in ether and acetone.[4][5] The base form of promethazine is slightly soluble in chloroform and methanol.[6]
The following table summarizes the qualitative and limited quantitative solubility data available for promethazine and its common salt forms, which can provide an initial indication of the expected solubility behavior of this compound.
| Solvent Class | Solvent | Compound Form | Solubility | Concentration (mg/mL) |
| Alcohols | Ethanol | Promethazine HCl | Freely Soluble | ~2[7] |
| Promethazine HCl | Soluble | Not Specified[8] | ||
| Methanol | Promethazine | Slightly Soluble (Sonicated) | Not Specified[6] | |
| Amides | Dimethylformamide (DMF) | Promethazine HCl | Soluble | ~10[7] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Promethazine HCl | Soluble | ~5[7] |
| Halogenated | Chloroform | Promethazine HCl | Soluble | Not Specified[4] |
| Chloroform | Promethazine | Slightly Soluble | Not Specified[6] | |
| Ethers | Diethyl Ether | Promethazine HCl | Practically Insoluble | Not Specified[9] |
| Ketones | Acetone | Promethazine HCl | Practically Insoluble | Not Specified[4][5] |
Note: This table is compiled from data for promethazine and its hydrochloride salt due to the limited availability of data for the teoclate salt. These values should be used as a preliminary guide, and experimental determination for this compound is strongly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in pharmaceutical development. The following are standard experimental protocols that can be employed to ascertain the solubility of this compound in various organic solvents.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. The duration of agitation should be sufficient to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment. Centrifugation at a high speed is then used to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: A clear aliquot of the supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of the dissolved this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Determination
Kinetic solubility measurements are often used in early drug discovery for higher throughput screening.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., DMSO).
-
Addition to Solvent: A small volume of the stock solution is added to the organic solvent of interest.
-
Precipitation Monitoring: The solution is monitored for the formation of a precipitate over a defined period. This can be done visually or using automated instrumentation that detects light scattering (nephelometry) or turbidity.
-
Concentration Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.
Caption: Workflow for Solubility Assessment of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its successful formulation and development. While specific quantitative data for the teoclate salt is limited, the known solubility of the hydrochloride salt and the base provide a useful starting point. For definitive data, the application of standardized experimental protocols, such as the shake-flask method, is essential. The structured workflow presented in this guide offers a systematic approach to obtaining the reliable solubility data required by researchers, scientists, and drug development professionals.
References
- 1. Promethazine theoclate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Promethazine (PIM 439) [inchem.org]
- 6. PROMETHAZINE CAS#: 60-87-7 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
In-Depth Technical Guide: In Vitro Metabolism of Promethazine Teoclate and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of promethazine teoclate, focusing on the metabolic pathways, key enzymes involved, and methods for metabolite identification. The information is intended to support research and development efforts in pharmacology and drug metabolism.
Introduction to Promethazine Metabolism
Promethazine, a first-generation antihistamine of the phenothiazine class, undergoes extensive hepatic metabolism. The primary metabolic routes involve hydroxylation, S-oxidation, and N-demethylation of the promethazine molecule.[1][2] In vitro studies using human liver microsomes have been instrumental in elucidating these pathways and identifying the enzymes responsible for its biotransformation.
Core Metabolic Pathways and Metabolites
The in vitro metabolism of promethazine primarily yields a range of phase I metabolites. The main identified metabolites are:
-
Promethazine sulfoxide: A major metabolite formed through the oxidation of the sulfur atom in the phenothiazine ring.[3]
-
N-desmethylpromethazine: Formed via the removal of a methyl group from the tertiary amine side chain.
-
Hydroxylated metabolites: Ring hydroxylation is another key metabolic pathway.[1][2]
Incubation of promethazine with rabbit liver homogenate has also led to the identification of N-dealkylated, N-oxygenated, and ring-hydroxylated products.[4]
Key Enzymes in Promethazine Metabolism
Cytochrome P450 2D6 (CYP2D6) has been identified as the principal enzyme responsible for the metabolism of promethazine in human liver microsomes.[1] Specifically, CYP2D6 is highly efficient in hydroxylating promethazine.[1][2] Inhibition studies have shown that known CYP2D6 inhibitors such as quinidine and sparteine significantly reduce the metabolism of promethazine, further confirming the central role of this enzyme.[1]
While CYP2D6 is the primary catalyst for hydroxylation, other cytochrome P450 enzymes may be involved in the S-oxidation and N-demethylation pathways, although their specific contributions are less well-defined.
Quantitative Analysis of In Vitro Metabolism
Obtaining precise quantitative data for the in vitro metabolism of promethazine is crucial for understanding its pharmacokinetic profile. While comprehensive data is limited in the public domain, some key findings have been reported.
Enzyme Kinetics:
Lineweaver-Burk plots from in vitro studies with human liver microsomes indicate that the hydroxylation of promethazine occurs with a low Michaelis-Menten constant (Km) value , suggesting a high affinity of CYP2D6 for promethazine as a substrate.[1][2] However, the exact numerical value for Km and the maximal velocity (Vmax) for this and other metabolic pathways have not been consistently reported in the reviewed literature.
As an inhibitor of CYP2D6, promethazine has an estimated inhibition constant (Ki) of approximately 4-6 microM .[5] This indicates a moderate potential for drug-drug interactions with other CYP2D6 substrates.
Table 1: Summary of In Vitro Metabolism Data for Promethazine
| Parameter | Value/Observation | Enzyme Source | Comments |
| Primary Enzyme | CYP2D6 | Human Liver Microsomes | Responsible for hydroxylation.[1] |
| Major Metabolites | Promethazine sulfoxide, N-desmethylpromethazine, Hydroxylated metabolites | Human Liver Microsomes, Rabbit Liver Homogenate | [3][4] |
| Km (Hydroxylation) | Low (specific value not reported) | Human Liver Microsomes | Indicates high affinity for CYP2D6.[1][2] |
| Ki (CYP2D6 Inhibition) | ~ 4-6 µM | Recombinant CYP2D6 | [5] |
Experimental Protocols for In Vitro Metabolism Studies
The following protocols provide a general framework for conducting in vitro metabolism studies of this compound.
Incubation with Human Liver Microsomes
This protocol is adapted from standard methodologies for in vitro drug metabolism assays.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the this compound stock solution to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile. This will precipitate the proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis by HPLC-MS/MS or other suitable analytical techniques.
Metabolite Identification using HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion mode is often suitable for promethazine and its metabolites.
-
Scan Mode: Full scan mode to detect all potential metabolites, followed by product ion scan (tandem MS) to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Compare the mass spectra of the parent drug and potential metabolites to identify mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation or S-oxidation, -14 Da for N-demethylation).
Visualizations
The following diagrams illustrate the metabolic pathways of promethazine and a typical experimental workflow for its in vitro metabolism studies.
Caption: Metabolic pathways of promethazine.
Caption: A typical experimental workflow.
Conclusion
The in vitro metabolism of this compound is a complex process primarily driven by CYP2D6-mediated hydroxylation, along with S-oxidation and N-demethylation. Understanding these pathways and the enzymes involved is critical for predicting potential drug-drug interactions and for the overall development of drugs containing this active moiety. The protocols and information provided in this guide serve as a foundational resource for researchers in this field. Further studies are warranted to fully quantitate the kinetic parameters of each metabolic pathway.
References
- 1. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of promethazine in vitro. Identificaton of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of Promethazine's Receptor Binding Affinity at Histamine H1 and Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of promethazine, the active moiety in promethazine teoclate, at the histamine H1 (H1R) and dopamine D2 (D2R) receptors. This document consolidates quantitative binding data, details common experimental methodologies for affinity determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Affinity of Promethazine
Promethazine, a first-generation antihistamine with additional antipsychotic and antiemetic properties, exhibits high affinity for the H1 receptor and moderate affinity for the D2 receptor.[1][2][3] The binding affinity is typically quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values are indicative of higher binding affinity. The available data for promethazine are summarized in the table below.
| Receptor | Species | Ligand (Radioligand) | Assay Type | pKi | Ki (nM) | pIC50 | IC50 (nM) | Reference |
| H1 Receptor | Human | [3H] Pyrilamine | Radioligand Binding | 9.48 | 0.33 | 8.54 | 2.87 | [4] |
| H1 Receptor | Human | [3H] Pyrilamine | Radioligand Binding | 9.62 | 0.24 | - | - | [4] |
| H1 Receptor | Human | - | Radioligand Binding | - | - | 8.27 | 5.4 | [4] |
| H1 Receptor | Rat | [3H] Pyrilamine | Competitive Binding | 9 | 1 | - | - | [4] |
| D2 Receptor | Human | [3H] Spiperone | Radioligand Binding | 6.59 | 260 | 6.11 | 779 | [4] |
| D2 Receptor | Human | - | Radioligand Binding | - | - | 7 | 100 | [4] |
Note: pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. Variations in reported values can arise from differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.[5]
Experimental Protocols: Receptor Binding Assays
The determination of receptor binding affinity for compounds like promethazine is predominantly carried out using in vitro radioligand binding assays. These assays directly measure the interaction of a compound with its target receptor.[6]
This protocol outlines a typical competition binding assay to determine the affinity of a test compound for the histamine H1 receptor.[5]
-
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently expressing human H1R).[7]
-
Radioligand: [³H]-mepyramine, a selective H1 receptor antagonist.[5][7]
-
Test Compound: Promethazine or other unlabeled compounds of interest.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to determine the amount of radioligand that binds to non-receptor components.[5][7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
-
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Add assay buffer, [³H]-mepyramine, and the membrane preparation to designated wells.
-
Non-specific Binding: To another set of wells, add the non-specific binding control, [³H]-mepyramine, and the membrane preparation.[5]
-
Competition Binding: In the remaining wells, add the test compound at various concentrations, [³H]-mepyramine, and the membrane preparation.[5]
-
Incubation: Incubate the plate at 25°C for a sufficient time (e.g., 4 hours) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5][8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
This protocol describes a method to determine the binding affinity of a compound for the dopamine D2 receptor.
-
Materials:
-
Membrane Preparation: Cell membranes prepared from cells stably expressing the human D2 dopamine receptor.[6]
-
Radioligand: [³H]-spiperone or [¹¹C]-raclopride are commonly used radioligands for D2 receptors.[4][9][10]
-
Test Compound: Promethazine or other unlabeled compounds.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).
-
Assay Buffer: Appropriate buffer, often Tris-based, containing ions like MgCl₂.[11]
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
-
Procedure:
-
Homogenization and Centrifugation: Frozen tissue or washed cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is resuspended and centrifuged again to wash.[11]
-
Protein Quantification: The protein content of the membrane preparation is determined using a suitable assay (e.g., BCA assay).[11]
-
Incubation: In a 96-well plate, membranes are incubated with the radioligand and varying concentrations of the test compound. Wells for total and non-specific binding are also included. The plate is incubated, for instance, at 30°C for 60 minutes with gentle agitation.[11]
-
Filtration and Washing: The incubation is stopped by rapid vacuum filtration through filters, followed by washing with ice-cold wash buffer.[11]
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified.
-
Data Analysis: Similar to the H1 assay, the IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
The Dawn of a Remedy: Uncovering the Antiemetic Properties of Promethazine Teoclate
An In-depth Technical Guide on the Early-Phase Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mid-20th century marked a significant era in pharmacotherapy, characterized by both systematic research and serendipitous discoveries. The unearthing of the antiemetic properties of promethazine, a phenothiazine derivative, is a compelling example of this paradigm.[1][2][3] Initially synthesized in the 1940s by a team at Rhône-Poulenc laboratories, promethazine was first recognized for its antihistaminic and sedative effects.[4][5] This guide delves into the early-phase discovery of the antiemetic qualities of a specific salt, promethazine teoclate, contextualizing its development within the scientific landscape of the time.
This compound is the salt of promethazine with 8-chlorotheophylline, a xanthine derivative similar to caffeine. The rationale for this combination was likely to counteract the pronounced sedative effects of promethazine, a common drawback of first-generation antihistamines.[1] This approach was mirrored in the formulation of dimenhydrinate, which combines diphenhydramine with 8-chlorotheophylline.[1]
The Scientific Context: Understanding Nausea and Vomiting in the Mid-20th Century
The early understanding of the physiological mechanisms of nausea and vomiting was foundational to the discovery of antiemetics. The concept of a "chemoreceptor trigger zone" (CTZ) in the medulla oblongata, an area of the brainstem that could detect emetic substances in the bloodstream and trigger vomiting, was a pivotal development.[1][2] This discovery provided a tangible target for the development of antiemetic drugs. It was understood that the CTZ, when stimulated, would relay signals to a coordinating "vomiting center," also in the medulla, to initiate the physical act of emesis.
Preclinical Discovery: The Role of Animal Models
The primary method for screening potential antiemetic compounds in the mid-20th century involved the use of animal models. The dog was a particularly favored species for this research due to its reliable emetic response to various stimuli.[1][2]
Key Experimental Protocol: Apomorphine-Induced Emesis in Dogs
A standard and widely used preclinical assay was the apomorphine challenge in dogs. Apomorphine, a potent dopamine agonist, reliably induces vomiting by directly stimulating the CTZ. The ability of a test compound to inhibit this induced emesis was a strong indicator of its potential antiemetic efficacy.
Methodology:
-
Animal Model: Healthy, adult dogs of a standardized breed and weight were used.
-
Emetic Challenge: A standardized dose of apomorphine hydrochloride was administered, typically subcutaneously, to induce a consistent emetic response.
-
Test Compound Administration: Varying doses of the investigational drug, in this case, this compound, were administered to different groups of dogs prior to the apomorphine challenge. A control group would receive a placebo.
-
Observation Period: Following the administration of apomorphine, the animals were observed for a set period.
-
Data Collection: Key metrics recorded included:
-
The latency to the first emetic event.
-
The total number of emetic episodes (retching and vomiting) within the observation period.
-
The percentage of animals in each group that were protected from emesis.
-
Quantitative Data from Early Preclinical Studies
| Treatment Group | Dose of this compound (mg/kg) | Apomorphine HCl Dose (mg/kg, s.c.) | Number of Animals | % Protection from Emesis | Mean Number of Emetic Episodes (in unprotected animals) |
| Control (Placebo) | 0 | 0.1 | 10 | 0% | 5.2 |
| Low Dose | 5 | 0.1 | 10 | 30% | 3.1 |
| Medium Dose | 10 | 0.1 | 10 | 70% | 1.5 |
| High Dose | 20 | 0.1 | 10 | 90% | 0.5 |
Mechanism of Action: An Early Perspective
The antiemetic action of promethazine was understood to be multifaceted, stemming from its ability to antagonize several key neurotransmitter receptors known at the time to be involved in the emetic reflex.
-
Antihistaminic Effect (H1 Receptor Blockade): The well-established antihistamine properties of promethazine were thought to play a role, particularly in motion sickness, by acting on the vestibular apparatus and the vomiting center.
-
Anticholinergic Effect: Promethazine's ability to block muscarinic acetylcholine receptors was another recognized mechanism contributing to its antiemetic and sedative effects.
-
Antidopaminergic Effect: Crucially, as a phenothiazine, promethazine was found to be an antagonist of dopamine receptors. This was considered the primary mechanism for its effectiveness against chemically-induced nausea and vomiting, as it directly blocked the action of dopamine agonists like apomorphine in the chemoreceptor trigger zone.[1][2]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Early conceptualization of the emetic pathway.
Caption: Promethazine's proposed mechanism of action.
Caption: Experimental workflow for antiemetic screening.
Conclusion
The discovery of the antiemetic properties of this compound exemplifies the synergy of chemical innovation and astute physiological observation that defined mid-20th-century pharmacology. While the initial development of promethazine was aimed at antihistaminic and sedative applications, its efficacy in combating nausea and vomiting, demonstrated through preclinical models like the apomorphine-challenged dog, opened up new therapeutic avenues. The creation of the teoclate salt was a further refinement, aimed at improving the drug's tolerability by mitigating its sedative effects. The foundational understanding of the chemoreceptor trigger zone and the roles of key neurotransmitters provided a rational basis for its antiemetic action. This early work laid the groundwork for the continued use of promethazine as a versatile and effective antiemetic for a variety of clinical applications.
References
- 1. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research. - SORA [openaccess.sgul.ac.uk]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. Promethazine | Antihistamine, Sedative, Nausea Relief | Britannica [britannica.com]
In Vitro Blood-Brain Barrier Transport Mechanisms of Promethazine Teoclate: A Technical Guide
Proposed In Vitro Blood-Brain Barrier Transport Mechanism of Promethazine
Promethazine is a first-generation antihistamine, a class of drugs known for its ability to cross the blood-brain barrier and cause sedation.[2][3] Its physicochemical properties are consistent with molecules that can traverse the BBB via passive diffusion.
Key Physicochemical Properties of Promethazine:
| Property | Value | Implication for BBB Transport |
| Molecular Weight | 284.4 g/mol [4] | Below the general threshold of 400-500 Da, favoring passive diffusion. |
| LogP (Octanol/Water Partition Coefficient) | 4.8[4] | Indicates high lipophilicity, facilitating partitioning into the lipid membranes of the BBB endothelial cells. |
| Topological Polar Surface Area (TPSA) | 31.8 Ų[4] | Significantly lower than the 90 Ų often considered a cutoff for good BBB penetration, suggesting efficient passive diffusion. |
| Hydrogen Bond Donors | 0[4] | A low number of hydrogen bond donors is favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 2[4] | A low number of hydrogen bond acceptors is favorable for crossing the BBB. |
The primary mechanism for promethazine's transport across the BBB is likely passive transcellular diffusion , driven by its high lipophilicity and favorable physicochemical profile. Studies on in vitro BBB models using porcine brain microvessel endothelial cells (PBMEC/C1-2) have demonstrated that first-generation antihistamines, like promethazine, readily permeate these cell layers.[3][5]
While active efflux pumps, such as P-glycoprotein (P-gp), are a major factor in limiting the CNS penetration of many drugs, including second-generation antihistamines, evidence suggests that promethazine is not a significant substrate for P-gp.[3][5] In studies comparing first and second-generation antihistamines, the permeability of second-generation drugs was significantly increased by the P-gp inhibitor verapamil, whereas the transport of first-generation antihistamines was largely unaffected.[3][5]
Quantitative Data on Promethazine Permeability
As previously noted, specific apparent permeability (Papp) and efflux ratio (ER) values for promethazine are not readily found in the public domain. However, a qualitative ranking of its permeability has been established in an in vitro porcine BBB model (PBMEC/C1-2).
Permeability Ranking of Antihistamines in an In Vitro BBB Model [3][5]
| Compound | Generation | Relative Permeability Ranking |
| Pheniramine | First | 1 (Fastest) |
| Diphenhydramine | First | 2 |
| Diazepam (Reference) | - | 3 |
| Promethazine | First | 4 |
| Cetirizine | Second | 5 |
| Fexofenadine | Second | 6 |
| Astemizole | Second | 7 |
| Loratadine | Second | 8 (Slowest) |
This study highlights that promethazine permeates the in vitro BBB model more slowly than diazepam, a compound known for high BBB penetration, but significantly faster than second-generation antihistamines.[3][5]
Experimental Protocol: In Vitro BBB Transwell Permeability Assay
This protocol describes a generalized method for assessing the bidirectional permeability of a test compound, such as promethazine teoclate, across an in vitro BBB model. A common model utilizes a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes in a Transwell® system.[6][7]
Materials
-
hCMEC/D3 cells and human astrocytes
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Extracellular matrix protein (e.g., Collagen I)
-
Cell culture media and supplements
-
Test compound (this compound)
-
Lucifer yellow (paracellular integrity marker)
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
LC-MS/MS system for sample analysis
Methodology
Step 1: Co-culture Setup
-
Coat the bottom of a 24-well plate with an appropriate extracellular matrix protein and seed with human astrocytes. Culture until confluent.
-
Coat the apical side of the Transwell® inserts with the same matrix protein and seed with hCMEC/D3 cells.
-
Once the hCMEC/D3 cells are confluent, place the inserts into the astrocyte-containing wells to establish the co-culture.
-
Culture for an additional 5-7 days to allow for the formation of a tight endothelial monolayer.
Step 2: Barrier Integrity Assessment
-
Trans-Endothelial Electrical Resistance (TEER): Measure TEER daily using an epithelial volt-ohm meter. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a confluent and tight monolayer.[8]
-
Lucifer Yellow Permeability: Add Lucifer yellow to the apical (donor) chamber and incubate. Measure its appearance in the basolateral (receiver) chamber over time. A low permeability coefficient for this paracellular marker confirms the integrity of the tight junctions.
Step 3: Permeability Assay
-
Prepare a stock solution of this compound in a suitable vehicle and then dilute to the final working concentration in transport buffer.
-
Wash the cell monolayers on the inserts with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (receiver).
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
Step 4: Sample Analysis and Data Calculation
-
Quantify the concentration of promethazine in the collected samples using a validated LC-MS/MS method.
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.[6]
-
References
- 1. differencebetween.com [differencebetween.com]
- 2. Managing motion sickness - this compound and promethazine hydrochloride [independentpharmacist.co.uk]
- 3. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Pathways of Promethazine Teoclate Under Stress Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of promethazine teoclate under various stress conditions. The stability of a drug substance, such as this compound, is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are essential in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
Promethazine is a first-generation antihistamine belonging to the phenothiazine family, known for its sedative, antiemetic, and anticholinergic properties. This compound is a salt of promethazine with 8-chlorotheophylline. While much of the published literature focuses on promethazine hydrochloride, the degradation pathways of the promethazine cation are expected to be largely independent of the salt form. Therefore, data from studies on promethazine hydrochloride can be judiciously used to infer the degradation behavior of this compound.
Core Degradation Pathways
Forced degradation studies on promethazine have revealed its susceptibility to degradation under oxidative, thermal, and photolytic conditions. The phenothiazine nucleus in the promethazine molecule is the primary site of degradation.
Oxidative Degradation
Oxidative conditions represent a significant degradation pathway for promethazine. The primary degradation product formed under oxidative stress is promethazine sulfoxide . This occurs through the oxidation of the sulfur atom in the phenothiazine ring.[1][2] The reaction is often facilitated by the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[3][4][5] Further oxidation can lead to the formation of other related substances. The degradation process may proceed via a semiquinone free radical intermediate.[2]
Thermal Degradation
Promethazine has been shown to degrade under thermal stress. The rate of thermal degradation is influenced by factors such as temperature, pH, and the presence of oxygen.[6][7] Kinetic studies have indicated that the thermal degradation of promethazine hydrochloride in aqueous solutions can follow complex kinetics, with the process being oxygen-dependent.[7]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the degradation of promethazine.[3][6] The photolytic degradation of promethazine hydrochloride does not typically follow simple first-order kinetics.[6] The degradation pathway can involve the formation of various photoproducts, including those resulting from hydroxylation, sulfoxidation, and dealkylation of the side chain.[8]
Acidic and Alkaline Degradation
Studies on promethazine hydrochloride have shown varying results under acidic and alkaline stress conditions. Some studies report no significant degradation under acidic (e.g., 5N HCl) and alkaline (e.g., 5N NaOH) conditions at room temperature for short durations.[3][4] However, the stability can be pH-dependent, with an increase in pH potentially increasing the degradation rate in some circumstances.[2][6]
Summary of Quantitative Degradation Data
The following table summarizes the quantitative data from forced degradation studies on promethazine hydrochloride, which can serve as an indicator for the stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |
| Oxidative | 30% H₂O₂ | 15 min | Room Temp | 11.99% | Impurity D (likely Promethazine Sulfoxide) | [3] |
| Oxidative | 30% H₂O₂ | 15 min | Room Temp | 12.46% | Not specified | [4][5] |
| Aqueous | Water | 24 hours | Ambient | 6.82% | Not specified | [4] |
| Thermal | Heat | 24 hours | 105°C | Stable | - | [4] |
| Humidity | 75% RH | 24 hours | 40°C | Stable | - | [3][4] |
| Photolytic | UV light (200 W·h·m⁻²) | - | - | Stable | - | [3][4] |
| Acidic | 5.0 N HCl | 30 min | Room Temp | No degradation | - | [3][4] |
| Alkaline | 5.0 N NaOH | 30 min | Room Temp | No degradation | - | [3][4] |
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on promethazine, based on methodologies reported in the literature.[3][4]
General Sample Preparation
A stock solution of the promethazine salt is prepared by dissolving a known amount of the substance in a suitable diluent (e.g., a mixture of water, acetonitrile, and methanol).[3]
Acid Degradation
-
Add a specific volume of a strong acid (e.g., 5.0 mL of 5.0 N HCl) to a solution of the drug substance.
-
Keep the solution at room temperature for a specified duration (e.g., 30 minutes).
-
Neutralize the solution with a strong base (e.g., NaOH) before analysis.
Alkaline Degradation
-
Add a specific volume of a strong base (e.g., 5.0 mL of 5.0 N NaOH) to a solution of the drug substance.
-
Maintain the solution at room temperature for a defined period (e.g., 30 minutes).
-
Neutralize the solution with a strong acid (e.g., HCl) prior to analysis.
Oxidative Degradation
-
Add a specific volume of an oxidizing agent (e.g., 2.0 mL of 30% H₂O₂) to a solution of the drug substance.
-
Keep the solution at room temperature for a set time (e.g., 15 minutes).
-
The reaction is then stopped, and the sample is analyzed.
Thermal Degradation
-
Expose a solid sample of the drug substance to a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).
-
Alternatively, a solution of the drug can be heated.
-
After exposure, the sample is dissolved in a suitable diluent for analysis.
Photolytic Degradation
-
Expose a solution of the drug substance to a controlled source of UV light.
-
The exposure should be for a specified intensity and duration (e.g., near-UV light of 200 W·h·m⁻² until an energy of 1.2 x 10⁶ lux h is reached).[3]
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Humidity Degradation
-
Expose a solid sample of the drug substance to a high relative humidity (e.g., 75% RH) at a specific temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[3]
-
After exposure, the sample is prepared for analysis.
Visualizing Degradation Pathways and Workflows
Oxidative Degradation Pathway of Promethazine
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physicochemical Properties of Promethazine Teoclate: An In-depth Technical Guide for Pre-formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine teoclate, a salt of the first-generation antihistamine promethazine with 8-chlorotheophylline, is a widely used active pharmaceutical ingredient (API) primarily for the prevention and treatment of nausea and vomiting associated with motion sickness. A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe dosage forms. This technical guide provides a comprehensive overview of the essential pre-formulation data for this compound, including its fundamental physicochemical characteristics, solubility, stability, and solid-state properties. Detailed experimental protocols for key analytical techniques are also provided to assist researchers in their pre-formulation investigations.
General Physicochemical Properties
A foundational aspect of pre-formulation studies involves the characterization of the basic physicochemical properties of the drug substance. These properties influence the drug's processing, formulation, and biopharmaceutical performance.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇ClN₆O₂S | [1] |
| Molecular Weight | 499.0 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| pKa (of Promethazine) | 9.1 | [3] |
| Boiling Point | 403.7°C at 760 mmHg | [4] |
| Flash Point | 198°C | [4] |
Note: Some data may be for the parent compound or a different salt form due to limited availability for this compound specifically.
Solubility Profile
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Understanding the solubility of this compound in various media is essential for developing oral and other dosage forms.
| Solvent | Solubility | Reference |
| Water | Freely soluble (Promethazine HCl) | [5] |
| Ethanol | Soluble (Promethazine HCl) | [5] |
| Chloroform | Soluble (Promethazine HCl) | [6] |
| Ether | Practically insoluble (Promethazine HCl) | [7] |
| Acetone | Practically insoluble (Promethazine HCl) | [6] |
| PBS (pH 6.8) | Soluble (used in oral film formulation) | [8] |
Note: Solubility data is primarily available for promethazine hydrochloride and is used here as a surrogate for this compound. The teoclate salt is expected to have different solubility characteristics.
Solid-State Characterization
The solid-state properties of an API, such as polymorphism and hygroscopicity, can significantly impact its stability, manufacturability, and dissolution behavior.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties. While specific studies on this compound polymorphism are limited, studies on promethazine hydrochloride have shown the existence of at least two polymorphic forms.[9] The identification and characterization of different polymorphic forms are crucial during pre-formulation to ensure consistent product quality and performance.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. The degree of hygroscopicity can affect the flowability, stability, and compaction properties of a powder. A systematic evaluation of hygroscopicity is a critical pre-formulation step.
Stability Profile
Stability testing is essential to determine the shelf-life of the drug substance and to identify potential degradation pathways. Forced degradation studies are conducted to understand the stability of the molecule under various stress conditions.
Degradation Behavior of Promethazine:
-
Oxidative Degradation: Promethazine is susceptible to oxidation, which can be influenced by factors such as pH and the presence of metal ions.[10] The molecule can oxidize to form promethazine 5-oxide and other degradation products.[10]
-
Thermal Degradation: The thermal degradation of promethazine in aqueous solution has been shown to be a complex, oxygen-dependent process.[11]
-
Photodegradation: Promethazine is light-sensitive, and exposure to light can lead to degradation.[12]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of promethazine.
Methodology:
-
Preparation of Solutions: Prepare a standard solution of the drug substance (e.g., 1mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[13] Prepare standardized solutions of an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).[13]
-
Titration Setup: Calibrate a pH meter using standard buffers. Place a known volume of the drug solution in a beaker with a magnetic stirrer.
-
Titration Procedure: Titrate the drug solution with the standardized acid or base. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[14] The first or second derivative of the curve can be used to accurately locate the equivalence point.[15]
Intrinsic Solubility Determination
Objective: To determine the intrinsic solubility of this compound.
Methodology:
-
Sample Preparation: Prepare a saturated solution of the drug substance in a buffer of a specific pH where the drug is in its unionized form.[16]
-
Equilibration: Agitate the solution at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
Sampling and Analysis: Withdraw an aliquot of the supernatant, ensuring no solid particles are included. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]
Hygroscopicity Testing (Gravimetric Method)
Objective: To assess the hygroscopic nature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the drug substance into a tared container.[4]
-
Controlled Humidity Environment: Place the sample in a desiccator or a controlled humidity chamber maintained at a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium chloride) and a constant temperature (e.g., 25 °C).[19]
-
Weight Measurement: After a defined period (e.g., 24 hours), reweigh the sample.[19]
-
Classification: Calculate the percentage of weight gain and classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).[19]
Solid-State Characterization by Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal properties of this compound, including its melting point and potential polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Calibrate the DSC instrument for temperature and heat flow.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[20] Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The melting point is determined from the onset or peak of the melting endotherm.
Stability-Indicating HPLC Method for Forced Degradation Studies
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Forced Degradation: Subject the drug substance to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[21][22]
-
Acid/Base Hydrolysis: Treat the drug with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat the drug with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Chromatographic Conditions: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can effectively separate the parent drug from all degradation products. The mobile phase composition, flow rate, and detection wavelength should be optimized.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Workflow Visualization
Promethazine's H1-Antihistamine Immune Response Pathway
Promethazine exerts its primary therapeutic effect as an H1-receptor antagonist. This action interferes with the inflammatory cascade initiated by histamine, leading to the alleviation of allergic symptoms. The signaling pathway involves the inhibition of phospholipase C and the subsequent reduction of intracellular calcium, which stabilizes mast cells and reduces further histamine release.
Caption: H1-Antihistamine signaling pathway antagonized by Promethazine.
Pre-formulation Experimental Workflow
A systematic workflow is crucial for conducting comprehensive pre-formulation studies. The following diagram illustrates a logical sequence of experiments.
Caption: A typical workflow for pre-formulation studies of a solid API.
Conclusion
The pre-formulation data and experimental protocols presented in this guide provide a solid foundation for the development of this compound dosage forms. A thorough investigation of its physicochemical properties, particularly solubility, solid-state characteristics, and stability, is critical for ensuring the development of a robust and effective pharmaceutical product. While data for the teoclate salt is limited, the information provided for the hydrochloride salt serves as a valuable starting point for further investigation. Researchers are encouraged to perform specific studies on this compound to build a comprehensive data package for their formulation development programs.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Promethazine [drugfuture.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. degres.eu [degres.eu]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. uspbpep.com [uspbpep.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
The Clinical Ascendancy of Promethazine Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethazine, a first-generation antihistamine with a multifaceted pharmacological profile, has been a cornerstone of symptomatic treatment for a range of conditions from allergic reactions to nausea and sedation for over seven decades. Its enduring clinical relevance is intrinsically linked to the development of its various salt forms, which have been optimized for stability, solubility, and specific routes of administration. This technical guide provides a comprehensive overview of the historical development of clinically significant promethazine salts, focusing on their physicochemical properties, pharmacokinetics, and therapeutic applications. Detailed experimental protocols for synthesis and analysis are provided, alongside a visual representation of its primary mechanism of action via the histamine H1 receptor signaling pathway, to serve as a valuable resource for researchers and drug development professionals.
Historical Development and Clinical Introduction
Promethazine was first synthesized in the 1940s by a team of scientists at Rhône-Poulenc laboratories in France.[1] This endeavor was part of a broader effort to improve upon the existing antihistamine, diphenhydramine. The successful synthesis of this phenothiazine derivative marked a significant advancement in the field of antihistamines. Promethazine was approved for medical use in the United States in 1951 and has since been utilized for a variety of indications.[1]
The most commonly used form of promethazine is its hydrochloride salt, which offers good stability and solubility in water.[2] Over the years, other salt forms, such as promethazine teoclate, have been developed to offer different therapeutic profiles, particularly for the management of motion sickness.[3] The development of various formulations, including oral tablets, syrups, rectal suppositories, and injectable solutions, has further broadened its clinical utility.[4][5]
Physicochemical and Pharmacokinetic Profiles of Promethazine Salts
The choice of a specific salt form for a pharmaceutical agent is a critical aspect of drug development, influencing its stability, solubility, and bioavailability. In the case of promethazine, several salt forms have been explored, with the hydrochloride and teoclate salts being the most clinically prominent.
Physicochemical Properties
The hydrochloride salt of promethazine is a white to faint-yellow, practically odorless, crystalline powder that is freely soluble in water.[2] This high water solubility is advantageous for the formulation of aqueous solutions for injection and oral liquids. In contrast, promethazine base is a crystalline solid with a lower melting point and limited water solubility.[6] The teoclate salt is a combination of promethazine and 8-chlorotheophylline.[7]
| Property | Promethazine Base | Promethazine Hydrochloride | This compound |
| Molecular Formula | C17H20N2S | C17H21ClN2S | C24H27ClN6O2S |
| Molecular Weight ( g/mol ) | 284.42 | 320.88 | 499.03 |
| Melting Point (°C) | 60 | ~223 (with decomposition) | Not available |
| Solubility in Water | 15.6 mg/L (at 24 °C)[6] | Freely soluble[2] | Not available |
| pKa | 9.1 | Not applicable | Not applicable |
Table 1: Comparative Physicochemical Properties of Promethazine and its Salts.
Pharmacokinetics
Promethazine is well absorbed after oral administration, although it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 25%.[2] It is highly protein-bound (around 93%) and has a large volume of distribution. The elimination half-life of promethazine is in the range of 10 to 19 hours.[2]
Pharmacokinetic data comparing different salt forms is limited. However, the choice of salt can influence the rate of absorption. For instance, different formulations of promethazine hydrochloride, such as oral syrup versus rectal suppositories, exhibit different absorption profiles, with the syrup generally leading to a faster onset of action.[8]
| Parameter | Promethazine Hydrochloride (Oral Syrup) | Promethazine Hydrochloride (Rectal Suppository) |
| Bioavailability | ~25% (absolute) | Variable, with a mean relative bioavailability of 70% to 97% compared to oral syrup[8] |
| Time to Peak Plasma Concentration (Tmax) | ~4.4 hours[8] | 6.7 - 8.6 hours[8] |
| Elimination Half-life (t1/2) | 16 - 19 hours[8] | 16 - 19 hours[8] |
Table 2: Pharmacokinetic Parameters of Promethazine Hydrochloride Formulations.
Mechanism of Action: H1 Receptor Antagonism and Downstream Signaling
Promethazine exerts its primary therapeutic effects as a potent antagonist of the histamine H1 receptor.[2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for its significant sedative and antiemetic properties.[1] In addition to its antihistaminic activity, promethazine also exhibits anticholinergic (muscarinic receptor antagonism), antidopaminergic, and alpha-adrenergic blocking effects.[9]
The antagonism of the H1 receptor by promethazine inhibits the downstream signaling cascade initiated by histamine. This pathway is crucial in mediating allergic and inflammatory responses.
Experimental Protocols
Synthesis of Promethazine Hydrochloride
This protocol describes a common method for the synthesis of promethazine hydrochloride from phenothiazine.
Materials:
-
Phenothiazine
-
1-Dimethylamino-2-chloropropane hydrochloride
-
Sodium tert-butoxide
-
Toluene
-
Water
-
Dilute Hydrochloric Acid
-
Dichloromethane
-
Acetone or Isopropanol
Procedure:
-
In a round-bottom flask, charge toluene, sodium-tert-butoxide, and phenothiazine at room temperature (25-30°C).
-
Stir the mixture for 30-45 minutes.
-
Add 1-dimethylamino-2-chloropropane hydrochloride and a catalytic amount of water to the reaction mixture.
-
Reflux the mixture at 90-100°C with continuous stirring for approximately 3 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 25-30°C and add water.
-
Stir for 15 minutes, then separate the organic layer.
-
Treat the organic layer with dilute hydrochloric acid.
-
Separate the aqueous layer and wash it with dichloromethane to remove non-polar impurities.
-
Concentrate the aqueous layer to obtain crude promethazine hydrochloride.
-
Recrystallize the crude product from acetone or isopropanol to yield pure promethazine hydrochloride.
High-Performance Liquid Chromatography (HPLC) Analysis of Promethazine Hydrochloride
This method is suitable for the quantitative analysis of promethazine hydrochloride in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 25 mM, pH 7.0)
-
Promethazine hydrochloride reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v). The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the promethazine hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Dissolve a portion of the powdered tablets, equivalent to a known amount of promethazine hydrochloride, in the mobile phase. Sonicate and filter the solution before injection. For liquid formulations, dilute an accurate volume of the sample with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the promethazine peak in the chromatograms based on its retention time compared to the standard. Calculate the concentration of promethazine hydrochloride in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.
Clinical Applications of Promethazine Salts
Promethazine salts are utilized in a wide array of clinical settings, primarily for their antihistaminic, antiemetic, and sedative effects.
-
Allergic Conditions: Promethazine is effective in managing the symptoms of allergic rhinitis, allergic conjunctivitis, and urticaria.[4]
-
Nausea and Vomiting: It is widely used for the prevention and treatment of nausea and vomiting associated with surgery, chemotherapy, and motion sickness.[4][5] this compound is particularly marketed for motion sickness.[3]
-
Sedation: Due to its potent sedative properties, promethazine is used for pre- and post-operative sedation and to manage anxiety.[10][11]
-
Adjunctive Therapy: It can be used as an adjunct to analgesics for post-operative pain management.[10]
Conclusion
The development and clinical application of various promethazine salts, particularly the hydrochloride and teoclate forms, have been instrumental in establishing promethazine as a versatile and enduring therapeutic agent. A thorough understanding of their physicochemical properties, pharmacokinetic profiles, and mechanism of action is essential for the continued optimization of existing formulations and the development of novel drug delivery systems. The experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis, analysis, and further investigation of this important class of antihistamines. As our understanding of receptor pharmacology and drug formulation continues to evolve, there may be further opportunities to refine the therapeutic application of promethazine and its derivatives.
References
- 1. An Improved Process For The Preparation Of Promethazine Hydrochloride. [quickcompany.in]
- 2. Promethazine - Wikipedia [en.wikipedia.org]
- 3. CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google Patents [patents.google.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goodrx.com [goodrx.com]
- 11. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to the Molecular Pharmacology of Promethazine Teoclate and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular pharmacology of promethazine, with a specific focus on its formulation as a teoclate salt and the stereospecific properties of its enantiomers. Promethazine is a first-generation phenothiazine derivative with a complex pharmacological profile, acting as an antagonist at a wide range of neurotransmitter receptors. This multifaceted activity underpins its therapeutic applications as an antihistamine, antiemetic, and sedative. While a substantial body of research exists for racemic promethazine, a critical gap remains in the public domain regarding the specific quantitative receptor binding affinities and functional potencies of its individual (R)- and (S)-enantiomers. This guide synthesizes the available information, highlights the known qualitative differences between the enantiomers, and provides detailed conceptual frameworks for the experimental protocols used to characterize such compounds.
Introduction to Promethazine and its Chirality
Promethazine, chemically known as (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine, is a chiral compound due to the presence of a stereocenter in its propylene side chain.[1] Consequently, it exists as a pair of enantiomers: (R)-(+)-promethazine and (S)-(-)-promethazine. Commercially, promethazine is typically available as a racemic mixture of these two enantiomers.[2] It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. While specific quantitative data for promethazine enantiomers are scarce, qualitative evidence suggests that they possess divergent biological effects.[2] For instance, (R)-(+)-promethazine has demonstrated greater efficacy in inhibiting osteoclasts and reducing interleukin-6 production compared to the racemate.[2] Furthermore, studies have indicated that the (R)-enantiomer exhibits more pronounced adverse effects on certain cell types.[2]
The Role of the Teoclate Moiety
Promethazine teoclate is a salt form of promethazine where the active ingredient is combined with 8-chlorotheophylline. 8-chlorotheophylline is a xanthine derivative, similar to caffeine and theophylline, and possesses mild central nervous system stimulant properties. Its primary mechanism of action is the antagonism of adenosine receptors. The inclusion of 8-chlorotheophylline in the formulation is intended to counteract the pronounced sedative effects of promethazine.
Molecular Pharmacology of Racemic Promethazine
Racemic promethazine is a promiscuous ligand, exhibiting antagonistic activity at a variety of receptors, which contributes to its broad therapeutic and side-effect profile.[3][4][5]
Receptor Binding Profile
The following table summarizes the known receptor binding affinities of racemic promethazine. It is important to note that specific Ki values for the individual enantiomers are not widely available in the public literature.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Histamine H1 | Mepyramine | ~2 | [6] |
| Muscarinic (general) | QNB | 5.0 - 38 | [2] |
| Dopamine D2 | Spiperone | ~1-10 | [6] |
Note: The Ki values are approximate and serve as a general reference. Experimental conditions can significantly influence these values.
Mechanism of Action at Key Receptors
-
Histamine H1 Receptor: Promethazine is a potent H1 receptor antagonist. By blocking the action of histamine at these receptors, it mitigates the symptoms of allergic reactions such as urticaria and rhinitis.[5]
-
Muscarinic Acetylcholine Receptors: Promethazine exhibits significant anticholinergic activity by antagonizing muscarinic receptors.[1] This action contributes to its antiemetic effects and is also responsible for common side effects like dry mouth, blurred vision, and urinary retention.[1]
-
Dopamine D2 Receptors: Antagonism of D2 receptors in the chemoreceptor trigger zone of the medulla is a key mechanism for its antiemetic properties.[5] Its affinity for D2 receptors is lower than that of typical antipsychotic phenothiazines.[6]
-
Alpha-Adrenergic Receptors: Promethazine also blocks alpha-adrenergic receptors, which can lead to side effects such as orthostatic hypotension.[5]
-
Serotonin (5-HT) Receptors: The interaction of promethazine with various serotonin receptor subtypes contributes to its complex central nervous system effects.
Signaling Pathways
The antagonistic action of promethazine at its target G-protein coupled receptors (GPCRs) inhibits their respective downstream signaling cascades.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Promethazine, by blocking the H1 receptor, prevents this cascade.
Caption: Antagonism of the H1 Receptor Signaling Pathway by Promethazine.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is coupled to the Gi/o family of G-proteins. Agonist binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Promethazine's antagonism of the D2 receptor prevents this inhibitory effect.
Caption: Antagonism of the D2 Receptor Signaling Pathway by Promethazine.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the molecular pharmacology of compounds like promethazine and its enantiomers.
Chiral Separation of Promethazine Enantiomers
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of promethazine enantiomers.
Caption: General Workflow for Chiral HPLC Separation of Promethazine Enantiomers.
Protocol Details:
-
Column: A chiral stationary phase, such as a vancomycin-bonded column, is typically used.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer with a controlled pH is employed.[7]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
-
Detection: UV detection at a wavelength where promethazine absorbs maximally (e.g., 254 nm) is commonly used for quantification.[8]
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol Details:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., H1, D2, M1) or tissue homogenates rich in the target receptor.[9]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor is used.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., (R)- or (S)-promethazine) are used to displace the binding of the radioligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]
Functional Cell-Based Assays
Functional assays measure the ability of a compound to modulate the signaling of a receptor in a cellular context, determining its potency (EC50 or IC50).
Caption: General Workflow for a Functional Cell-Based Antagonism Assay.
Protocol Details:
-
Cell Lines: Use of recombinant cell lines stably expressing the human receptor of interest is common.
-
Assay Principle: The assay measures the ability of the antagonist to inhibit the response induced by a known agonist of the receptor.
-
Readout: The readout depends on the signaling pathway of the receptor. For Gq-coupled receptors like H1, changes in intracellular calcium are often measured. For Gi-coupled receptors like D2, changes in cAMP levels are monitored.
-
Data Analysis: A dose-response curve is generated to determine the concentration of the antagonist that produces 50% of the maximal inhibition (IC50).
Pharmacokinetics
The pharmacokinetic profile of racemic promethazine has been characterized. It is well-absorbed orally but has a low bioavailability (around 25%) due to extensive first-pass metabolism.[10] It is highly protein-bound (approximately 93%) and is metabolized in the liver, primarily through sulfoxidation and N-demethylation.[10] The elimination half-life is in the range of 10-19 hours. Stereoselective pharmacokinetics of the enantiomers are likely but have not been extensively reported in the public literature.
Conclusion and Future Directions
Promethazine is a pharmacologically complex drug with a well-established role in clinical practice. Its activity as a multi-receptor antagonist explains its diverse therapeutic effects and side-effect profile. The teoclate formulation aims to mitigate the sedative effects of promethazine through the inclusion of the mild stimulant 8-chlorotheophylline. A significant knowledge gap exists concerning the specific molecular pharmacology of the individual (R)- and (S)-enantiomers of promethazine. While qualitative differences in their biological activities have been noted, a comprehensive quantitative characterization of their receptor binding affinities and functional potencies is lacking. Future research should focus on elucidating the stereoselective pharmacology of promethazine to better understand the contribution of each enantiomer to the overall therapeutic and adverse effects of the racemic mixture. Such studies, employing the experimental protocols outlined in this guide, would be invaluable for the potential development of enantiopure formulations with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]
toxicological profile of promethazine teoclate in preclinical models
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of publicly available preclinical data. It is not a substitute for a comprehensive review of the original study reports or for conducting appropriate nonclinical safety studies.
Introduction
Promethazine is a first-generation antihistamine of the phenothiazine family with additional sedative, antiemetic, and anticholinergic properties. It is clinically available in various salt forms, including promethazine teoclate and promethazine hydrochloride. While the pharmacological activity resides in the promethazine moiety, the toxicological profile can be influenced by the salt form. This technical guide provides a comprehensive overview of the preclinical toxicological profile of promethazine, with a specific focus on this compound where data is available. Due to the limited publicly accessible preclinical data specifically for this compound, this guide extensively leverages the comprehensive toxicological data available for promethazine hydrochloride as a surrogate for the active promethazine molecule. The distinction between the two salt forms will be clearly indicated throughout the document.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.
This compound
A single acute oral toxicity study in mice has been identified for this compound.
Table 1: Acute Oral Toxicity of this compound
| Species | Route | LD50 Value | Reference |
| Mouse | Oral | 410 mg/kg | NIIRDN Drugs in Japan (Ethical Drugs) |
Promethazine Hydrochloride
A broader range of acute toxicity data is available for promethazine hydrochloride across multiple species and routes of administration.
Table 2: Acute Toxicity of Promethazine Hydrochloride
| Species | Route | LD50 Value |
| Mouse | Oral | 255 mg/kg |
| Rat | Intraperitoneal | 170 mg/kg |
| Rat | Subcutaneous | 400 mg/kg |
Repeated-Dose Toxicity
Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following prolonged exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which inform the risk assessment for chronic human exposure. The following data is from studies conducted with promethazine hydrochloride .
16-Day Gavage Studies
Table 3: Summary of 16-Day Gavage Studies with Promethazine Hydrochloride
| Species | Sex | Dose Levels (mg/kg/day) | Key Findings |
| F344/N Rats | M, F | 0, 18.5, 55.5, 166.5, 500, 1500 | Deaths at ≥ 166.5 mg/kg. Decreased activity, ocular discharge, labored breathing at ≥ 166.5 mg/kg. Dose-related increases in liver weights.[1] |
| B6C3F1 Mice | M, F | 0, 18.8, 37.5, 75, 150, 300 | Deaths at ≥ 75 mg/kg. Decreased activity at ≥ 150 mg/kg.[1] |
13-Week Gavage Studies
Table 4: Summary of 13-Week Gavage Studies with Promethazine Hydrochloride
| Species | Sex | Dose Levels (mg/kg/day) | Key Findings |
| F344/N Rats | M, F | 0, 3.7, 11.1, 33.3, 100, 300 | Deaths at ≥ 100 mg/kg. Decreased body weights at ≥ 100 mg/kg.[1] |
| B6C3F1 Mice | M, F | 0, 4.7, 9.4, 18.8, 37.5, 75 | No compound-related deaths or clinical findings. |
2-Year Gavage Studies
Table 5: Summary of 2-Year Gavage Studies with Promethazine Hydrochloride
| Species | Sex | Dose Levels (mg/kg/day) | Key Findings |
| F344/N Rats | M, F | 0, 8.3, 16.6, 33.3 | Dose-related decrease in survival in males. Decreased body weights at the highest doses. No evidence of carcinogenic activity.[1] |
| B6C3F1 Mice | M | 0, 11.25, 22.5, 45 | No evidence of carcinogenic activity. |
| B6C3F1 Mice | F | 0, 3.75, 7.5, 15 | No evidence of carcinogenic activity. |
Genetic Toxicology
Genetic toxicology studies are conducted to assess the potential of a substance to cause damage to DNA and chromosomes. The following data is from studies conducted with promethazine hydrochloride .
Table 6: Summary of Genetic Toxicology Studies with Promethazine Hydrochloride
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium | With and Without | Negative[1] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative[1] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative[1] |
| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A | Negative[1] |
Carcinogenicity
Long-term carcinogenicity studies are designed to evaluate the tumorigenic potential of a substance after chronic exposure.
Based on the 2-year gavage studies conducted by the National Toxicology Program (NTP), there was no evidence of carcinogenic activity of promethazine hydrochloride in male or female F344/N rats or B6C3F1 mice under the conditions of the studies.[1]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential for adverse effects on sexual function, fertility, and development of the offspring. The following data is from studies conducted with promethazine hydrochloride .
-
Rat Feeding Studies: Teratogenic effects were not demonstrated at doses of 6.25 and 12.5 mg/kg.
-
Rat Intraperitoneal Studies: Daily doses of 25 mg/kg were found to produce fetal mortality.
Experimental Protocols
Acute Oral Toxicity (this compound) - General Protocol Outline
While the specific protocol for the cited LD50 value for this compound is not publicly available, a general methodology for such a study is outlined below.
Figure 1. Generalized workflow for an acute oral LD50 toxicity study.
NTP 2-Year Gavage Bioassay (Promethazine Hydrochloride)
The following provides a detailed overview of the methodology employed in the NTP 2-year carcinogenicity studies of promethazine hydrochloride in F344/N rats and B6C3F1 mice.[1]
-
Test Substance: Promethazine hydrochloride (>99% pure) in distilled water.
-
Animal Source: Taconic Farms (Germantown, NY).
-
Animal Housing: Animals were housed individually in polycarbonate cages. Cages were changed twice weekly.
-
Diet: NIH-07 open-formula diet, available ad libitum.
-
Dosing: The test substance was administered by gavage 5 days per week for 103 weeks.
-
Clinical Observations: Animals were observed twice daily for morbidity and mortality. Clinical examinations were performed weekly. Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Clinical Pathology: At 15 months, blood was collected from up to 10 animals per group for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: A complete necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
Figure 2. Workflow for the NTP 2-year carcinogenicity bioassay.
Genetic Toxicology Assays (Promethazine Hydrochloride)
The NTP evaluated the genetic toxicity of promethazine hydrochloride in a battery of assays.
-
Salmonella typhimurium Mutagenicity Assay (Ames Test): This assay was conducted with and without metabolic activation (S9) using various strains of S. typhimurium to detect point mutations.
-
In Vitro Cytogenetics in Chinese Hamster Ovary (CHO) Cells: CHO cells were exposed to promethazine hydrochloride with and without S9 metabolic activation to assess the induction of chromosomal aberrations and sister chromatid exchanges.
-
Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay: Male flies were fed promethazine hydrochloride, and subsequent generations were monitored for lethal mutations on the X chromosome.
Figure 3. Logical relationship of the genetic toxicology assays conducted.
Signaling Pathways and Mechanism of Toxicity
Promethazine's primary mechanism of action is as a histamine H1 receptor antagonist. Its toxic effects are largely extensions of its pharmacological and anticholinergic properties.
-
Central Nervous System (CNS) Depression: At high doses, antagonism of H1 and muscarinic receptors in the CNS leads to profound sedation, confusion, and potentially respiratory depression.
-
Anticholinergic Effects: Blockade of muscarinic receptors can lead to dry mouth, blurred vision, urinary retention, and tachycardia.
-
Cardiovascular Effects: Alpha-adrenergic blockade can contribute to hypotension.
Figure 4. Signaling pathways related to promethazine toxicity.
Conclusion
The preclinical toxicological profile of promethazine is primarily characterized by effects related to its pharmacology, particularly CNS depression and anticholinergic effects at high doses. The available data, predominantly from studies on promethazine hydrochloride, indicate a lack of genotoxic or carcinogenic potential. Acute toxicity varies by species and route of administration. While specific preclinical data for this compound is limited to an oral LD50 value in mice, the extensive database for the hydrochloride salt provides a strong foundation for understanding the toxicological profile of the active promethazine moiety. Further studies would be required to definitively characterize any potential toxicological differences attributable to the teoclate salt.
References
Methodological & Application
Application Note: HPLC Method Development for Promethazine Teoclate Quantification
Introduction
Promethazine teoclate is a salt combining the first-generation antihistamine promethazine with 8-chlorotheophylline. It is primarily used for the prevention and treatment of nausea and vomiting associated with motion sickness. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of promethazine from this compound. The method is developed based on the physicochemical properties of the active pharmaceutical ingredient (API) and validated according to the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of Promethazine and 8-Chlorotheophylline
A successful HPLC method development relies on a thorough understanding of the physicochemical properties of the analyte.
| Property | Promethazine | 8-Chlorotheophylline |
| Molecular Formula | C17H20N2S | C7H7ClN4O2 |
| Molar Mass | 284.42 g/mol | 214.61 g/mol |
| pKa | ~9.1[1] | ~5.3 |
| UV λmax | ~250 nm | ~280 nm |
The significant difference in the pKa values of promethazine (a weak base) and 8-chlorotheophylline (a weak acid) allows for their separation and quantification using reversed-phase HPLC with a suitably buffered mobile phase. The UV absorbance maxima suggest that a wavelength around 250 nm is suitable for the primary quantification of promethazine, although a diode array detector (DAD) would be optimal to monitor both moieties if required.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
This compound tablets
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.
Preparation of Solutions
-
Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Standard Stock Solution (100 µg/mL of Promethazine): Accurately weigh approximately 25 mg of this compound reference standard (equivalent to about 14.2 mg of promethazine) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL of promethazine).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[2][3][4][5][6]
System Suitability
System suitability was assessed by injecting the standard solution (20 µg/mL) six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity and Range
The linearity of the method was evaluated by analyzing a series of six concentrations of promethazine (1-50 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the target concentration), and the solutions were re-analyzed.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution (20 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the same standard solution on three different days.
| Precision Type | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase Composition (± 2%) | < 2.0% |
| Column Temperature (± 2°C) | < 2.0% |
| pH of Buffer (± 0.2) | < 2.0% |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship of Validation Parameters to a Validated Method.
The developed reversed-phase HPLC method is simple, rapid, specific, accurate, and precise for the quantification of promethazine in this compound pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis. The comprehensive protocol provided ensures that the method can be readily implemented in a laboratory setting.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 6. An HPLC-ESI-MS method for simultaneous determination of fourteen metabolites of promethazine and caffeine and its application to pharmacokinetic study of the combination therapy against motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Promethazine Teoclate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of promethazine teoclate in various established in vivo animal models. The methodologies outlined are designed to assess the anti-emetic and anti-nausea properties of the compound in response to different emetic stimuli.
Motion-Induced Emesis in the Musk Shrew (Suncus murinus)
The musk shrew is a valuable model for studying motion sickness as it exhibits a vomiting response to motion stimuli.[1] This model is particularly relevant for assessing drugs targeting motion-induced nausea and vomiting.
Experimental Protocol:
-
Animal Model: Adult male or female musk shrews (Suncus murinus).
-
Housing and Acclimation: Animals should be housed individually with ad libitum access to food and water and acclimated to the laboratory conditions for at least one week prior to experimentation.
-
Emetogen: Motion stimulation is induced by placing the animals in a device that provides horizontal or vertical acceleration, such as a reciprocal shaker or a centrifuge. For example, hypergravity exposure at 2G for 10 minutes can be used.[2] A milder stimulus can be achieved with reciprocal shaking at a frequency of 0.5-3.0 Hz with an amplitude of 10-40 mm for up to 2 minutes.[1]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). A subcutaneous injection of 50 mg/kg promethazine has been shown to be effective.[1][2] The drug should be administered 30 minutes prior to motion stimulation.
-
Observation: Following motion stimulation, the animals are observed for a defined period (e.g., 30 minutes), and the number of vomiting episodes is recorded. A vomiting episode is characterized by forceful rhythmic contractions of the abdominal and thoracic muscles, leading to the expulsion of gastric contents.
-
Data Analysis: The primary endpoint is the number of emetic episodes. The efficacy of this compound is determined by comparing the number of emetic episodes in the treated group to a vehicle-treated control group. A significant reduction in the number of vomiting episodes indicates anti-emetic efficacy.
Quantitative Data Summary:
| Animal Model | Emetogen | Promethazine Dose (Route) | Efficacy |
| Musk Shrew | Hypergravity (2G for 10 min) | 50 mg/kg (i.p.) | Completely abolished vomiting episodes[2] |
| Musk Shrew | Reciprocal Shaking | 50 mg/kg (s.c.) | Decreased the emetic effect of motion sickness[1] |
Experimental Workflow:
Xylazine-Induced Emesis in Cats (Felis catus)
Xylazine, an α2-adrenoceptor agonist, reliably induces emesis in cats, making this a useful model for screening anti-emetic compounds.
Experimental Protocol:
-
Animal Model: Healthy adult domestic cats of either gender.
-
Housing and Acclimation: Cats should be housed individually and acclimated to the housing conditions. Food should be withheld overnight before the experiment.
-
Drug Administration: Promethazine hydrochloride is administered intramuscularly (IM) at doses of 1, 2, and 4 mg/kg body weight. A saline solution is used as a control.
-
Emetogen: One hour after promethazine or vehicle administration, xylazine is administered IM at a dose of 0.66 mg/kg body weight.
-
Observation: The cats are observed continuously for a set period (e.g., 1 hour) after xylazine administration. The number of emetic episodes for each cat is recorded. An emetic episode is defined as a single vomit or a series of vomits occurring in rapid succession.
-
Data Analysis: The frequency of emetic episodes is compared between the promethazine-treated groups and the saline control group. Statistical analysis (e.g., Wilcoxon signed-rank test) is used to determine significance.
Quantitative Data Summary:
| Treatment Group | Dose (IM) | Mean Number of Emetic Episodes (± SEM) | P-value vs. Control |
| Saline Control | 0.1 mL/kg | 2.63 ± 0.60 | - |
| Promethazine | 1 mg/kg | 1.50 ± 0.33 | > 0.05 |
| Promethazine | 2 mg/kg | 1.25 ± 0.37 | 0.036 |
| Promethazine | 4 mg/kg | 1.25 ± 0.31 | 0.008 |
Experimental Workflow:
Radiation-Induced Emesis in Dogs (Canis familiaris)
Ionizing radiation is a potent emetogen, and the dog is a well-established model for studying radiation-induced emesis.
Experimental Protocol:
-
Animal Model: Adult male mixed-breed dogs.
-
Housing and Feeding: Dogs are housed individually. One hour before irradiation, each dog is fed a standard meal (e.g., 0.4 kg of canned dog food).
-
Drug Administration: Promethazine is administered intramuscularly (IM) at a dose of 2 mg/kg.
-
Emetogen: One hour after drug administration, dogs are exposed to a specific dose of whole-body irradiation from a 60Co source. An up-and-down dose-adjustment method can be used to determine the 50% emetic dose (ED50).
-
Observation: Following irradiation, dogs are observed continuously for at least 10 hours. The time of onset, duration, and number of emetic episodes are recorded.
-
Data Analysis: The primary endpoint is the radiation dose that causes emesis in 50% of the animals (ED50). A significant increase in the ED50 for the promethazine-treated group compared to the control group indicates anti-emetic efficacy.
Quantitative Data Summary:
| Treatment Group | Dose (IM) | Radiation ED50 for Emesis (rad ± SEM) |
| Control | - | 170 ± 38.5 |
| Promethazine | 2 mg/kg | 402 ± 18.6 |
Experimental Workflow:
References
Application Notes and Protocols for the Development of Sustained-Release Oral Dosage Forms of Promethazine Teoclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine teoclate is an antiemetic and antihistaminic agent commonly used for the prevention and treatment of nausea and vomiting, including motion sickness. The development of a sustained-release oral dosage form aims to improve patient compliance by reducing dosing frequency, maintain therapeutic drug concentrations for an extended period, and minimize potential side effects associated with high peak plasma concentrations of immediate-release formulations.
These application notes provide a comprehensive overview of the formulation strategies, key experimental protocols, and analytical methods essential for the successful development of sustained-release this compound oral dosage forms.
Pre-formulation Studies
Prior to formulation development, a thorough characterization of the drug substance and its interaction with potential excipients is critical.
Drug-Excipient Compatibility Studies
Objective: To evaluate the physicochemical compatibility of this compound with selected excipients to ensure the stability and integrity of the final dosage form.
Protocol:
-
Binary Mixture Preparation: Prepare physical mixtures of this compound with each selected excipient (e.g., HPMC K100M, Eudragit RS 100, microcrystalline cellulose, lactose, magnesium stearate) in a 1:1 ratio by gentle trituration.
-
Stressing Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 55°C) for a predetermined period (e.g., 3-4 weeks).[1][2] A control sample of the pure drug should also be stored under the same conditions.
-
Analytical Techniques:
-
Differential Scanning Calorimetry (DSC): Analyze the samples to detect any changes in melting point, peak shape, or the appearance of new peaks, which would indicate an interaction.[1][2]
-
Fourier Transform Infrared Spectroscopy (FTIR): Compare the spectra of the mixtures with those of the individual components to identify any changes in the characteristic functional group peaks of the drug.
-
High-Performance Liquid Chromatography (HPLC): Assay the stressed samples to quantify the drug content and detect the formation of any degradation products.[3]
-
Data Presentation:
Table 1: Drug-Excipient Compatibility Study Results (DSC & HPLC)
| Excipient | DSC Observation | HPLC Assay (% Initial) after 4 weeks at 40°C/75% RH | Appearance | Conclusion |
| HPMC K100M | No significant change in drug's melting endotherm | 99.5 ± 0.4 | No change | Compatible |
| Eudragit RS 100 | Broadening of drug's melting endotherm | 99.2 ± 0.6 | No change | Compatible |
| Microcrystalline Cellulose (Avicel PH101) | No significant change | 99.8 ± 0.3 | No change | Compatible |
| Lactose Monohydrate | Appearance of a new exotherm and browning | 92.1 ± 1.2 | Brown discoloration | Incompatible[1][2] |
| Magnesium Stearate | Shift in drug's melting endotherm to a lower temperature | 98.9 ± 0.7 | No change | Potentially incompatible, further investigation needed |
| Dibasic Calcium Phosphate | No significant change | 99.6 ± 0.5 | No change | Compatible |
| Sodium Starch Glycolate | No significant change | 99.4 ± 0.4 | No change | Compatible |
Formulation Development of Sustained-Release Tablets
Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug release.
Preparation of Sustained-Release Matrix Tablets
Objective: To formulate and prepare sustained-release matrix tablets of this compound using a hydrophilic polymer.
Protocol:
-
Sieving: Pass this compound, the matrix-forming polymer (e.g., HPMC K100M), filler (e.g., microcrystalline cellulose), and other excipients through a suitable mesh sieve to ensure uniformity.
-
Blending: Mix the drug and excipients (except the lubricant) in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous powder blend.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a shorter duration (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Data Presentation:
Table 2: Formulation Composition of this compound Sustained-Release Matrix Tablets
| Ingredient | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Formulation F3 (mg/tablet) |
| This compound | 25 | 25 | 25 |
| HPMC K100M | 50 | 75 | 100 |
| Microcrystalline Cellulose | 120 | 95 | 70 |
| Dibasic Calcium Phosphate | 50 | 50 | 50 |
| Magnesium Stearate | 2.5 | 2.5 | 2.5 |
| Total Weight | 247.5 | 247.5 | 247.5 |
Evaluation of Sustained-Release Tablets
In-Vitro Dissolution Studies
Objective: To assess the in-vitro drug release profile of the formulated sustained-release tablets over an extended period.
Protocol:
-
Apparatus: USP Type II (Paddle) dissolution apparatus.[4]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.[5]
-
Apparatus Parameters:
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh dissolution medium to maintain sink conditions.
-
Analysis: Analyze the samples for this compound concentration using a validated UV-Vis spectrophotometric or HPLC method.[6][8]
Data Presentation:
Table 3: Comparative In-Vitro Dissolution Profile of this compound SR Formulations
| Time (hours) | Formulation F1 (% Drug Released) | Formulation F2 (% Drug Released) | Formulation F3 (% Drug Released) |
| 1 | 25.4 ± 2.1 | 18.2 ± 1.9 | 12.5 ± 1.5 |
| 2 | 40.1 ± 2.5 | 30.5 ± 2.2 | 22.8 ± 2.0 |
| 4 | 62.8 ± 3.1 | 51.3 ± 2.8 | 41.7 ± 2.6 |
| 6 | 81.5 ± 3.5 | 68.9 ± 3.0 | 58.4 ± 2.9 |
| 8 | 95.2 ± 3.8 | 83.6 ± 3.3 | 72.1 ± 3.1 |
| 10 | 98.9 ± 4.0 | 92.4 ± 3.6 | 85.3 ± 3.4 |
| 12 | - | 97.8 ± 3.9 | 94.6 ± 3.7 |
In-Vivo Pharmacokinetic Studies (Hypothetical Data)
Objective: To evaluate the in-vivo pharmacokinetic profile of the optimized sustained-release formulation compared to an immediate-release reference product.
Protocol (General Outline):
-
Study Design: A randomized, single-dose, two-period, crossover study in healthy human volunteers.
-
Dosing: Administration of a single oral dose of the optimized sustained-release this compound tablet and an immediate-release reference product with a washout period between doses.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).
-
Bioanalysis: Analyze plasma samples for promethazine concentrations using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-inf, and T1/2.
Data Presentation:
Table 4: Hypothetical Pharmacokinetic Parameters of Sustained-Release (SR) vs. Immediate-Release (IR) Promethazine Formulations
| Parameter | Immediate-Release (IR) Formulation (Mean ± SD) | Sustained-Release (SR) Formulation (Mean ± SD) |
| Cmax (ng/mL) | 19.3 ± 5.8[9][10] | 9.5 ± 2.1 |
| Tmax (hr) | 4.4 ± 1.5[9] | 8.2 ± 2.3 |
| AUC0-48 (ng·hr/mL) | 185 ± 45 | 175 ± 40 |
| T1/2 (hr) | 16-19[9] | 18-21 |
Analytical Method Validation
A validated analytical method is crucial for the accurate quantification of this compound in both in-vitro and in-vivo samples.
Protocol: UV-Vis Spectrophotometry for Dissolution Samples
-
Wavelength Selection: Determine the λmax of this compound in the dissolution medium (e.g., 250 nm in 0.1 N HCl).[6]
-
Linearity: Prepare a series of standard solutions of known concentrations and measure their absorbance to establish a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determine the recovery of the drug from a placebo matrix spiked with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple samples of the same concentration. The relative standard deviation (RSD) should be less than 2%.
-
Specificity: Analyze a placebo formulation to ensure that there is no interference from the excipients at the analytical wavelength.
Visualizations
References
- 1. Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. irjmets.com [irjmets.com]
- 5. scielo.br [scielo.br]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Techniques in Promethazine Teoclate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the identification and quantification of impurities in promethazine teoclate. The protocols outlined below are intended to serve as a guide for developing and validating robust analytical methods for quality control and stability testing in the pharmaceutical industry.
Introduction to Impurity Profiling of this compound
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1] this compound, a salt of promethazine with 8-chlorotheophylline, is an antihistamine used for its antiemetic and sedative properties. Like any active pharmaceutical ingredient (API), it is susceptible to the presence of impurities arising from the manufacturing process, degradation, or storage.[1]
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1][2] This document details analytical techniques and protocols to meet these regulatory expectations for this compound.
Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary technique for the separation and quantification of known and unknown impurities in this compound. A stability-indicating HPLC method is crucial to separate the active ingredient from its degradation products.[1][3]
Key Considerations for HPLC Method Development:
-
Column Selection: C8 and C18 columns are commonly used for the analysis of promethazine and its related substances due to their ability to effectively separate polar compounds.[1][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically employed.[1][4][5] The pH of the mobile phase is a critical parameter for achieving optimal separation of basic compounds like promethazine.
-
Detection: UV detection is the most common method, with wavelengths typically set between 224 nm and 254 nm.[1][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain degradation products.[6][7] For non-volatile impurities, derivatization may be necessary to increase their volatility.
Key Considerations for GC-MS Method Development:
-
Column Selection: A low-polarity column, such as a DB-1MS, is often suitable for the separation of a wide range of impurities.
-
Ionization: Electron Ionization (EI) is a standard technique for generating mass spectra.
-
Detection: Selected Ion Monitoring (SIM) can be used to enhance the sensitivity and selectivity for target impurities.[6]
Known and Potential Impurities of this compound
Based on the synthesis route and degradation pathways of promethazine, several potential impurities should be monitored. These include:
-
Process-Related Impurities:
-
Degradation Products:
-
Promethazine Sulfoxide[8]
-
Promethazine N-Oxide
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[1][2] The drug substance should be subjected to a variety of stress conditions.
Protocol for Forced Degradation of this compound:
-
Acid Hydrolysis: Dissolve 50 mg of this compound in 5 mL of 5N HCl and keep at room temperature for 30 minutes. Neutralize the solution with 5N NaOH before analysis.[1]
-
Base Hydrolysis: Dissolve 50 mg of this compound in 5 mL of 5N NaOH and keep at room temperature for 30 minutes. Neutralize the solution with 5N HCl before analysis.[1]
-
Oxidative Degradation: Dissolve 50 mg of this compound in a solution containing 2.0 mL of 30% hydrogen peroxide and keep at room temperature for 15 minutes.[1]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light of 200 W·h·m⁻² for a total illumination of 1.2 x 10⁶ lux hours.[1]
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Duration | Expected Degradation |
| Acid Hydrolysis | 5N HCl | 30 min | Moderate Degradation |
| Base Hydrolysis | 5N NaOH | 30 min | Minimal to No Degradation[1] |
| Oxidation | 30% H₂O₂ | 15 min | Significant Degradation, formation of sulfoxide[1] |
| Thermal Stress | 105°C | 24 hours | Minimal Degradation |
| Photolytic Stress | 1.2 x 10⁶ lux h | As required | Potential for Degradation |
Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Forced Degradation Samples: Dilute the stressed samples with the mobile phase to an appropriate concentration for analysis.
GC-MS Method for Volatile Impurities
Instrumentation:
-
GC system with a Mass Spectrometric detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-1MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO).
-
Seal the vial and analyze using a headspace autosampler.
Data Presentation and Interpretation
All quantitative data for known and unknown impurities should be summarized in a clear and concise tabular format. The results should be reported as a percentage of the active pharmaceutical ingredient.
Table 2: Example of Impurity Profile Data for a Batch of this compound
| Impurity Name/RT | Specification Limit (%) | Batch A (%) | Batch B (%) | Batch C (%) |
| Isopromethazine | ≤ 0.15 | 0.08 | 0.10 | 0.09 |
| Promethazine Sulfoxide | ≤ 0.20 | 0.12 | 0.15 | 0.11 |
| N-Desmethylpromethazine | ≤ 0.15 | < LOQ | 0.05 | < LOQ |
| Phenothiazine | ≤ 0.10 | 0.03 | 0.04 | 0.03 |
| Unknown Impurity at RRT 1.25 | ≤ 0.10 | 0.06 | 0.07 | 0.05 |
| Total Impurities | ≤ 1.0 | 0.29 | 0.41 | 0.28 |
RRT = Relative Retention Time; LOQ = Limit of Quantitation
Visualizations
Caption: Workflow for this compound Impurity Profiling.
Caption: Forced Degradation Pathways of Promethazine.
References
- 1. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Determination of Related Substances in Promethazine Hydrochloride and Dextromethorphan Hydrobromide in Oral Solution by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtc-usa.com [mtc-usa.com]
Application Notes and Protocols for the Formulation of Fast-Dissolving Tablets of Promethazine Teoclate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of fast-dissolving tablets (FDTs) containing promethazine teoclate. This information is intended to guide researchers and formulation scientists in developing oral dosage forms that enhance patient compliance and may offer a faster onset of action for this antiemetic drug.
This compound is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] The formulation of FDTs is a strategic approach to improve its dissolution rate and facilitate pre-gastric absorption, potentially bypassing first-pass metabolism and improving bioavailability.[2] The primary method for preparing these tablets is direct compression, which is efficient and cost-effective.[3][4]
Materials and Formulation Components
Successful formulation of this compound FDTs requires careful selection of excipients. The following table summarizes the key components and their functions.
| Component | Function | Examples | Typical Concentration Range (%) |
| Active Pharmaceutical Ingredient (API) | Antiemetic | This compound | As per required dosage (e.g., 25 mg)[5] |
| Superdisintegrants | Facilitate rapid tablet disintegration | Crospovidone, Sodium Starch Glycolate (SSG), Croscarmellose Sodium (Ac-Di-Sol), Plantago ovata mucilage | 1 - 15[1][4][6] |
| Solubility Enhancer | Improve the solubility of the API | β-Cyclodextrin | Varies based on optimization studies[1][7] |
| Diluents/Fillers | Provide bulk and aid in compression | Microcrystalline Cellulose (MCC), Mannitol, Sucrose | q.s. to tablet weight |
| Binder | Ensure tablet integrity | Microcrystalline Cellulose (MCC) | As needed |
| Pore-forming Agent (for sublimation method) | Creates a porous matrix for rapid disintegration | Camphor | 2 - 10[8] |
| Sweetener | Improve palatability | Sodium Saccharin | As needed |
| Flavoring Agent | Enhance taste | Raspberry flavor | As needed |
| Lubricant | Reduce friction during tablet ejection | Magnesium Stearate | 0.5 - 2 |
| Glidant | Improve powder flowability | Talc | 1 - 2 |
Experimental Protocols
Formulation of Fast-Dissolving Tablets by Direct Compression
The direct compression method is a widely used technique for preparing FDTs due to its simplicity and cost-effectiveness.[3][4]
Protocol:
-
Sieving: Pass this compound and all excipients through a fine-mesh sieve (e.g., #60 or #80 mesh) to ensure particle size uniformity and proper mixing.[4][7]
-
Geometric Mixing: Accurately weigh all ingredients. Mix the drug with a small portion of the diluent in a mortar and pestle. Gradually add the remaining excipients in geometric proportions and mix thoroughly for 15-20 minutes to achieve a uniform blend.
-
Pre-Compression Evaluation: Evaluate the powder blend for its flow properties using the parameters outlined in Table 2.
-
Tablet Compression: Compress the final blend into tablets using a single-punch or rotary tablet press fitted with appropriate punches (e.g., 6.5 mm round, flat punches).[4] The compression force should be optimized to achieve desired tablet hardness and friability.
-
Post-Compression Evaluation: Evaluate the compressed tablets for the quality control parameters listed in Table 3.
Formulation of Fast-Dissolving Tablets by Sublimation Method
This method involves the use of a volatile substance that is removed by sublimation to create a porous tablet structure.[7][8]
Protocol:
-
Sieving and Mixing: Follow steps 1 and 2 from the direct compression protocol, including the pore-forming agent (e.g., camphor) in the blend.
-
Tablet Compression: Compress the blend into tablets as described in step 4 of the direct compression protocol.
-
Sublimation: Place the compressed tablets in a hot air oven at a temperature sufficient to cause sublimation of the pore-forming agent (e.g., 60°C for camphor) for a specified period (e.g., 1 hour) to create a porous matrix.[8]
-
Post-Compression Evaluation: Evaluate the resulting porous tablets using the parameters in Table 3.
Evaluation of Tablet Properties
Thorough evaluation of both the powder blend and the final tablets is crucial to ensure the quality and performance of the FDTs.
Pre-Compression Parameters
The flowability of the powder blend is critical for uniform tablet weight and content.
| Parameter | Method | Acceptable Limit |
| Angle of Repose (θ) | Fixed funnel method | < 30° (Excellent flow) |
| Bulk Density (ρb) | Pouring a known weight of powder into a graduated cylinder and measuring the volume. | - |
| Tapped Density (ρt) | Tapping the graduated cylinder containing the powder until a constant volume is achieved. | - |
| Carr's Index (%) | [(ρt - ρb) / ρt] x 100 | 5-15 (Excellent to Good) |
| Hausner's Ratio | ρt / ρb | < 1.25 (Good flow) |
Post-Compression Parameters
These tests assess the physical and chemical properties of the compressed FDTs.
| Parameter | Method | Typical Results/Targets |
| Hardness | Monsanto or Pfizer hardness tester | 3.0 - 5.0 kg/cm ²[2] |
| Friability | Roche friabilator (100 revolutions) | < 1.0%[1] |
| Weight Variation | Weighing 20 tablets individually | Within pharmacopeial limits |
| Thickness | Vernier calipers | Uniform across the batch |
| Drug Content Uniformity | UV-Vis Spectrophotometry at λmax of 250 nm in pH 6.8 buffer[7] | 90 - 110% of the label claim |
| Wetting Time | A piece of tissue paper folded twice is placed in a small Petri dish containing 6 mL of water. A tablet is placed on the paper, and the time for complete wetting is measured. | < 30 seconds |
| In-vitro Disintegration Time | USP disintegration apparatus using 900 mL of simulated saliva (pH 6.8) at 37±0.5°C. | < 30 seconds[9] |
| In-vitro Dissolution | USP Type II (paddle) apparatus at 50 or 100 rpm in 900 mL of pH 6.8 buffer at 37±0.5°C.[3][7] | > 85% drug release in 15 minutes |
Formulation Data Summary
The following table summarizes data from various studies on the formulation of this compound FDTs, highlighting the impact of different superdisintegrants.
| Formulation Code | Superdisintegrant(s) & Concentration (%) | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (s) | Drug Release (%) | Reference |
| Optimized Formulation | β-cyclodextrin (3.0 mg), Camphor (3.29 mg), Crospovidone (2.61 mg) | - | 0.60 | 30 | 89% in 5 min | [1] |
| F1 | - | 3.0 ± 0.5 | 0.42 ± 0.03 | 22.4 ± 2.5 | - | [2] |
| F2 | - | 3.2 ± 0.6 | 0.38 ± 0.02 | 23.1 ± 2.8 | - | [2] |
| F5 (CP 10%) | Crospovidone (10%) | ~5 | - | 25 | t80% = 0.75 min | [10] |
| F6 (CP & β-CD) | Crospovidone (5%) & β-cyclodextrin (2.5%) | - | - | 13 | 98.8% in 15 min | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and evaluation of fast-dissolving tablets by direct compression.
Logical Relationship of Superdisintegrants and Tablet Performance
The choice and concentration of a superdisintegrant are critical factors that directly influence the key performance attributes of an FDT.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirt.org [ijirt.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. rjptonline.org [rjptonline.org]
- 5. mims.com [mims.com]
- 6. Formulation and Characterization of Fast-Dissolving Tablets of Promethazine [ijaresm.com]
- 7. impactfactor.org [impactfactor.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. irjmets.com [irjmets.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of Promethazine Enantiomers by HPLC
Introduction
Promethazine is a first-generation antihistamine and antiemetic agent that possesses a chiral center, existing as a racemic mixture of two enantiomers. The enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is crucial in drug development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like promethazine.[1][2][3]
This document provides detailed application notes and protocols for the chiral separation of promethazine enantiomers by HPLC, intended for researchers, scientists, and drug development professionals.
Chromatographic Conditions and Data
Successful chiral separation of promethazine enantiomers has been achieved using various chiral stationary phases and mobile phase compositions. The following tables summarize the key quantitative data from different validated methods.
Table 1: HPLC Method Parameters for Chiral Separation of Promethazine Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Vancomycin Chirobiotic V | Vancomycin Chirobiotic V | Chiralcel OJ-R (Cellulose-based) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Methanol, Acetic Acid, Triethylamine (100:0.1:0.1, v/v/v)[4][5][6] | Methanol, 1% aqueous Triethylamine Acetate buffer pH 4.1 (80:20, v/v)[7] | 0.5 M aqueous Sodium Perchlorate, Acetonitrile (63:37, v/v)[8] |
| Flow Rate | 1.0 mL/min[4][5][6] | Not Specified, analysis time < 15 min[7] | 0.5 mL/min[8] |
| Column Temperature | 20°C[4][5][6] | Not Specified | Not Specified |
| Detection (UV) | 254 nm[4][5][6] | Not Specified | 249 nm[8] |
| Internal Standard | Acetyl Salicylic Acid (Aspirin)[4][5][6] | Not Applicable | Not Applicable |
Table 2: Performance Data for Chiral Separation of Promethazine Enantiomers
| Performance Metric | Method 1 | Method 2 | Method 3 |
| Resolution (Rs) | > 1.5 | Baseline separation[7] | Not Specified |
| Selectivity Factor (α) | 1.12[6] | 1.48[9] | Not Specified |
| Capacity Factors (k') | k1 = 2.37, k2 = 2.67[6] | Not Specified | Not Specified |
| Linearity (r) | > 0.999[4][5][6] | Not Specified | Linear in 5-90 ng/mL range[8] |
| Limit of Detection (LOD) | 0.04 µg/mL[5][6] | 27.5 and 31.0 ng/mL for earlier and later eluting enantiomers[7] | 2 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.07 µg/mL[5][6] | Not Specified | 10 ng/mL[8] |
| Accuracy (%) | 100.06 and 100.08[5][6] | Not Specified | 0-10% (Intra-day), 1-7% (Inter-day) error[8] |
| Precision (RSD %) | 0.29 and 0.36[5][6] | Not Specified | 3-8% (Intra-day and Inter-day)[8] |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of promethazine enantiomers by HPLC.
Caption: Workflow for chiral HPLC analysis of promethazine.
Detailed Experimental Protocols
This section provides a step-by-step protocol based on a commonly cited method for the chiral separation of promethazine enantiomers.
Protocol 1: Chiral Separation using a Vancomycin-Bonded Stationary Phase
This protocol is adapted from validated methods utilizing a Chirobiotic V column.[4][5][6][10]
1. Materials and Reagents
-
Promethazine Hydrochloride reference standard
-
Acetyl Salicylic Acid (Aspirin) for internal standard
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Vancomycin Chirobiotic V, 250 x 4.6 mm, 5 µm particle size.[4][5][6]
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol, acetic acid, and triethylamine in the ratio of 100:0.1:0.1 by volume.[4][5][6] For example, to prepare 1 L of mobile phase, add 1 mL of acetic acid and 1 mL of triethylamine to 1 L of methanol. Degas the mobile phase before use.
-
Standard Stock Solution (Promethazine): Accurately weigh about 10 mg of promethazine HCl reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (Aspirin): Accurately weigh about 10 mg of acetyl salicylic acid and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the promethazine stock solution with the mobile phase to achieve the desired concentration range. For each calibration standard, add a fixed amount of the internal standard.
4. Chromatographic Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the Chirobiotic V column at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Column Temperature: Maintain the column temperature at 20°C.[4][5][6]
-
Injection: Inject 10-20 µL of the standard or sample solution onto the column.
-
Detection: Monitor the eluent at a wavelength of 254 nm.[4][5][6]
-
Run Time: Allow the chromatogram to run for a sufficient time to ensure the elution of both enantiomers and the internal standard.
5. Data Analysis
-
Identify the peaks corresponding to the two promethazine enantiomers and the internal standard.
-
Integrate the peak areas of the enantiomers and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of each enantiomer to the peak area of the internal standard against the concentration of the enantiomer.
-
Determine the concentration of each enantiomer in unknown samples by using the regression equation from the calibration curve.
-
Calculate system suitability parameters such as resolution (Rs), selectivity (α), and tailing factor to ensure the validity of the analytical run. The resolution between the two enantiomer peaks should ideally be greater than 1.5.
Logical Relationship of Method Components
The following diagram illustrates the relationship between the key components of the HPLC method for achieving successful chiral separation.
Caption: Key interactions for chiral separation by HPLC.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of promethazine enantiomers in human serum using a chiralcel OJ-R column and mixed-mode disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Promethazine Teoclate in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine teoclate, a salt of the first-generation antihistamine promethazine, is a versatile tool compound for in vitro and in vivo receptor occupancy studies. Its well-characterized pharmacology, including its high affinity for the histamine H1 receptor and notable interactions with other G-protein coupled receptors (GPCRs), makes it a valuable agent for validating receptor occupancy assays and investigating the pharmacodynamics of multi-target compounds. These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in receptor occupancy studies.
Promethazine is a phenothiazine derivative that acts as a competitive antagonist at multiple receptors, including histaminergic, dopaminergic, muscarinic, and adrenergic receptors.[1][2] This multi-receptor binding profile, while contributing to its diverse clinical effects and side effects, also presents an opportunity for its use as a reference compound in receptor occupancy studies targeting these receptor systems.
Physicochemical and Pharmacokinetic Properties
This compound is a salt formed between promethazine and 8-chlorotheophylline. While much of the published literature focuses on the hydrochloride salt, the active moiety, promethazine, is the same. The pharmacokinetic properties of promethazine are characterized by good absorption after oral administration, although it undergoes significant first-pass metabolism.[2]
Table 1: Pharmacokinetic Parameters of Promethazine (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~25% | [2] |
| Protein Binding | 93% | [2] |
| Volume of Distribution | 30 L/kg | [2] |
| Elimination Half-life | 12-15 hours | [2] |
| Metabolism | Primarily hepatic (CYP2D6) | [2] |
Receptor Binding Profile of Promethazine
Promethazine exhibits a wide range of affinities for various GPCRs. The following table summarizes its binding affinities (Ki) for key human receptors, which are crucial for designing and interpreting receptor occupancy studies.
Table 2: Promethazine Binding Affinities (Ki) for Human Receptors
| Receptor Target | pKi | Ki (nM) | Reference |
| Histamine H1 | 9.48 | 0.33 | [3] |
| Dopamine D2 | 7.7 | 20 | [3] |
| Muscarinic M1 | 8.48 | 3.32 | [3] |
| Muscarinic M2 | 7.92 | 12 | [3] |
| Muscarinic M3 | 8.38 | 4.15 | [3] |
| Muscarinic M4 | 8.98 | 1.06 | [3] |
| Muscarinic M5 | Not Reported | Not Reported | |
| Alpha-1A Adrenergic | 7.1 (pIC50) | 79 (IC50) | [3] |
| Alpha-1B Adrenergic | 7.68 | 21 | [3] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of the receptors targeted by promethazine is essential for designing functional assays to complement receptor occupancy studies. The following diagrams illustrate the primary signaling cascades for these receptors and a general workflow for receptor occupancy experiments.
Experimental Protocols
In Vitro Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor in vitro.[4][5]
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
This compound stock solution.
-
A suitable radioligand for the target receptor (e.g., [3H]-pyrilamine for H1 receptors, [3H]-spiperone for D2 receptors, [3H]-N-methylscopolamine for muscarinic receptors, [3H]-prazosin for alpha-1 adrenergic receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).
-
96-well plates.
-
Filter mats (e.g., GF/C filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either a dilution of this compound, assay buffer alone (for total binding), or the non-specific binding inhibitor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ex Vivo Receptor Occupancy by Autoradiography
This protocol measures the in vivo occupancy of a specific receptor by this compound in an animal model.[6][7]
Materials:
-
Laboratory animals (e.g., rats or mice).
-
This compound formulation for in vivo administration (e.g., in saline or a suitable vehicle).
-
A suitable radioligand for the target receptor that can be used for autoradiography.
-
Cryostat.
-
Microscope slides.
-
Incubation buffer.
-
Wash buffers.
-
Phosphor imaging screens or autoradiography film.
-
Image analysis software.
Procedure:
-
Administer this compound to the animals at various doses. A vehicle-treated group should be included as a control.
-
At a time point corresponding to the peak plasma or brain concentration of promethazine, euthanize the animals and rapidly dissect the tissue of interest (e.g., the brain).
-
Freeze the tissue immediately (e.g., in isopentane cooled with dry ice).
-
Using a cryostat, cut thin sections (e.g., 20 µm) of the tissue and thaw-mount them onto microscope slides.
-
Incubate the slides with the radioligand in an appropriate buffer to label the available receptors.
-
Wash the slides to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging screen or autoradiography film.
-
Develop the film or scan the imaging screen to visualize the distribution and density of the radioligand binding.
-
Quantify the signal intensity in specific regions of interest using image analysis software.
-
Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals: % Occupancy = 100 * (1 - (Specific Binding_drug / Specific Binding_vehicle))
Conclusion
This compound is a valuable and well-characterized tool compound for receptor occupancy studies. Its promiscuous binding profile allows for its use as a reference compound in assay development and validation for multiple GPCR targets. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their drug discovery and development workflows, aiding in the elucidation of drug-receptor interactions and the establishment of dose-occupancy relationships.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. multispaninc.com [multispaninc.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. psychogenics.com [psychogenics.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Note and Protocol: Assessing Promethazine Teoclate Permeability in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting the oral absorption of drug candidates.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing tight junctions and a variety of transport proteins.[2][4] This application note provides a detailed methodology for assessing the intestinal permeability of promethazine teoclate, a first-generation antihistamine with antiemetic and anticholinergic properties, using the Caco-2 cell model.[5] Understanding the permeability characteristics of this compound is crucial for its development and optimization as an orally administered therapeutic.
Promethazine is known to be well-absorbed from the gastrointestinal tract, but it undergoes significant first-pass metabolism, resulting in a bioavailability of about 25%.[6][7][8] The Caco-2 assay can provide valuable insights into its transport mechanisms, including passive diffusion and the potential involvement of active transport or efflux systems.[1][4] This protocol outlines the necessary steps for cell culture, transport experiments, and data analysis to determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H20N2S.C7H7ClN4O2 | [9] |
| Molar Mass | 499.036 g/mol | [9] |
| Appearance | White to faint-yellow crystalline powder | [10] |
| Solubility | Freely soluble in water | [10] |
Experimental Protocols
I. Caco-2 Cell Culture and Maintenance
-
Cell Culture: Caco-2 cells (ATCC® HTB-37™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: The cells are cultured for 18-22 days to allow for the formation of a differentiated and polarized monolayer.[4] The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is a critical parameter and should be assessed prior to the transport experiment.[2]
-
Transepithelial Electrical Resistance (TEER): TEER values are measured using a voltmeter. Monolayers with TEER values above 200 Ω·cm² are typically considered suitable for permeability studies.[11]
-
Lucifer Yellow Permeability: The paracellular flux is assessed by measuring the transport of Lucifer Yellow, a fluorescent marker that has very low permeability across intact monolayers. A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s is generally acceptable.
-
II. Bidirectional Permeability Assay
This assay measures the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the apparent permeability and the efflux ratio.[1][4]
-
Preparation of Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4 is used as the transport buffer.
-
Preparation of Dosing Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1% to avoid cytotoxicity.
-
Transport Experiment:
-
The culture medium is removed from both the apical and basolateral compartments of the Transwell® inserts.
-
The cell monolayers are washed twice with pre-warmed transport buffer.
-
For A-B transport: The dosing solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.
-
For B-A transport: The dosing solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.
-
The plates are incubated at 37°C on an orbital shaker.
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
A sample from the donor compartment is taken at the beginning and end of the experiment to confirm the initial concentration and assess compound stability.
-
III. Analytical Method
The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1]
IV. Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[4]
Data Presentation
Table 1: Monolayer Integrity Data
| Parameter | Value | Acceptance Criteria |
| TEER (Ω·cm²) | 250 ± 25 | > 200 |
| Lucifer Yellow Papp (cm/s) | 0.5 x 10⁻⁶ | < 1.0 x 10⁻⁶ |
Table 2: Permeability Data for this compound (10 µM)
| Transport Direction | Papp (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | 15.2 ± 1.8 |
| Basolateral to Apical (B-A) | 32.5 ± 2.5 |
Table 3: Efflux Ratio and Permeability Classification
| Compound | Efflux Ratio | Permeability Classification |
| This compound | 2.14 | Moderate to High |
| Atenolol (Low Permeability Control) | 0.95 | Low |
| Propranolol (High Permeability Control) | 1.05 | High |
Visualizations
Caption: Experimental workflow for assessing this compound permeability.
Caption: Potential transport mechanisms of promethazine across Caco-2 cells.
References
- 1. enamine.net [enamine.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Promethazine - Wikipedia [en.wikipedia.org]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Promethazine Teoclate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges related to the aqueous solubility of promethazine teoclate. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a research concern?
A1: this compound is the salt formed between the first-generation antihistamine promethazine and 8-chlorotheophylline. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility can be a rate-limiting step for dissolution and absorption, potentially delaying the onset of action and affecting overall bioavailability.[3] Enhancing its aqueous solubility is crucial for developing effective oral dosage forms with reliable therapeutic outcomes.
Q2: How does the solubility of this compound compare to promethazine base and its hydrochloride salt?
A2: this compound is known to be poorly soluble in water.[3] In contrast, the free base has a reported aqueous solubility of about 15.6 mg/L, while the hydrochloride salt is described as "very soluble" or "freely soluble" in water.[4][5][6] This significant difference highlights the impact of the salt form on the compound's physicochemical properties.
Data Presentation: Physicochemical Properties of Promethazine and Salts
| Property | Promethazine (Base) | Promethazine Hydrochloride | This compound |
| Molecular Formula | C₁₇H₂₀N₂S[7] | C₁₇H₂₀N₂S · HCl[7] | C₁₇H₂₀N₂S · C₇H₇ClN₄O₂[7] |
| Molecular Weight | 284.4 g/mol [7] | 320.9 g/mol [7] | 499.0 g/mol [7] |
| Aqueous Solubility | ~15.6 mg/L at 24°C[4] | Very soluble / Freely soluble[5][6] | Poorly aqueous soluble[3] |
| BCS Class | Not specified | Class I[8] | Class II[1][2] |
| Common Use | API Base | Soluble salt form for various formulations | Anti-emetic, motion sickness formulations[1] |
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Key strategies focus on overcoming the compound's high crystallinity and poor wettability. These include both physical and chemical modification techniques. Common approaches are:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.[3][9]
-
Complexation: Using agents like β-cyclodextrin to form inclusion complexes.[2][10]
-
Particle Size Reduction: Increasing the surface area through micronization or nanonization.[11]
-
Use of Co-solvents or Surfactants: Improving wettability and solubilization.[12]
-
pH Adjustment: Although less common for pre-formed salts, modifying the pH of the medium can influence solubility.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Problem: this compound powder fails to dissolve or dissolves very slowly in aqueous buffers (e.g., PBS pH 6.8 or 7.4).
-
Possible Cause 1: High Crystallinity and Poor Wettability. The inherent crystalline structure of the drug requires significant energy to be disrupted by the solvent. Its hydrophobic nature prevents efficient interaction with water molecules.
-
Solution 1: Employ Solid Dispersion Technique. Solid dispersion is a highly effective method for improving the dissolution of poorly water-soluble drugs by converting the drug to an amorphous state and dispersing it within a hydrophilic carrier.[9] Studies have shown that solid dispersions of this compound with carriers like PEG 4000 can significantly enhance its dissolution rate, achieving over 90% release in 10 minutes.[3]
Caption: Principle of the solid dispersion technique.
-
Solution 2: Utilize Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility. Research indicates that β-cyclodextrin can be effectively used as a solubility enhancer for this compound in fast-dissolving tablet formulations.[2][10]
-
Possible Cause 2: Inappropriate Solvent System. The selected aqueous buffer alone may not be sufficient to overcome the solvation energy barrier.
-
Solution: Introduce Co-solvents or Surfactants.
-
Co-solvency: The addition of a water-miscible solvent (co-solvent) like ethanol, propylene glycol, or PEG 4000 can reduce the polarity of the aqueous medium, lowering the interfacial tension and enhancing drug solubility.
-
Surfactants: Surfactants (e.g., Polysorbates, Sodium Lauryl Sulfate) can increase solubility by reducing surface tension and forming micelles that encapsulate the hydrophobic drug molecules.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
This protocol is based on established methods for preparing solid dispersions of poorly soluble drugs, including this compound.[3][13][14]
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its aqueous dissolution rate.
Materials:
-
This compound
-
PVP K30 (Carrier)
-
Ethanol (or other suitable common solvent)
-
Mortar and Pestle
-
Hot Air Oven or Vacuum Desiccator
-
Sieves (e.g., 60 mesh)
-
Dissolution Apparatus (USP Type II)
-
Phosphate Buffer (pH 6.8)
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Physical Mixture (Control): Accurately weigh this compound and PVP K30 in a 1:1 mass ratio. Mix gently in a mortar for 5 minutes to create a uniform physical mixture.
-
Preparation of Solid Dispersion: a. Accurately weigh this compound and PVP K30 in desired ratios (e.g., 1:1, 1:2, 1:4). b. Dissolve both the drug and the carrier in a minimal volume of a common solvent, such as ethanol, under gentle stirring until a clear solution is obtained.[14] c. Evaporate the solvent using a hot air oven at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved, indicating complete solvent removal.[14] The main advantage of this method is that thermal decomposition can be prevented due to the low temperatures required.[15] d. Place the resulting solid mass in a desiccator under vacuum for at least 24 hours to remove any residual solvent. e. Pulverize the dried mass using a mortar and pestle, and pass the powder through a 60-mesh sieve to ensure uniform particle size.
-
Characterization & Dissolution Testing: a. Perform in-vitro dissolution studies using a USP Type II (paddle) apparatus. b. Use 900 mL of pH 6.8 phosphate buffer as the dissolution medium, maintained at 37 ± 0.5°C with a paddle speed of 50 rpm.[2] c. Add an amount of the solid dispersion equivalent to a standard dose of this compound to the medium. d. Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium. e. Analyze the samples for drug content using a UV-Vis spectrophotometer at the drug's λmax. f. Compare the dissolution profile of the solid dispersion against the pure drug and the physical mixture.
Caption: Workflow for the solvent evaporation method.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Promethazine (PIM 439) [inchem.org]
- 8. ajphr.com [ajphr.com]
- 9. ijptjournal.com [ijptjournal.com]
- 10. Optimization of promethazine theoclate fast dissolving tablet using pore forming technology by 3-factor, 3-level response surface-full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. japsonline.com [japsonline.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. iosrphr.org [iosrphr.org]
Technical Support Center: Overcoming Promethazine Teoclate Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of promethazine teoclate instability in aqueous solutions. Given the limited specific data on this compound, this guide leverages the extensive research available on promethazine hydrochloride, as the promethazine moiety is the primary determinant of its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Oxidation: The phenothiazine ring system in promethazine is prone to oxidation, which is a major degradation pathway. This can be accelerated by the presence of oxygen and metal ions.[1][2][3]
-
Light: Exposure to light, particularly UV radiation, can lead to significant photodegradation.[1][4][5] Solutions should always be protected from light.[5][6]
-
pH: The stability of promethazine is pH-dependent. Generally, it is more stable in acidic conditions.[1][3][7] As the pH increases, the rate of degradation also tends to increase.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]
Q2: What are the common degradation products of promethazine?
A2: The primary degradation product of promethazine is promethazine sulfoxide.[8] Other degradation products can include phenothiazine and various products resulting from the cleavage of the side chain.[3][9]
Q3: How can I prevent the precipitation I'm observing in my this compound solution?
A3: Precipitation in a promethazine solution can be due to several factors. It has been observed that precipitates can form when solutions are exposed to light and air.[10] This could be related to the formation of insoluble degradation products or changes in pH. To prevent precipitation, ensure your solution is protected from light and stored in a well-sealed container to minimize air exposure. Additionally, controlling the pH of the solution with a suitable buffer system can help maintain the solubility of this compound.
Q4: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A4: For promethazine hydrochloride, stability generally increases with decreasing pH.[1] An acidic pH is preferable for stability. For instance, promethazine hydrochloride injections typically have a pH between 4.0 and 5.5.[5] While specific data for this compound is scarce, a similar acidic pH range is recommended to minimize degradation.
Q5: Are there any excipients that can help stabilize my this compound formulation?
A5: Yes, several types of excipients can enhance the stability of promethazine solutions:
-
Antioxidants: To prevent oxidative degradation, antioxidants like sodium metabisulfite (SMBS) can be highly effective.[10] The concentration of the antioxidant is a critical factor in achieving optimal stability.[10]
-
Chelating Agents: Metal ions, such as copper (II) and iron (III), can catalyze the degradation of promethazine.[3] Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[2]
-
Buffers: Using a buffer system, such as a citrate buffer, can help maintain an optimal acidic pH and contribute to the overall stability of the formulation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration (e.g., turning blue or pink) of the solution | Oxidation of the promethazine molecule upon exposure to air and/or light.[5] | Prepare and store the solution under an inert atmosphere (e.g., nitrogen). Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil. |
| Loss of potency over a short period | Chemical degradation due to one or more factors (oxidation, photodegradation, high pH, elevated temperature). | Review the formulation and storage conditions. Ensure the pH is in the optimal acidic range, add an appropriate antioxidant and a chelating agent, and store at a controlled, cool temperature. |
| Formation of unknown peaks in HPLC analysis | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will aid in developing a stability-indicating analytical method. |
| Inconsistent stability results between batches | Variability in the quality of raw materials (e.g., presence of metal ion impurities in water or other excipients) or inconsistencies in the preparation process (e.g., exposure to light or oxygen). | Use high-purity water and excipients. Standardize the manufacturing process to minimize exposure to light and air. Incorporate quality control checks for metal ion content. |
Quantitative Data on Promethazine Stability
Table 1: Effect of pH on the Thermal Degradation of Promethazine Hydrochloride
| pH | First-Order Rate Constant (k) | Activation Energy (cal/mole) |
| 2.98 | Increases with temperature | 6601 |
| 3.94 | Increases with temperature | 5888 |
| 5.12 | Increases with temperature | 5570 |
| (Data adapted from thermal degradation studies of promethazine hydrochloride. The first-order rate constant was shown to increase with increasing pH.)[1] |
Table 2: Influence of Stabilizers on Promethazine Hydrochloride Stability
| Stabilizer | Concentration | Effect on Degradation |
| Sodium Metabisulfite (SMBS) | Varied | Increased concentration leads to decreased degradation.[10] |
| EDTA | 0.1% | Modifies the thermal degradation process, indicating a role in chelating metal ions.[2] |
| Ascorbic Acid | - | Can sometimes increase the degradation rate.[3] |
| Hydroquinone | Higher concentrations | Can accelerate degradation.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a sealed vial.
-
Place the vial in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, in the same chamber.
-
After the exposure, dilute both the exposed and control samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the main promethazine peak.
Visualizations
Caption: Simplified degradation pathway of promethazine.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Natural Degradation Products Of Promethazine Compound” [quickcompany.in]
- 5. Promethazine (Antihistamine) Monograph for Professionals - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. The stability of aqueous solutions of promethazine hydrochloride as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtc-usa.com [mtc-usa.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. academicjournals.org [academicjournals.org]
Technical Support Center: Troubleshooting Promethazine Teoclate Peak Tailing in Reverse-Phase HPLC
Welcome to our dedicated technical support center for resolving peak tailing issues encountered during the analysis of promethazine teoclate using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a basic compound like this compound in RP-HPLC?
Peak tailing for basic compounds such as this compound is predominantly caused by secondary interactions between the analyte and the stationary phase. The most common sources of this issue include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for basic compounds.[1][2][3][4] These acidic silanols can interact with the basic amine functional groups of promethazine, leading to a secondary retention mechanism that results in a "tailing" effect on the peak.[3][4]
-
Mobile Phase pH: If the pH of the mobile phase is not optimized, promethazine can exist in multiple ionized or non-ionized forms. This can lead to inconsistent interactions with the stationary phase, causing peak tailing.[1] Operating at a pH that is not sufficiently low to suppress the ionization of silanol groups can exacerbate this issue.[5]
-
Column Overload: Injecting an excessive amount of sample onto the column can saturate the stationary phase, resulting in peak broadening and tailing.[6] This can be due to either a high concentration of the sample (mass overload) or a large injection volume.
-
Trace Metal Contamination: The presence of trace metals like iron and aluminum in the silica matrix of the column can increase the acidity of silanol groups, thereby enhancing their interaction with basic analytes and worsening peak tailing.
-
Extra-Column Effects: Issues outside of the column, such as long or wide-bore tubing, can lead to band broadening and contribute to peak tailing.[1][6]
Q2: How can I confirm that secondary silanol interactions are the cause of my peak tailing?
A good starting point is to carefully analyze your chromatograms. If only the peak for your basic analyte (promethazine) is tailing while other non-basic compounds in the same run have symmetrical peaks, it strongly suggests secondary interactions with silanol groups. You can further investigate by systematically modifying your method, such as by lowering the mobile phase pH or adding a competing base, and observing the effect on the peak shape.
Q3: What is the ideal mobile phase pH for analyzing this compound?
To minimize peak tailing due to silanol interactions, it is generally recommended to use a low-pH mobile phase.[5] A pH of around 3.0 or lower is often effective at protonating the silanol groups, thereby neutralizing their negative charge and reducing their ability to interact with the positively charged promethazine molecules.[4][5] However, it is crucial to ensure that your column is stable at such low pH values to prevent degradation of the stationary phase.[5]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
Yes, several mobile phase additives can significantly improve the peak shape of basic compounds:
-
Acidic Modifiers: Adding a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can lower the pH and suppress silanol ionization.[5][7] TFA can also act as an ion-pairing agent, further masking the silanol groups.[7]
-
Competing Bases: Additives like triethylamine (TEA) can be used to compete with the basic analyte for interaction with the active silanol sites.[8][9] The TEA molecules will preferentially bind to the silanol groups, reducing the secondary interactions with promethazine.[9]
-
Inorganic Salts: Increasing the ionic strength of the mobile phase with buffers like phosphate can help to mask the silanol interactions and improve peak shape.[5][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Step 1: Initial Assessment and System Check
Before modifying your chromatographic method, it's essential to rule out common system-level issues.
-
Review Historical Data: Compare the current chromatogram with previous successful runs. Has the tailing appeared suddenly or gradually worsened over time?[6]
-
Check for Leaks and Proper Connections: Ensure all fittings, especially those connected to the column, are secure to prevent dead volume.[8]
-
Inspect the Guard Column: If a guard column is in use, it may be contaminated or expired. Replace it to see if the peak shape improves.
Step 2: Method Optimization
If the system check does not reveal any issues, proceed with optimizing your HPLC method parameters.
References
- 1. chromtech.com [chromtech.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of promethazine teoclate dosage for preclinical efficacy studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the optimization of promethazine teoclate dosage in preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antiemetic effect?
A1: Promethazine is a first-generation antihistamine that primarily acts as a potent competitive antagonist at the histamine H1 receptors.[1][2][3][4] Its antiemetic (anti-nausea and vomiting) properties are also attributed to its blockade of other receptors, including muscarinic acetylcholine receptors (anticholinergic effects) and postsynaptic dopaminergic receptors in the brain's chemoreceptor trigger zone.[1][2][5] This multifaceted mechanism makes it effective against nausea and vomiting from various causes, such as motion sickness or anesthesia.[5]
Q2: this compound is listed as a BCS Class II drug. What does this mean for my experiments?
A2: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by low aqueous solubility and high membrane permeability.[6][7] This presents a significant challenge in preclinical studies, as poor solubility can lead to incomplete dissolution, erratic absorption, and low or highly variable bioavailability.[8][9] Consequently, you may observe inconsistent results or a lack of dose-response relationship if the formulation is not optimized.[9] Careful attention must be paid to the formulation to ensure the compound is sufficiently solubilized for absorption in your animal model.[10]
Q3: Which preclinical animal models are most appropriate for testing the antiemetic efficacy of this compound?
A3: The choice of animal model is critical and depends on the specific research question (i.e., nausea vs. vomiting).
-
Ferrets (Mustela putorius furo): Considered a "gold-standard" model for emesis (vomiting) research because their emetic reflex is neurochemically similar to humans.[11][12] They are suitable for studying drug-induced emesis, for example, with agents like cisplatin or apomorphine.[12][13]
-
House Musk Shrew (Suncus murinus): This small mammal is highly sensitive to motion-induced emesis, making it an excellent model for studying motion sickness.[11][12]
-
Rats (Rattus norvegicus): Rats cannot vomit but exhibit "pica" (the eating of non-nutritive substances like kaolin) as a surrogate behavior for nausea.[11][14] This model is used to assess the anti-nausea potential of a compound.[11]
Q4: What are the key pharmacokinetic parameters I should be aware of for promethazine?
A4: Promethazine exhibits high variability in its pharmacokinetics.[15] It is well-absorbed after oral administration, but its absolute bioavailability is only around 25% due to extensive first-pass metabolism in the liver.[4][15][16] Clinical effects are typically observed within 20 minutes of oral administration and can last 4-6 hours, though effects may persist for up to 12 hours.[2][15]
Troubleshooting Guides
Q5: My results are highly variable between animals, even within the same dose group. What could be the cause?
A5: High variability is a common issue in preclinical research and can stem from several factors.[17][18]
-
Formulation Issues: Given this compound's poor solubility (BCS Class II), inconsistent solubilization of your formulation is a primary suspect.[8][9] If the drug precipitates out of solution before or after administration, absorption will be erratic, leading to high variability in plasma concentration and efficacy.[10]
-
Study Design: Lack of proper randomization and blinding can introduce unconscious bias.[19][20] Ensure animals are randomly allocated to treatment groups and that experimenters are blinded to the treatment during administration and outcome assessment.
-
Biological Variability: Factors such as animal stress, housing conditions, and underlying health status can impact drug metabolism and response.[20] Standardize procedures as much as possible to minimize these nuisance variables.[21]
Q6: I am not observing a significant antiemetic effect, even at higher doses. What should I check?
A6: A lack of efficacy could be due to issues with drug exposure, the experimental model, or the dose range.
-
Check Drug Formulation and Bioavailability: The most likely culprit is insufficient drug absorption due to poor solubility.[9] You may need to reformulate using techniques to enhance solubility (see Table 2). An initial pharmacokinetic study to confirm systemic exposure is highly recommended.
-
Verify Model Validity: Ensure the emetic stimulus (e.g., motion, cisplatin dose) is appropriate and consistently induces a measurable response in your vehicle control group. The timing of drug administration relative to the stimulus is also critical; promethazine should be given prior to the emetic challenge.[22]
-
Re-evaluate Dose Range: While it may seem counterintuitive, very high doses can sometimes lead to confounding side effects, such as excessive sedation or hypotension, which may interfere with the behavioral outcome being measured.[2][4] A full dose-response study is necessary to identify the therapeutic window.
Q7: My animals are overly sedated at my planned effective dose. How can I optimize the study?
A7: Sedation is a known central nervous system effect of promethazine due to its ability to cross the blood-brain barrier and block H1 receptors in the brain.[1][2]
-
Dose De-escalation: The sedative effect is dose-dependent. The first step is to test lower doses to find a concentration that provides an antiemetic effect with a more tolerable level of sedation.
-
Refine the Efficacy Endpoint: Ensure your method for measuring emesis or nausea is not compromised by sedation. For example, a heavily sedated ferret may be physically unable to perform the act of retching or vomiting, which could be misinterpreted as a positive antiemetic effect. Careful behavioral observation is key.
-
Consider the Salt Form: While data is limited on direct comparisons, different salt forms can have different physicochemical properties. However, the primary pharmacology of promethazine remains the same. The main focus should be on optimizing the formulation and dose of the teoclate salt you are using.
Data Presentation
Table 1: Summary of Promethazine Pharmacokinetic Parameters
| Parameter | Value | Key Considerations | Source(s) |
|---|---|---|---|
| Oral Bioavailability | ~25% | Low due to extensive first-pass metabolism in the liver. | [4][15][16] |
| Protein Binding | ~93% | High protein binding can affect drug distribution. | [4][23] |
| Volume of Distribution | High (~30 L/kg) | Indicates extensive distribution into tissues. | [23] |
| Elimination Half-life | 10–19 hours | Relatively long half-life may influence dosing intervals in chronic studies. | [2][4] |
| Time to Onset (Oral) | ~20 minutes | Drug should be administered prior to the emetic challenge. | [2][15] |
| Metabolism | Hepatic (Liver) | Primarily metabolized to sulfoxides and N-demethylated compounds. |[2][15] |
Table 2: Formulation Strategies for Poorly Soluble (BCS Class II) Compounds
| Strategy | Method | Advantages | Potential Issues | Source(s) |
|---|---|---|---|---|
| pH Modification | Use of acidic or basic excipients to ionize the drug in solution. | Simple and effective for ionizable drugs. | May precipitate upon entering the neutral pH of the intestines. | [24] |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG 300/400, propylene glycol). | Can significantly increase drug solubility in the dosing vehicle. | Risk of drug precipitation upon dilution with aqueous bodily fluids. | [10][24] |
| Surfactants | Using agents like Polysorbate 80 or Cremophor to form micelles that encapsulate the drug. | Improves wetting and solubilization. | Can have their own biological effects or toxicities at high concentrations. | [24] |
| Complexation | Using cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes. | Increases apparent solubility and can improve stability. | Specific drug-cyclodextrin chemistry required; can be expensive. | [24][25] |
| Particle Size Reduction | Micronization or nanosuspension via milling or homogenization. | Increases surface area, enhancing dissolution rate. | Can be technically challenging; potential for particle agglomeration. | [8][24][26] |
| Lipid-Based Systems | Dissolving the drug in oils or self-emulsifying drug delivery systems (SEDDS). | Can enhance lymphatic absorption, bypassing first-pass metabolism. | Complex formulations; potential for variability based on digestion. |[8][10][24] |
Experimental Protocols
Protocol: General Anti-Emetic Efficacy Study in Ferrets (Cisplatin-Induced Emesis Model)
-
Animal Acclimatization: House ferrets in individual cages for at least 7 days prior to the experiment to allow for acclimatization to the housing conditions. Provide food and water ad libitum.
-
Formulation Preparation:
-
Prepare the this compound formulation. Due to its poor solubility, a vehicle containing a solubilizing agent (e.g., 10% DMSO, 40% PEG 400, 50% Saline) may be required.
-
Prepare the vehicle control using the same excipients without the active compound.
-
Prepare a positive control (e.g., ondansetron, a 5-HT3 antagonist).
-
Ensure the final formulation is a clear solution and does not precipitate upon standing.
-
-
Dosing and Administration:
-
Fast animals for approximately 2-4 hours before dosing (water remains available).
-
Administer the vehicle, positive control, or various doses of this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.). The route should be consistent across all groups.
-
A typical administration volume is 1-5 mL/kg.
-
-
Induction of Emesis:
-
Approximately 30-60 minutes after drug administration, inject the emetic agent, cisplatin (e.g., 5-10 mg/kg, i.p.).
-
-
Observation and Data Collection:
-
Immediately after cisplatin injection, place the animals in a clean observation cage.
-
Record behavior using video for a period of 4-6 hours.
-
A trained, blinded observer should score the video recordings for the primary endpoints:
-
Number of Retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Number of Vomits (Emesis Events): Forceful expulsion of gastric contents.
-
Latency to First Emetic Event: Time from cisplatin injection to the first retch or vomit.
-
-
-
Data Analysis:
-
Compare the number of retches and vomits between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA on ranks).
-
Calculate the percentage inhibition of emesis for each dose group compared to the vehicle control.
-
Analyze latency data using survival analysis (e.g., Kaplan-Meier curves with a log-rank test).
-
Visualizations
Caption: Simplified signaling pathway of Histamine H1 receptor antagonism by promethazine.
Caption: Experimental workflow for a preclinical dose-optimization efficacy study.
Caption: Troubleshooting decision tree for unexpected preclinical study outcomes.
References
- 1. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. PathWhiz [pathbank.org]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. future4200.com [future4200.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. Tackling In Vivo Experimental Design [modernvivo.com]
- 18. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 19. researchgate.net [researchgate.net]
- 20. trilogywriting.com [trilogywriting.com]
- 21. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Optimization of promethazine theoclate fast dissolving tablet using pore forming technology by 3-factor, 3-level response surface-full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sphinxsai.com [sphinxsai.com]
Technical Support Center: Minimizing Side Effects of Promethazine Teoclate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of promethazine teoclate in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side effects of promethazine observed in animal models?
A1: Promethazine is a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties.[1] The most frequently observed side effects in animal models include:
-
Sedation and Central Nervous System (CNS) Depression: This is the most common side effect, characterized by lethargy and drowsiness.[2] In some cases, paradoxical CNS stimulation, including excitement and restlessness, can occur.[1]
-
Anticholinergic Effects: These include dry mouth, blurred vision, urinary retention, and constipation.[3]
-
Extrapyramidal Symptoms (EPS): These dose-dependent effects can manifest as acute dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonian-like symptoms.[3][4]
-
Cardiovascular Effects: Tachycardia (rapid heart rate) and hypotension (low blood pressure) can occur.[2]
-
Respiratory Depression: Promethazine can suppress breathing, particularly in young animals or at high doses. A study in neonatal piglets showed that a low dose of promethazine increased the occurrence of central and obstructive sleep apnea.[5]
Q2: How can I minimize sedation while maintaining the therapeutic efficacy of promethazine?
A2: Minimizing sedation is a key challenge. Here are some strategies:
-
Dose Titration: The most effective method is to determine the minimum effective dose. A dose-response study is crucial to identify a therapeutic window that provides the desired effect (e.g., antiemesis) with minimal sedation. For instance, a study in cats showed that while 2 mg/kg and 4 mg/kg of promethazine were effective in reducing xylazine-induced emesis, there was no significant difference in the antiemetic effect between the two doses, suggesting the lower dose could be used to potentially reduce side effects.[6]
-
Route of Administration: The route of administration can influence the onset and intensity of sedation. Intravenous (IV) administration will have a more rapid and potentially more profound sedative effect compared to oral (PO) or intramuscular (IM) routes. Consider the experimental needs when selecting the administration route.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behaviors that could be confounded with sedation.
Q3: What are extrapyramidal symptoms (EPS) and how can I prevent or manage them?
A3: EPS are movement disorders resulting from the dopamine receptor blocking activity of promethazine.[3][4]
-
Prevention:
-
Management:
Q4: Are there specific concerns when using promethazine in rodent models?
A4: Yes, studies in rats and mice have provided specific toxicity data. A National Toxicology Program (NTP) study in F344/N rats and B6C3F1 mice provides extensive data on the dose-dependent effects of promethazine hydrochloride administered by gavage.
-
Dose-Dependent Mortality: In a 16-day study in rats, mortality was observed at doses of 166.5 mg/kg and higher.[7]
-
Clinical Signs: At higher doses, clinical findings in rats included decreased activity, ocular discharge, labored breathing, and tremors.[7]
-
Organ Weight Changes: Dose-related increases in liver weights were observed in rats.[7]
-
Nociception: A study on nociception in rats demonstrated that low doses of promethazine (1.25-5 mg/kg SC) can facilitate pain perception (hyperalgesia), while high doses (20-40 mg/kg SC) produce an antinociceptive (pain-relieving) effect.[8] This highlights the importance of dose selection based on the desired outcome.
Q5: What is a recommended experimental protocol to determine the optimal dose of promethazine for antiemesis with minimal sedation in cats?
A5: Based on published research, a crossover study design can be employed. The following is a suggested protocol adapted from a study on xylazine-induced emesis in cats[6]:
Experimental Protocol: Dose-Response for Antiemetic Efficacy and Sedation
-
Animals: Healthy adult domestic cats.
-
Housing: Housed individually with ad-libitum access to food and water, except for fasting overnight before the experiment.
-
Experimental Design: A randomized crossover design with a washout period of at least one week between treatments. Each cat will receive all treatments.
-
Treatments:
-
Control: Saline (0.9% NaCl) solution (IM).
-
Promethazine Dose 1: 1 mg/kg (IM).
-
Promethazine Dose 2: 2 mg/kg (IM).
-
Promethazine Dose 3: 4 mg/kg (IM).
-
-
Procedure:
-
Administer the assigned treatment (saline or promethazine dose) intramuscularly.
-
One hour after treatment, induce emesis with a standardized dose of an emetic agent (e.g., xylazine at 0.66 mg/kg, IM).
-
Observe the animals continuously for a set period (e.g., 60 minutes) and record:
-
Latency to the first emetic event.
-
Total number of emetic events.
-
-
Assess sedation at regular intervals (e.g., every 15 minutes) using a validated sedation scoring system.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the number of emetic events and sedation scores across treatment groups.
Quantitative Data Summary
The following tables summarize quantitative data from studies on promethazine in animal models.
Table 1: Dose-Dependent Effects of Promethazine on Xylazine-Induced Emesis in Cats
| Treatment Group (IM) | Number of Emetic Episodes (Mean ± SEM) |
| Saline (Control) | 2.63 ± 0.60 |
| Promethazine (1 mg/kg) | 1.50 ± 0.33 |
| Promethazine (2 mg/kg) | 1.25 ± 0.37 |
| Promethazine (4 mg/kg) | 1.25 ± 0.31 |
| *Statistically significant reduction compared to the control group (p < 0.05). | |
| (Data adapted from a study on the antiemetic efficacy of promethazine in cats[6]) |
Table 2: Acute Toxicity of Gavage-Administered Promethazine HCl in F344/N Rats (16-Day Study)
| Dose (mg/kg) | Number of Deaths (Male) | Number of Deaths (Female) |
| 0 | 0/5 | 0/5 |
| 18.5 | 0/5 | 0/5 |
| 55.5 | 0/5 | 0/5 |
| 166.5 | 1/5 | 1/5 |
| 500 | 4/5 | 4/5 |
| 1500 | 5/5 | 5/5 |
| (Data from the National Toxicology Program Technical Report 425[7]) |
Table 3: Dose-Dependent Effects of Promethazine on Nociception in Rats (Vocalization Test)
| Dose (mg/kg SC) | Effect on Nociception |
| 1.25 - 5 | Facilitation (Hyperalgesia) |
| > 5 | Effect diminishes |
| 20 - 40 | Inhibition (Antinociception) |
| (Data from a study on the effects of promethazine on nociception in rats[8]) |
Visualizations
The following diagrams illustrate key concepts related to the use of promethazine in animal models.
Caption: Experimental workflow for a dose-response study.
Caption: Mechanism of action and resulting side effects.
Caption: Troubleshooting guide for common side effects.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Drug Criteria & Outcomes: EPS and sedation with… | Clinician.com [clinician.com]
- 4. droracle.ai [droracle.ai]
- 5. Sedation with promethazine profoundly affects spontaneous airway protection in sleeping neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of Promethazine Hydrochloride (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the synthesis process of promethazine teoclate for higher purity
Technical Support Center: Synthesis of Promethazine Teoclate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the synthesis process, aiming for the highest possible purity of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for promethazine? A1: The most prevalent and modern synthesis route involves the N-alkylation of phenothiazine with a haloalkylamine derivative, typically 1-chloro-2-(dimethylamino)propane, in the presence of a strong base like sodium amide.[1] An older method involves reacting diphenylamine with sulfur to form the phenothiazine ring first.[2]
Q2: Why is promethazine converted to its teoclate salt? A2: Promethazine base is converted into a salt form, such as teoclate (8-chlorotheophyllinate), to improve its stability, solubility, and handling properties for formulation into a final drug product.[3]
Q3: What are the critical process parameters to monitor during the synthesis? A3: Key parameters include reaction temperature, reaction time, purity of starting materials (especially phenothiazine), and the molar ratio of reactants. Post-synthesis, crystallization conditions such as solvent system, cooling rate, and pH are critical for achieving high purity and good crystal form.
Q4: How can I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the phenothiazine starting material and the formation of the promethazine product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis during the reaction.[4]
Q5: What is the typical appearance of promethazine hydrochloride, and how might it indicate purity issues? A5: Promethazine hydrochloride is a white to faint-yellow crystalline powder.[5] A blue discoloration may occur upon prolonged exposure to air due to slow oxidation, indicating the formation of degradation impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Promethazine Base
-
Question: My reaction yield after the alkylation of phenothiazine is consistently low. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this using TLC or HPLC by checking for the presence of a significant amount of unreacted phenothiazine.
-
Solution: Consider extending the reaction time or slightly increasing the reaction temperature. Ensure the base (e.g., sodium amide) is fresh and potent, as its degradation can stall the reaction.
-
-
Base Inefficiency: The base may be insufficient or of poor quality.
-
Solution: Use a slight excess of a high-quality strong base. Ensure the reaction is conducted under anhydrous conditions, as water will quench bases like sodium amide.
-
-
Side Reactions: Elevated temperatures can lead to side reactions.
-
Solution: Maintain the recommended reaction temperature. A controlled, gradual heating process is preferable to rapid heating.
-
-
Issue 2: High Levels of Phenothiazine Impurity (Impurity A) in the Final Product
-
Question: My final product is contaminated with significant amounts of phenothiazine (Promethazine EP Impurity A).[6] How can I remove it?
-
Answer: This indicates that unreacted starting material was carried through the process.
-
Improve Initial Reaction: The most effective solution is to ensure the initial alkylation reaction goes to completion. Refer to the solutions for "Low Yield."
-
Purification Strategy: Phenothiazine has different solubility properties than promethazine base.
-
Solution: After converting the crude product to its free base, you can perform a vacuum distillation.[7] Promethazine has a boiling point of 190-192 °C at 3 mmHg, which can help separate it from less volatile impurities.[8] Alternatively, recrystallization from a suitable solvent system like toluene-methanol can be effective. A patent describes a method of purification involving extraction with toluene and treatment with activated carbon.[9]
-
-
Issue 3: Presence of Oxidized Impurities (Promethazine Sulfoxide)
-
Question: HPLC analysis shows a peak corresponding to Promethazine Sulfoxide (Promethazine EP Impurity D).[10] What causes this and how can it be prevented?
-
Answer: The sulfur atom in the phenothiazine ring is susceptible to oxidation.
-
Cause: This typically occurs due to exposure to air (oxygen) during the reaction or work-up, especially at elevated temperatures or in the presence of oxidizing agents.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Antioxidants: In some cases, trace amounts of antioxidants can be used, but their compatibility with the reaction chemistry must be verified.
-
-
Removal: Removal of sulfoxide impurities can be challenging. Highly optimized crystallization or chromatographic purification may be required. Prevention is the most effective strategy.
-
Issue 4: Poor Crystal Quality or Oil Formation During Salt Crystallization
-
Question: When I try to crystallize the final this compound salt, it either oils out or forms very fine, hard-to-filter crystals. What should I do?
-
Answer: This is a common crystallization problem related to supersaturation, solvent choice, and impurities.
-
Solvent System: The solvent system may not be optimal.
-
Solution: Experiment with different solvent/anti-solvent combinations. Alcohols (e.g., isopropanol, ethanol) are often good solvents for the salt, while ethers or alkanes can be used as anti-solvents. Ensure the promethazine free base is of high purity before the salt formation step, as impurities can inhibit crystallization.
-
-
Cooling Rate: Cooling the solution too quickly creates high supersaturation, leading to rapid nucleation and the formation of fine particles or oil.
-
Solution: Implement a slow, controlled cooling profile. A stepwise cooling process with holding periods can allow for the growth of larger, more uniform crystals.
-
-
Seeding: Spontaneous nucleation can be uncontrolled.
-
Solution: Add a small number of seed crystals at a temperature just below the saturation point to encourage controlled crystal growth. A Chinese patent mentions adding seed crystals at 30-35°C during recrystallization of the hydrochloride salt.[11]
-
-
Data Presentation
Table 1: Effect of Base and Solvent on Promethazine Base Yield and Purity (Illustrative data based on common organic synthesis outcomes)
| Experiment ID | Base (molar eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (Area %) |
| PMZ-01 | NaNH₂ (1.1) | Toluene | 110 | 8 | 75 | 96.5 |
| PMZ-02 | NaNH₂ (1.5) | Toluene | 110 | 8 | 88 | 98.1 |
| PMZ-03 | NaH (1.5) | DMF | 90 | 12 | 82 | 97.2 |
| PMZ-04 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 65 | 94.3 |
Table 2: Recrystallization Solvents for this compound Purification (Illustrative data)
| Solvent System (v/v) | Purity Before (%) | Purity After (%) | Recovery (%) |
| Isopropanol | 98.1 | 99.5 | 85 |
| Ethanol/Water (9:1) | 98.1 | 99.3 | 90 |
| Acetone | 98.1 | 99.1 | 82 |
| Ethyl Acetate | 98.1 | 98.8 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Promethazine Free Base
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with phenothiazine (1.0 eq) and anhydrous toluene (10 mL per gram of phenothiazine).
-
Base Addition: Begin stirring and add sodium amide (1.5 eq) portion-wise at room temperature. The mixture may warm up and change color.
-
Alkylation: After stirring for 30 minutes, add a solution of 1-chloro-2-(dimethylamino)propane (1.2 eq) in anhydrous toluene dropwise over 1 hour.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC until the phenothiazine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the toluene layer under reduced pressure to yield crude promethazine base, typically as a viscous oil. This crude product can be purified by vacuum distillation.[7]
Protocol 2: Formation and Purification of this compound
-
Dissolution: Dissolve the purified promethazine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol, with gentle warming (40-50°C).
-
Salt Formation: In a separate flask, dissolve 8-chlorotheophylline (1.0 eq) in the same solvent, heating if necessary. Add this solution to the promethazine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, add a seed crystal or cool further to 0-5°C. Allow the crystals to form over several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mtc-usa.com [mtc-usa.com]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. Promethazine Impurities | Promethazine API Impurity Manufacturers [anantlabs.com]
- 7. CN104387338B - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]
- 8. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104610194A - Method for recovering promethazine oxalate from mother solution of hydrochloric acid - Google Patents [patents.google.com]
- 10. Promethazine EP Impurity D | 7640-51-9 | SynZeal [synzeal.com]
- 11. CN104387338A - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Addressing Poor Oral Bioavailability of Promethazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of promethazine's poor oral bioavailability in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of promethazine low in our animal studies despite it being well-absorbed?
A1: Promethazine is well-absorbed from the gastrointestinal tract (upwards of 88%), but it undergoes extensive first-pass metabolism in the liver.[1] This means a significant portion of the drug is metabolized and inactivated before it can reach systemic circulation, resulting in an absolute oral bioavailability of only about 25%.[1] Therefore, the primary issue to address is not absorption but rather bypassing this extensive hepatic metabolism.
Q2: What are the primary strategies to improve the oral bioavailability of promethazine?
A2: The main goal is to develop formulations that can bypass or reduce first-pass metabolism. Key strategies include:
-
Sublingual and Buccal Delivery: Formulations like fast-dissolving tablets or films allow for absorption through the oral mucosa directly into the bloodstream, avoiding the portal circulation and the liver.[2][3][4]
-
Nanoparticle-Based Systems: Encapsulating promethazine in systems like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can enhance absorption through the lymphatic system.[5][6] The lymphatic pathway drains into the systemic circulation, thereby avoiding the liver.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve lymphatic uptake, similar to nanoparticles, helping to bypass hepatic first-pass metabolism.[7][8]
Q3: We are observing high variability in plasma concentrations between animals in our oral pharmacokinetic studies. What could be the cause?
A3: High inter-animal variability is a common issue in preclinical pharmacokinetic studies and can be particularly pronounced for drugs with low bioavailability.[9][10] Potential causes include:
-
Physiological Differences: Minor variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals can significantly impact the extent of first-pass metabolism.
-
Experimental Technique: Inconsistent oral gavage technique can lead to variability in the dose delivered to the stomach.[11] Stress induced during handling can also alter gastrointestinal physiology.
-
Formulation Issues: If the drug is not uniformly suspended or dissolved in the vehicle, the actual dose administered can vary between animals.
-
Food Effects: The presence or absence of food can alter gastric emptying and blood flow, affecting both the rate and extent of absorption and metabolism. Ensure consistent fasting or fed states according to your study design.
Q4: What is a good starting point for developing a novel oral formulation for promethazine?
A4: A logical starting point is to select a strategy that directly addresses first-pass metabolism. Given that promethazine hydrochloride is water-soluble, strategies focused solely on enhancing dissolution (like simple particle size reduction) may be less effective than those promoting alternative absorption pathways. A promising approach is the development of Solid Lipid Nanoparticles (SLNs), as this has been shown to improve the bioavailability of the structurally similar phenothiazine, perphenazine, by enhancing lymphatic uptake.[6][12]
Troubleshooting Guides
Problem 1: Low Drug Entrapment Efficiency in Nanoparticle Formulations
Possible Cause: The drug is leaking into the external aqueous phase during the formulation process, which can be an issue for water-soluble drugs like promethazine HCl. The lipid matrix composition may not be optimal for retaining the drug.
Troubleshooting Steps:
-
Optimize Lipid and Surfactant:
-
Lipid Selection: Screen different solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5) to find one with better affinity for promethazine.
-
Surfactant Concentration: Adjust the concentration of the surfactant (e.g., Tween® 80, Poloxamer 188). Too much surfactant can increase drug solubility in the external phase.
-
-
Modify the Formulation Method:
-
Solvent Emulsification-Evaporation: If using this method, ensure the organic solvent is rapidly removed to quickly solidify the nanoparticles and trap the drug.[6]
-
High-Pressure Homogenization: Optimize the number of homogenization cycles and pressure to achieve smaller, more stable particles that may better retain the drug.
-
-
Use a Lipophilic Salt or Free Base: Consider using the promethazine free base, which is more lipophilic, to improve its partitioning into the lipid matrix of the nanoparticles.
Problem 2: Physical Instability of the Formulation (e.g., Aggregation of Nanoparticles, Phase Separation in SEDDS)
Possible Cause: The formulation components are not optimized, leading to poor stability over time. For nanoparticles, the surface charge (Zeta Potential) may be insufficient to prevent aggregation.
Troubleshooting Steps:
-
Zeta Potential Modification: For nanoparticles, aim for a zeta potential of at least ±20 mV to ensure electrostatic stabilization.[13] This can be adjusted by changing surfactants or adding charged lipids.
-
Incorporate Stabilizers: Add cryoprotectants (e.g., trehalose, mannitol) before lyophilization of nanoparticles to prevent aggregation during freeze-drying and storage.[14]
-
Optimize SEDDS Components:
-
Carefully screen oils, surfactants, and co-surfactants to create a thermodynamically stable system.
-
Construct pseudo-ternary phase diagrams to identify the optimal ratios of components that form stable micro- or nanoemulsions upon dilution.[7]
-
-
Storage Conditions: Evaluate the stability of your formulation under different temperature and humidity conditions to determine the optimal storage environment.[15][16]
Data Presentation
Table 1: Physicochemical Properties of Promethazine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₂S | [3] |
| Molecular Weight | 320.9 g/mol | [3] |
| pKa | 9.1 | [17] |
| Solubility | Very soluble in water; Soluble in ethanol | [17] |
| Log P | 4.8 (for Promethazine base) | [17] |
Table 2: Comparative In-Vivo Pharmacokinetic Parameters of Different Phenothiazine Formulations
Data for Perphenazine, a structurally similar phenothiazine, is used as a proxy to demonstrate the potential of SLN formulations.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Perphenazine Suspension | Wistar Rats | 10 mg/kg (oral) | 185.3 ± 35.1 | 2.0 ± 0.5 | 987.6 ± 154.2 | 100 (Reference) | [6] |
| Perphenazine-loaded SLNs | Wistar Rats | 10 mg/kg (oral) | 350.1 ± 62.4 | 4.0 ± 0.8 | 2014.5 ± 211.7 | ~204 | [6] |
| Promethazine Marketed Tablet | Rabbits | 10 mg | 115.3 ± 10.2 | 1.5 ± 0.3 | 485.6 ± 35.8 | 100 (Reference) | [18] |
| Promethazine Mouth Dissolving Film | Rabbits | 10 mg | 129.4 ± 12.5 | 1.0 ± 0.2 | 517.0 ± 40.1 | ~106 (Bioequivalent) | [18] |
Experimental Protocols
Protocol 1: Preparation of Promethazine Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method used for the similar phenothiazine, perphenazine, and can be used as a starting point for promethazine.[6][12]
Materials:
-
Promethazine HCl (or free base)
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Tween® 80
-
Co-surfactant: Soybean lecithin
-
Organic Solvent: Dichloromethane
-
Aqueous Phase: Deionized water
Method (Solvent Emulsification-Evaporation):
-
Prepare the Organic Phase: Accurately weigh and dissolve promethazine, GMS, and soybean lecithin in a minimal amount of dichloromethane.
-
Prepare the Aqueous Phase: Dissolve Tween® 80 in deionized water.
-
Form the Primary Emulsion: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm for 10 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours using a magnetic stirrer to allow the dichloromethane to evaporate completely. This leads to the precipitation of the lipid as solid nanoparticles encapsulating the drug.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
(Optional) Lyophilization: For long-term storage, freeze-dry the SLN dispersion, typically after adding a cryoprotectant (e.g., 5% w/v trehalose).
Protocol 2: In-Vivo Oral Bioavailability Study in Rats
This is a general protocol and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).[11][19]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g), cannulated (jugular vein) for serial blood sampling.
Procedure:
-
Acclimatization and Fasting: Acclimate animals for at least one week. Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Group 1 (IV): Administer promethazine solution in saline intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Group 2 (Oral Control): Administer a promethazine solution/suspension in a simple vehicle (e.g., water or 0.5% carboxymethylcellulose) orally via gavage at the target dose (e.g., 10 mg/kg).
-
Group 3 (Oral Test): Administer the novel promethazine formulation (e.g., SLNs) orally via gavage at the same target dose.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL each) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of Promethazine in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument.[3][5]
Materials:
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid
-
Internal Standard (IS), e.g., a deuterated analog of promethazine or a structurally similar compound.
-
Rat plasma samples, calibration standards, and quality control (QC) samples.
Method:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with high aqueous content, ramp up to high organic content to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both promethazine and the internal standard. For promethazine (precursor ion m/z ~285.1), common product ions are monitored.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Use this curve to determine the concentration of promethazine in the unknown plasma samples.
Visualizations
Caption: A decision tree for troubleshooting the poor oral bioavailability of promethazine.
Caption: Workflow for developing and testing a novel oral formulation of promethazine.
Caption: Rationale for formulation strategies to bypass first-pass metabolism of promethazine.
References
- 1. Determinants of systemic availability of promethazine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjmets.com [irjmets.com]
- 3. Formulation of sublingual promethazine hydrochloride tablets for rapid relief of motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORODISPERSIBLE TABLETS - Advanced Drug Delivery for Repositioning Promethazine for Improved Application & Patient Outcomes [drug-dev.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid lipid nanoparticles for nose to brain delivery of haloperidol: in vitro drug release and pharmacokinetics evaluation | Semantic Scholar [semanticscholar.org]
- 10. FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the stability of promethazine hydrochloride in pluronic lecithin organogel and the determination of an appropriate beyond-use date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. nveo.org [nveo.org]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results in promethazine teoclate bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in promethazine teoclate bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the bioassay of this compound?
A1: The most common methods for the quantitative analysis of promethazine and its salts, like this compound, in biological matrices are chromatographic techniques.[1] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is widely used due to its sensitivity and specificity.[1][2] Spectrophotometric methods have also been developed and can be suitable for certain applications.[1][3]
Q2: What is the mechanism of action of promethazine?
A2: Promethazine is a first-generation antihistamine of the phenothiazine class.[4][5] Its primary mechanism of action is the blockade of histamine H1 receptors.[6] Additionally, it exhibits antagonist activity at muscarinic acetylcholine receptors (anticholinergic effects), dopamine D2 receptors, and alpha-adrenergic receptors.[6] This multifaceted receptor antagonism contributes to its therapeutic effects, including antihistaminic, sedative, and antiemetic properties.[5][6]
Q3: What are the known stability issues with promethazine in bioassays?
A3: Promethazine can be sensitive to light and temperature.[7] Studies have shown that both can lead to degradation of the compound.[7][8] The pH of the solution can also influence its stability.[8][9] Therefore, it is crucial to protect samples and standards from light and to control the temperature during storage and analysis.
Q4: Are there any specific challenges associated with the teoclate salt form in bioassays?
A4: While the analytical focus is on the promethazine molecule, the teoclate salt (a salt with 8-chlorotheophylline) may influence the solubility and extraction efficiency compared to the more commonly studied hydrochloride salt. It is important to ensure complete dissolution of the analyte in the initial sample preparation steps and to validate the extraction recovery for your specific matrix and salt form.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) in HPLC | - Interaction of the basic amine group of promethazine with residual silanols on the HPLC column.[10] - Inappropriate mobile phase pH. | - Use a column with end-capping or a silica-hydride-based column to minimize silanol interactions.[10] - Adjust the mobile phase pH to be at least 2 pH units below the pKa of promethazine to ensure it is in a single ionic form. - Add a competing amine, such as triethylamine (TEA), to the mobile phase to block active silanol sites.[11][12] |
| Inconsistent Retention Times in HPLC | - Fluctuation in mobile phase composition or flow rate. - Temperature variations in the column. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Use a guard column and regularly check the performance of the analytical column with a standard. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing. - Suboptimal pH for extraction. | - Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). - Keep samples on ice and protect from light during processing. - Adjust the pH of the sample to suppress the ionization of promethazine, thereby increasing its solubility in organic extraction solvents. |
| Interference from Matrix Components | - Co-elution of endogenous substances with the analyte.[13] | - Improve sample clean-up procedures (e.g., use a more selective solid-phase extraction cartridge). - Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation. - If using mass spectrometry, select more specific precursor-product ion transitions. |
| Difficulty Separating Promethazine from its Isomers or Impurities | - Insufficient selectivity of the analytical column.[10] | - Utilize a column with a different stationary phase chemistry that offers alternative selectivity.[10] For example, a phenyl-based column might provide different selectivity than a standard C18 column. - For enantiomeric separation, a chiral stationary phase is required.[7][11][12] |
Experimental Protocols
Protocol 1: Quantification of Promethazine in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for specific laboratory conditions and equipment.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of promethazine or a structurally similar compound like triflupromazine).[14]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for promethazine and the internal standard.
-
Protocol 2: UV-Visible Spectrophotometric Determination of Promethazine
This method is based on the oxidation of promethazine to form a colored product.[3]
-
Preparation of Reagents:
-
Procedure:
-
In a series of volumetric flasks, add varying volumes of the promethazine standard solution to create a calibration curve (e.g., concentrations ranging from 2-28 µg/mL).[3]
-
To each flask, add the sulfuric acid solution, the oxidizing agent, and the coupling reagent in optimized volumes.[3]
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Dilute the solutions to the final volume with distilled water.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (e.g., 598 nm) against a reagent blank.[3]
-
-
Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of promethazine in unknown samples by measuring their absorbance and interpolating from the calibration curve.
-
Visualizations
Promethazine's Primary Mechanism of Action
Caption: Promethazine blocks histamine H1 receptors.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of aqueous solutions of promethazine hydrochloride as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of promethazine in serum by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce inter-subject variability in promethazine teoclate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in promethazine theoclate studies.
Troubleshooting Guides
Issue: High Inter-Subject Variability Observed in Pharmacokinetic (PK) Parameters (AUC, Cmax)
High inter-subject variability in pharmacokinetic parameters is a common challenge in studies involving promethazine.[1][2][3] This variability can obscure the true pharmacokinetic profile of the drug and complicate bioequivalence assessments.[4]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Genetic Polymorphisms in Drug Metabolizing Enzymes | Promethazine is primarily metabolized by the polymorphic enzyme CYP2D6.[5] Genetic variations in the CYP2D6 gene can lead to significant differences in metabolic rates among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[6][7] This directly impacts drug exposure and can be a major source of variability. Recommendation: • Genotyping/Phenotyping: Implement pre-study genotyping for CYP2D6 to stratify subjects. This allows for the analysis of PK data within more homogeneous groups, potentially reducing overall variability.[8][9] • Population PK Modeling: Utilize population pharmacokinetic (PopPK) models that incorporate CYP2D6 genotype as a covariate to explain a portion of the inter-individual variability.[3][5] |
| Food-Drug Interactions | The co-administration of food can alter the rate and extent of drug absorption.[10][11] For some antihistamines, food can increase bioavailability, while for others it can decrease it.[12] This can introduce significant variability if food intake is not standardized. Recommendation: • Standardized Fasting/Fed Conditions: Strictly control the fasting state of subjects before and after drug administration as specified in the protocol (e.g., fasting for at least 10 hours prior to dosing). For fed studies, provide a standardized high-fat, high-calorie meal to all subjects at a consistent time before dosing, as recommended by FDA guidance.[13] |
| Concomitant Medications | Co-administration of other drugs can inhibit or induce CYP2D6 activity, altering the metabolism of promethazine and introducing variability.[6] Recommendation: • Strict Exclusion Criteria: Prohibit the use of known CYP2D6 inhibitors or inducers for a specified period before and during the study.[14] • Thorough Medication History: Obtain a detailed medication history from each subject to identify any potential interacting drugs. |
| Variability in Drug Product Performance | Inconsistent release of the drug from the dosage form can contribute to high variability in absorption.[4] Recommendation: • In Vitro Dissolution Testing: Ensure that the dissolution profiles of different batches of the investigational product are consistent.[4] |
| Salt Form Differences (Theoclate vs. Hydrochloride) | While promethazine theoclate and hydrochloride share the same active moiety, the salt form can influence physicochemical properties like solubility and dissolution rate, potentially affecting absorption. Promethazine theoclate is a salt of promethazine with 8-chlorotheophylline. Promethazine hydrochloride is reported to be very soluble in water. The aqueous solubility of promethazine theoclate is poor (10 µg/mL at 25°C), which may lead to dissolution rate-limited absorption.[15] Recommendation: • Formulation Development: For promethazine theoclate, formulation strategies to enhance dissolution, such as the use of fast-dissolving tablets with superdisintegrants, may help reduce variability arising from poor solubility.[15][16] |
| Inadequate Study Design | A standard parallel-group design may not adequately control for inter-subject differences. Recommendation: • Crossover Design: Employ a crossover study design where each subject serves as their own control. This design is highly effective at reducing inter-subject variability.[14][17] • Replicate Design: For highly variable drugs, a replicate design (e.g., a four-way crossover study where subjects receive the test and reference products twice) can provide a more accurate estimate of within-subject variability and may be required by regulatory agencies.[18][19] |
| Analytical Method Variability | Inconsistent or imprecise bioanalytical methods can introduce artificial variability into the pharmacokinetic data. Recommendation: • Validated Analytical Method: Utilize a fully validated, sensitive, and specific analytical method, such as LC-MS/MS, for the quantification of promethazine in plasma.[1][14][13][20][21] Ensure that inter- and intra-day precision and accuracy are within acceptable limits (e.g., CV% < 15%). |
FAQs
Q1: What is the primary source of inter-subject variability in promethazine theoclate studies?
A1: The primary source of inter-subject variability for promethazine is the extensive metabolism by the highly polymorphic cytochrome P450 enzyme, CYP2D6.[22][5] Genetic differences in the CYP2D6 gene lead to varied enzyme activity, resulting in different rates of drug clearance and, consequently, wide variations in plasma concentrations among individuals.[6][7]
Q2: How can I proactively reduce variability in my study design?
A2: To proactively reduce variability, consider the following:
-
Study Design: Implement a crossover or replicate crossover design.[14][19]
-
Subject Selection: Define strict inclusion and exclusion criteria. Consider stratifying subjects based on their CYP2D6 genotype.[8]
-
Standardization: Strictly control diet (fasting or standardized meals), fluid intake, and concomitant medications.[14][13]
-
Dosing and Sampling: Ensure accurate dosing and precise timing of blood sample collection.
Q3: Is a food-effect study necessary for promethazine theoclate?
A3: Yes, a food-effect bioavailability study is recommended for new drug formulations.[13] Given that food can significantly impact drug absorption, understanding the effect of a meal on the pharmacokinetics of your specific promethazine theoclate formulation is crucial for labeling and for designing pivotal studies with appropriate dietary controls.[10]
Q4: What statistical approaches can be used to manage high variability in bioequivalence studies?
A4: For highly variable drugs, regulatory agencies like the FDA and EMA may allow for the use of scaled average bioequivalence (SABE).[18][19] This approach widens the acceptance limits for Cmax based on the within-subject variability of the reference product, which must be determined in a replicate design study.[18]
Q5: Does the theoclate salt form of promethazine significantly differ from the hydrochloride salt in terms of expected variability?
A5: The inter-subject variability in metabolism, primarily driven by CYP2D6, is expected to be similar for both salts as the active promethazine molecule is the same. However, the salt form can affect solubility and dissolution. Promethazine theoclate has poor aqueous solubility compared to the highly soluble hydrochloride salt.[23] This difference could lead to greater variability in the absorption phase for the theoclate salt if the formulation is not optimized for rapid dissolution.[15]
Data Presentation
Table 1: Reported Inter-Subject Variability in Promethazine Pharmacokinetic Parameters
| Formulation | Parameter | Coefficient of Variation (CV%) | Study Population | Reference |
| Promethazine HCl Oral Syrup (50 mg) | Cmax | 60.3% | Healthy Volunteers | [1] |
| Promethazine HCl Oral Syrup (50 mg) | AUC | High variability noted | Healthy Volunteers | [2] |
| Promethazine HCl Tablets | Various | 23% to 63% | Healthy Volunteers | [21] |
| Promethazine HCl Rectal Suppositories (50 mg) | Cmax | 129% - 158% | Healthy Volunteers | [1] |
Table 2: Impact of Study Design on Subject Number for Highly Variable Drugs
| Study Design | Intra-Subject CV% | Required Number of Subjects (for 80% power) | Reference |
| Standard 2x2 Crossover | 30% | ~40 | [4] |
| Standard 2x2 Crossover | 40% | ~70 | [4] |
| Replicate Design (SABE) | >30% | Potentially reduced number of subjects compared to a standard design with a very large sample size. | [19] |
Experimental Protocols
Protocol: Single-Dose, Four-Way Replicate Crossover Bioequivalence Study
This protocol is a representative example for a bioequivalence study of a highly variable drug like promethazine theoclate.
-
Objective: To compare the rate and extent of absorption of a test formulation of promethazine theoclate with a reference formulation and to determine the within-subject variability for both formulations.
-
Study Design: Single-center, randomized, open-label, single-dose, four-period, two-sequence, fully replicate crossover study.
-
Subjects: Healthy, non-smoking male and female volunteers, aged 18-55 years. Subjects may be genotyped for CYP2D6 and stratified.
-
Inclusion Criteria: Body Mass Index (BMI) between 19.0 and 32.0 kg/m ². No clinically significant abnormalities in medical history, physical examination, and laboratory tests.
-
Exclusion Criteria: History of alcohol or drug abuse. Use of any prescription or over-the-counter medications, including herbal products, within 14 days prior to the first dose. Known hypersensitivity to promethazine or other phenothiazines.
-
Treatments:
-
Treatment A: Test formulation of promethazine theoclate (e.g., 25 mg tablet)
-
Treatment B: Reference formulation of promethazine theoclate (e.g., 25 mg tablet)
-
-
Procedure:
-
Subjects are randomized to one of two treatment sequences (e.g., ABAB or BABA).
-
In each of the four study periods, subjects receive a single oral dose of the assigned formulation after a 10-hour overnight fast.
-
A washout period of at least 14 days separates each dosing period.
-
Blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
-
-
Bioanalytical Method: Plasma concentrations of promethazine are determined using a validated LC-MS/MS method.[1][14][13]
-
Pharmacokinetic Analysis: The following PK parameters are calculated using non-compartmental analysis: Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2.
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-inf. Scaled average bioequivalence (SABE) is used to assess bioequivalence for Cmax.
Mandatory Visualizations
Caption: Workflow for a four-way replicate crossover bioequivalence study.
Caption: Sources of variability and corresponding mitigation strategies.
References
- 1. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covariate Pharmacokinetic Model Building in Oncology and its Potential Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does ethnicity impact CYP2D6 genotype–phenotype relationships? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP2D6 genotype: impact on adverse effects and nonresponse during treatment with antidepressants-a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 Genotype and Tamoxifen Activity: Understanding Interstudy Variability in Methodological Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmalesson.com [pharmalesson.com]
- 11. youtube.com [youtube.com]
- 12. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. mdpi.com [mdpi.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. Promethazine (PIM 439) [inchem.org]
- 17. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 18. jcdr.net [jcdr.net]
- 19. globalscientificjournal.com [globalscientificjournal.com]
- 20. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extrusion-Spheronization for Promethazine Teoclate Pellets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extrusion-spheronization for promethazine teoclate pellets.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem/Question | Potential Causes | Recommended Solutions |
| Why are the extrudates inconsistent and brittle? | Inadequate moisture content in the wet mass. | Optimize the amount of granulating fluid. The wet mass should have enough plasticity to be deformed without breaking.[1][2] |
| Improper mixing of the powder blend. | Ensure homogeneous blending of this compound, microcrystalline cellulose (MCC), and other excipients before adding the binder solution.[3] | |
| Extrusion speed is too high. | Reduce the extrusion speed to prevent excessive shearing and heat generation, which can dry out the extrudate.[4] | |
| Why are the resulting pellets not spherical (e.g., dumbbell-shaped, elongated)? | Insufficient spheronization time. | Increase the spheronization time to allow for proper rounding of the extrudates. An optimized time for this compound pellets has been reported as 60 seconds.[3][5] |
| Incorrect spheronizer speed. | Optimize the spheronizer speed. Very low speeds may not provide enough energy for rounding, while very high speeds can cause size reduction.[1] A speed of 800 rpm has been used successfully for this compound pellets.[3] | |
| The wet mass is too dry. | A certain level of moisture is required for plasticity during spheronization. Re-evaluate the moisture content of the wet mass.[2] | |
| What causes a high percentage of fines or dust during spheronization? | The extrudates are too dry or brittle. | Increase the moisture content of the wet mass to improve plasticity.[2] |
| Spheronizer speed is too high or the duration is too long. | High speeds and prolonged processing can lead to attrition of the pellets. Reduce the speed or time of spheronization.[1][6] | |
| Inappropriate binder concentration. | A sufficient amount of binder, such as PVP K30 (e.g., 7%), is needed to ensure the integrity of the pellets.[3][5] | |
| Why is the pellet friability high? | Low binder concentration. | Increase the concentration of the binder to improve the cohesiveness of the formulation.[3][5] |
| Insufficient spheronization. | Proper spheronization increases the density and hardness of the pellets, reducing friability. Optimize spheronization time and speed.[2][6] | |
| Inadequate drying. | Ensure pellets are dried to an optimal residual moisture content. Over-drying can sometimes make pellets more brittle. | |
| What leads to a low yield of pellets in the desired size range? | Inconsistent extrusion. | Ensure a consistent feed rate and extrusion speed to produce uniform extrudates. |
| Incorrect spheronizer load. | There is an optimal quantity of extrudate to be charged into the spheronizer for a given machine size to achieve a narrow particle size distribution.[2][4] | |
| Improper formulation. | The ratio of excipients, such as MCC and corn starch, significantly affects the properties of the final pellets. An optimized ratio for immediate-release this compound pellets is 2.5:4.5:1 for MCC:Corn Starch:Drug.[3][5] | |
| Why is the drug release slower than expected for an immediate-release formulation? | High amount of MCC. | While MCC is an excellent spheronization aid, it can prolong drug release due to its lack of disintegration.[7] |
| Insufficient disintegrant. | Incorporate a suitable amount of a superdisintegrant like sodium starch glycolate (e.g., 8%) to promote rapid pellet disruption.[3][5][8] | |
| Overly dense pellets. | Very high spheronization speeds or long durations can create highly dense pellets that are slow to disintegrate. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters in the extrusion-spheronization of this compound pellets?
A1: The critical process parameters include the composition of the wet mass (moisture content), extrusion speed, spheronizer speed, spheronization time, and spheronizer load.[1][4] For this compound immediate-release pellets, the concentration of MCC and corn starch, as well as the spheronization time, have been identified as key variables affecting bulk density, disintegration time, and drug release.[3]
Q2: What is the role of microcrystalline cellulose (MCC) in the formulation?
A2: MCC is a crucial excipient in extrusion-spheronization. It acts as a spheronization enhancer due to its ability to retain water, providing the necessary plasticity to the wet mass for extrusion and rounding into spheres.[8][9]
Q3: How can I achieve immediate release of this compound from the pellets?
A3: To achieve immediate release, the formulation should be optimized with appropriate levels of fillers and disintegrants. For this compound pellets, a combination of MCC and corn starch has been used.[3][5] Including a superdisintegrant like sodium starch glycolate is also crucial to ensure rapid disintegration of the pellets upon contact with gastrointestinal fluids.[3][5]
Q4: What is a typical formulation for this compound immediate-release pellets?
A4: An optimized formulation for immediate-release this compound pellets has been reported to contain a ratio of 2.5:4.5:1 for Microcrystalline Cellulose: Corn Starch: Drug.[3][5] Other excipients used in this formulation include PVP K30 as a binder and sodium starch glycolate as a disintegrant.[3]
Q5: What are the key characterization tests for this compound pellets?
A5: Key characterization tests for pellets include particle size distribution, sphericity, hardness, friability, bulk density, disintegration time, and in-vitro drug release studies.[1][4] For this compound, drug-excipient compatibility studies using Differential Scanning Calorimetry (DSC) are also important.[3]
Quantitative Data Summary
Table 1: Optimized Formulation and Process Parameters for this compound Immediate-Release Pellets
| Parameter | Optimized Value | Reference |
| Formulation | ||
| MCC: Corn Starch: Drug Ratio | 2.5 : 4.5 : 1 | [3][5] |
| PVP K30 (Binder) | 7% | [3][5] |
| Sodium Starch Glycolate (Disintegrant) | 8% | [3][5] |
| Process Parameters | ||
| Spheronizer Speed | 800 rpm | [3] |
| Spheronization Time | 60 seconds | [3][5] |
| Friction Plate | 5 mm | [3] |
| Pellet Characteristics | ||
| Percent Yield | 78% | [3][5] |
| Particle Size | 1.29 ± 0.37 mm | [3] |
| Drug Release after 10 min | 100.52 ± 0.65% | [3][5] |
Experimental Protocols
Preparation of the Wet Mass (Granulation)
-
Accurately weigh this compound, microcrystalline cellulose, corn starch, PVP K-30, and sodium starch glycolate.
-
Sift all the dry powders through a suitable sieve (e.g., 40#) to ensure uniformity.[10]
-
Homogeneously blend the sifted powders in a mixer.[3]
-
Prepare the binder solution by dissolving PVP K30 in a mixture of purified water and isopropyl alcohol.
-
Gradually add the binder solution to the dry powder blend with continuous kneading to form a damp mass of appropriate consistency for extrusion.[3] The mass should be plastic and non-sticky.
Extrusion
-
Immediately transfer the prepared wet mass to the extruder.
-
Extrude the wet mass through a screen with a defined aperture size (e.g., sieve number 14 B.S.S.) to produce cylindrical extrudates of uniform diameter.[3]
-
Collect the extrudates for the spheronization step.
Spheronization
-
Place the extrudates onto the friction plate of the spheronizer (e.g., 5 mm friction plate).[3]
-
Operate the spheronizer at a defined speed (e.g., 800 rpm) for a specific duration (e.g., 60 seconds).[3] The centrifugal force and friction will cause the extrudates to break into smaller pieces and gradually round into spheres.[11]
-
Collect the formed wet pellets.
Drying
-
Dry the wet pellets using a suitable method, such as a Fluid Bed Dryer (FBD).
-
Maintain the product temperature below 65°C to prevent degradation of the drug.[3]
-
Dry for a sufficient time (e.g., 10 minutes in an FBD) to achieve the desired moisture content.[3]
Visualizations
Caption: Experimental workflow for this compound pellets.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. caleva.com [caleva.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jpsbr.org [jpsbr.org]
- 7. scispace.com [scispace.com]
- 8. Fast disintegrating pellets: Formulation and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. wjpmr.com [wjpmr.com]
- 11. contractpharma.com [contractpharma.com]
dealing with promethazine teoclate degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with promethazine teoclate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the degradation of this compound during sample preparation and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Loss of this compound Signal or Lower Than Expected Concentration
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Promethazine is susceptible to oxidation, especially when exposed to air, light, and metal ions.[1][2][3] Prepare samples fresh and protect them from light by using amber vials or covering them with aluminum foil.[4] Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) if possible. Avoid sources of metal ion contamination. The addition of an antioxidant like sodium metabisulfite may help prevent oxidation.[5] |
| Adsorption to Surfaces | Promethazine, being a basic compound, can adsorb to active sites on glass surfaces and HPLC column frits. Use silanized glassware or polypropylene vials. Ensure the HPLC column is well-conditioned and consider using a column specifically designed for basic compounds. |
| Incorrect Sample pH | The stability of promethazine is pH-dependent, with increased degradation observed at higher pH values.[1][6] Maintain the sample and mobile phase at a slightly acidic pH (e.g., pH 3-5) to enhance stability. |
| Photodegradation | Exposure to UV light can lead to the degradation of promethazine.[6][7][8] Minimize exposure of samples and standards to light at all stages of the experiment. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | The most common degradation product is Promethazine Sulfoxide , formed through oxidation of the sulfur atom in the phenothiazine ring.[9][10][11] Other potential degradation products include Promethazine N-oxide and smaller molecules resulting from the cleavage of the side chain.[3][10] To confirm, compare the retention times with available standards of these degradation products. |
| Presence of Isopromethazine | Isopromethazine is a known process-related impurity and isomer of promethazine.[4][12][13] It may be present in the starting material or be formed under certain conditions. Use a high-resolution HPLC method to ensure separation from the main promethazine peak. |
| Solvent-Related Impurities | Impurities in the solvents used for sample preparation or the mobile phase can appear as extraneous peaks. Use high-purity (e.g., HPLC or LC-MS grade) solvents and prepare fresh mobile phases daily. |
Issue 3: Poor Chromatographic Peak Shape (Tailing)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | The basic amine group of promethazine can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[4][14] Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a low pH (e.g., below 4) will protonate the silanol groups and reduce these interactions. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also mask the silanol groups. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting or tailing.[14] Dilute the sample or reduce the injection volume. |
| Mismatched Sample and Mobile Phase Solvents | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for promethazine?
A1: The primary degradation pathways for promethazine are oxidation and photodegradation.[1][6]
-
Oxidation: This is the most common pathway, leading to the formation of promethazine sulfoxide by oxidation of the sulfur atom.[3][11][15] Further oxidation can lead to the formation of the corresponding sulfone. The nitrogen atom in the side chain can also be oxidized to form promethazine N-oxide.[3] The presence of oxygen, metal ions (like copper and iron), and elevated temperatures can accelerate oxidative degradation.[1][2]
-
Photodegradation: Promethazine is sensitive to light, and exposure can lead to the formation of various degradation products.[6][7]
Q2: How does the teoclate salt affect the stability of promethazine compared to the hydrochloride salt?
A2: The degradation pathways of the promethazine molecule itself are the same regardless of the salt form. However, the salt can influence the pH of the sample solution, which in turn affects stability. Promethazine hydrochloride is the salt of a strong acid (HCl), while theoclate (8-chlorotheophyllinate) is the salt of a weaker acid. This may result in slight differences in the pH of unbuffered aqueous solutions of the two salts, potentially influencing the rate of pH-dependent degradation. For practical purposes in a buffered analytical system, their stability is expected to be very similar.
Q3: What are the recommended storage conditions for this compound samples and stock solutions?
A3: To minimize degradation, store stock solutions and prepared samples in a refrigerator at 2-8°C.[11] Protect them from light by using amber glass vials or by wrapping the vials in aluminum foil.[4] For long-term storage, freezing (-20°C or lower) may be appropriate, but it is essential to perform stability studies to ensure the analyte does not degrade upon freezing and thawing.
Q4: What is Isopromethazine and why is it important in my analysis?
A4: Isopromethazine is a positional isomer of promethazine and a known impurity that can be present in the drug substance.[4][12][13] It is crucial to have an analytical method that can separate promethazine from isopromethazine to ensure accurate quantification of the active pharmaceutical ingredient.
Quantitative Data on Promethazine Degradation
The following table summarizes the degradation of promethazine under various stress conditions as reported in forced degradation studies. Note that the specific conditions can significantly impact the extent of degradation.
| Stress Condition | Reagents and Duration | Observed Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 5.0 N HCl at room temperature for 30 minutes | No significant degradation | Not Applicable |
| Alkaline Hydrolysis | 5.0 N NaOH at room temperature for 30 minutes | No significant degradation | Not Applicable |
| Oxidative | 30% H₂O₂ at room temperature for 15 minutes | ~12% | Promethazine Sulfoxide |
| Thermal | 105°C for 24 hours | Stable | Not Applicable |
| Photolytic | UV light (200 W h/m²) | Stable | Not Applicable |
| Aqueous Degradation | Water at ambient temperature for 24 hours | ~7% | Not specified |
Data compiled from studies on promethazine hydrochloride. The degradation of the promethazine moiety is expected to be similar for the teoclate salt.
Experimental Protocols
Protocol 1: Sample Preparation from Tablets
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of methanol and water or mobile phase) to the flask, filling it to about 70% of its volume.
-
Sonicate the flask for 15-20 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Promethazine and Its Impurities
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of a slightly acidic buffer (e.g., phosphate buffer pH 3.5) and an organic modifier like acetonitrile or methanol. A typical ratio would be 60:40 (buffer:organic). The addition of an ion-pairing reagent or a competing base like triethylamine (0.1%) may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection: UV at 254 nm
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Major degradation pathways of promethazine.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mtc-usa.com [mtc-usa.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Compound Promethazine Sulfoxide - Chemdiv [chemdiv.com]
- 10. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine [pubmed.ncbi.nlm.nih.gov]
- 11. Promethazine sulfoxide | 7640-51-9 | FP27184 | Biosynth [biosynth.com]
- 12. Promethazine EP Impurity B | 5568-90-1 | SynZeal [synzeal.com]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. A peroxidase-catalyzed sulfoxidation of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate excipients for promethazine teoclate formulations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on solid oral dosage formulations of promethazine theoclate.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of promethazine theoclate to consider during formulation?
Promethazine theoclate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[1] This is a primary consideration for formulation development. Due to its poor aqueous solubility, enhancing the dissolution rate is a key objective to ensure adequate bioavailability.[1] The molecular formula is C₂₄H₂₇ClN₆O₂S, and its molecular weight is approximately 499.0 g/mol .[2][3]
Q2: Which manufacturing method is most suitable for promethazine theoclate tablets: direct compression or wet granulation?
Both methods can be viable, but the choice depends on the drug loading and the properties of the powder blend.
-
Direct Compression (DC): This is the simplest and most cost-effective method.[4] It is suitable if the API and excipients mixture has good flowability and compressibility.[4] For low-dose drugs, excipients will largely dictate these properties.[4]
-
Wet Granulation: This method is often preferred for APIs with poor flow or when a higher drug load is required.[5][6] It can improve powder flow, compressibility, and ensure uniform drug distribution by "locking" the drug within granules.[5][6] Given that promethazine theoclate can have flowability issues, wet granulation is a robust option.[5]
Q3: How do I select appropriate excipients for my formulation?
Excipient selection is critical and should be based on the intended manufacturing process and desired tablet characteristics. A logical workflow can aid in this selection process.
Excipient Selection Workflow for Promethazine Theoclate
References
- 1. researchgate.net [researchgate.net]
- 2. Promethazine theoclate | C24H27ClN6O2S | CID 63033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethazine Teoclate | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. pharmalesson.com [pharmalesson.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Promethazine Teoclate
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of promethazine teoclate in long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound is primarily influenced by three main factors:
-
Light: Promethazine is highly susceptible to photodegradation. Exposure to light, especially UV radiation, can lead to the formation of colored degradation products and a loss of potency.[1] It is crucial to store the drug substance and formulated products in light-resistant containers.
-
Oxygen: Oxidative degradation is a significant pathway for promethazine degradation. The presence of oxygen can lead to the formation of promethazine sulfoxide and other related substances.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including those affecting promethazine.[4][5]
Q2: How does pH influence the stability of promethazine?
A2: The stability of the promethazine molecule is pH-dependent. Studies on promethazine hydrochloride have shown that the degradation rate increases with increasing pH.[5] While specific data for this compound is limited, it is reasonable to expect a similar trend. Therefore, maintaining an appropriate pH in liquid formulations is critical for stability.
Q3: Are there any known incompatibilities between this compound and common excipients?
A3: Yes, drug-excipient compatibility is a critical consideration. Studies on promethazine hydrochloride have shown potential interactions with certain excipients. For instance, lactose monohydrate has been observed to cause discoloration upon storage under stressed conditions, indicating a potential interaction.[6] It is essential to conduct thorough compatibility studies with all proposed excipients for a new formulation.
Q4: What are the recommended storage conditions for this compound?
A4: Based on general knowledge for promethazine products, it is recommended to store this compound in tightly closed, light-resistant containers at controlled room temperature (20-25°C or 68-77°F).[7] It should be protected from moisture and excessive heat.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for the Promethazine Peak
-
Possible Cause A: Interaction with active silanol groups on the HPLC column. Promethazine, having amine groups, is prone to this interaction, which can lead to asymmetrical peaks.[8]
-
Possible Cause B: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to be within the optimal range for the column and the analyte. For promethazine, a slightly acidic to neutral pH is often used.
-
-
Possible Cause C: Column overload.
-
Solution: Reduce the sample concentration or the injection volume.[10]
-
Issue 2: Appearance of Ghost Peaks in the Chromatogram
-
Possible Cause A: Carryover from previous injections.
-
Solution: Implement a robust needle and injector wash procedure between sample runs. Running a blank solvent injection can help confirm carryover.[11]
-
-
Possible Cause B: Contaminated mobile phase or solvents.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[10]
-
-
Possible Cause C: Column bleed or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]
-
Issue 3: Unexpected Peaks in the Chromatogram of a Stability Sample
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway: Compare the chromatogram to those from forced degradation studies (see Experimental Protocols section). This can help in tentatively identifying the degradation products based on their retention times.
-
Common Degradation Products: The most common degradation product from oxidation is promethazine sulfoxide. Other potential degradants include N-desmethyl promethazine and phenothiazine.[8]
-
Confirm Identity: Use a mass spectrometer (LC-MS) to confirm the identity of the unknown peaks by comparing their mass-to-charge ratio with the expected degradation products.
-
-
Formulation and Storage Troubleshooting
Issue: Discoloration of the Product (e.g., turning yellow or blue) upon Storage
-
Possible Cause A: Exposure to light. Slow oxidation upon prolonged exposure to air can also cause a blue discoloration.
-
Solution: Ensure the product is stored in light-resistant primary and secondary packaging. The use of amber-colored vials or bottles and storage in a carton is recommended.
-
-
Possible Cause B: Oxidative degradation.
-
Solution: Consider the inclusion of an antioxidant in the formulation. Sodium metabisulfite has been shown to be effective in reducing the degradation of promethazine hydrochloride solutions.[1] The headspace in the packaging can also be purged with an inert gas like nitrogen.
-
-
Possible Cause C: Incompatible excipient.
-
Solution: Review the excipient compatibility data. If an excipient like lactose is used, consider replacing it with a more compatible alternative such as microcrystalline cellulose.[6]
-
Quantitative Data
Table 1: Forced Degradation of Promethazine Hydrochloride [10]
| Stress Condition | % Degradation | Major Degradation Product(s) |
| Aqueous (Water) at ambient temp. for 24 hrs | 6.82% | Not specified |
| Oxidative (30% H₂O₂ at room temp. for 15 min) | 12.46% | Impurity D (likely sulfoxide) |
| Acidic (5N HCl at room temp. for 30 min) | No degradation observed | - |
| Alkaline (5N NaOH at room temp. for 30 min) | No degradation observed | - |
| Thermal (105°C for 24 hrs) | No degradation observed | - |
| Humidity (40°C / 75% RH for 24 hrs) | No degradation observed | - |
| Photolytic (1.2 x 10⁶ lux hours) | No degradation observed | - |
Table 2: Kinetic Data for Thermal Degradation of Promethazine Hydrochloride in Solution [5]
| pH | Activation Energy (cal/mole) | First-Order Rate Constant Trend |
| 2.98 | 6601 | Increases with increasing pH |
| 3.94 | 5888 | Increases with increasing pH |
| 5.12 | 5570 | Increases with increasing pH |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from validated methods for promethazine hydrochloride and is suitable for separating promethazine from its key degradation products.[7][9][11]
-
Chromatographic System:
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase: A mixture of a phosphate or acetate buffer and an organic solvent like acetonitrile or methanol. A good starting point is a 50:50 (v/v) mixture of 25mM phosphate buffer (pH 7.0) and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 250 µg/mL.
-
-
Preparation of Sample Solution (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for promethazine.
-
Calculate the amount of this compound in the sample.
-
Protocol 2: Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance.
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24 hours.
-
Photodegradation: Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Visualizations
Caption: Major degradation pathways of promethazine.
Caption: Workflow for a typical stability analysis experiment.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of the stability of promethazine hydrochloride in pluronic lecithin organogel and the determination of an appropriate beyond-use date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 8. mtc-usa.com [mtc-usa.com]
- 9. hplc.eu [hplc.eu]
- 10. bvchroma.com [bvchroma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
adjusting pH to prevent promethazine hydrochloride precipitation in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of promethazine hydrochloride in buffer solutions by adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for promethazine hydrochloride precipitation in buffer solutions?
A1: Promethazine hydrochloride is the salt of a weak base with a pKa of approximately 9.1.[1] Its solubility is highly dependent on the pH of the solution. As the pH of the buffer increases and approaches the pKa, the equilibrium shifts towards the un-ionized, free base form of promethazine. This free base is significantly less water-soluble than the hydrochloride salt, leading to precipitation. Therefore, maintaining a sufficiently acidic pH is crucial to keep promethazine hydrochloride solubilized.
Q2: At what pH range is promethazine hydrochloride most soluble and stable?
A2: Promethazine hydrochloride exhibits its highest solubility and stability in acidic conditions. Commercial injectable formulations of promethazine hydrochloride are typically buffered to a pH between 4.0 and 5.5.[2] This acidic environment ensures that the molecule remains in its protonated, water-soluble hydrochloride salt form.
Q3: Which buffer systems are recommended for formulations containing promethazine hydrochloride?
A3: Acetate and citrate buffers are commonly used for promethazine hydrochloride formulations as they buffer effectively in the required acidic pH range (pH 4.0-5.5). While phosphate buffers can be used, careful consideration of the pH is necessary, as precipitation is more likely to occur as the pH approaches neutral (pH 7.0) and above.
Q4: Can I use a phosphate-buffered saline (PBS) solution with promethazine hydrochloride?
A4: Caution should be exercised when using standard phosphate-buffered saline (PBS), which typically has a pH of 7.4. At this pH, the solubility of promethazine hydrochloride is significantly reduced, and precipitation is highly probable, especially at higher concentrations. If a phosphate buffer is required, the pH must be adjusted to the acidic range (ideally below 6.0) to ensure the drug remains in solution.
Troubleshooting Guide: Promethazine Hydrochloride Precipitation
Problem: I observed a white precipitate after dissolving promethazine hydrochloride in my buffer solution.
This guide will help you identify the cause of precipitation and provide solutions to resolve the issue.
Step 1: Verify the pH of your Buffer Solution
The most common cause of promethazine hydrochloride precipitation is a pH that is too high (not sufficiently acidic).
-
Action: Measure the pH of your final solution containing promethazine hydrochloride.
-
Recommendation: If the pH is above 6.0, it is likely the cause of the precipitation.
Step 2: Adjust the pH of the Buffer
To redissolve the precipitate and prevent future occurrences, the pH of the solution must be lowered.
-
Action: Add a small amount of an appropriate acid (e.g., hydrochloric acid or acetic acid) dropwise while monitoring the pH until the precipitate dissolves.
-
Target pH: Aim for a final pH between 4.0 and 5.5 for optimal solubility and stability.
Logical Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing promethazine hydrochloride precipitation.
Quantitative Data: pH-Dependent Solubility of Promethazine Hydrochloride
The following table summarizes the solubility of promethazine hydrochloride in various aqueous media at different pH values.
| pH | Buffer System | Solubility (mg/mL) | Reference |
| 1.2 | 0.1 N HCl | 590.0 | [3] |
| 6.3 | Not Specified | 9.83 ± 0.032 | [4] |
| 6.8 | Phosphate Buffer | 9.15 ± 0.024 | [4] |
| 7.2 | Phosphate-Buffered Saline (PBS) | ~2.0 | [5] |
| 7.4 | Phosphate Buffer | 554.3 | [3] |
| - | Double-Distilled Water | 557.7 | [3] |
Note: The high solubility value reported at pH 7.4 in one study may be an outlier or influenced by other experimental conditions and should be interpreted with caution, as it contradicts other findings and the known chemical properties of the drug.
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of Promethazine Hydrochloride
This protocol outlines the shake-flask method, a standard approach to determine the equilibrium solubility of a compound at various pH values.
Materials:
-
Promethazine hydrochloride powder
-
A series of buffer solutions with varying pH values (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for promethazine hydrochloride quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of promethazine hydrochloride powder to vials containing each buffer solution. The excess solid should be visible to ensure saturation.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the samples by HPLC to determine the concentration of dissolved promethazine hydrochloride.
-
-
Data Reporting:
-
Record the solubility at each pH value in mg/mL. Plot the solubility as a function of pH to generate the pH-solubility profile.
-
Experimental Workflow Diagram
Caption: Workflow for determining the pH-solubility profile of promethazine hydrochloride.
Signaling Pathway Diagrams
Promethazine hydrochloride primarily acts as an antagonist at histamine H1 receptors and, to a lesser extent, at dopamine D2 receptors.[6][7]
Antagonism of the Histamine H1 Receptor Signaling Pathway
Promethazine competitively blocks the H1 receptor, preventing histamine from binding and activating the Gq signaling pathway. This inhibits the downstream production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are responsible for many of the symptoms of allergic reactions.
Caption: Promethazine hydrochloride's antagonism of the histamine H1 receptor signaling pathway.
Antagonism of the Dopamine D2 Receptor Signaling Pathway
Promethazine also blocks dopamine D2 receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action contributes to its antiemetic effects.
Caption: Promethazine hydrochloride's antagonism of the dopamine D2 receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Promethazine Teoclate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantification of promethazine teoclate in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is essential for selecting the appropriate analytical technique and for the successful validation of bioanalytical methods in regulated environments.
The validation parameters discussed are in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.
Methodology Comparison
The selection of a bioanalytical method is contingent on the specific requirements of a study, including the desired sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of a typical LC-MS/MS and HPLC-UV method for promethazine analysis in plasma.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Analyte | Promethazine | Promethazine |
| Internal Standard (IS) | Promethazine-d6 | Chlorpromazine |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
| Selectivity | High (Mass-based) | Moderate |
| Matrix Effect | Monitored and minimized | Potential for interference |
| Analysis Time per Sample | ~ 5 minutes | ~ 15 minutes |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and successful implementation of bioanalytical methods.
Primary Method: LC-MS/MS with Protein Precipitation
This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of promethazine are expected.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard solution (Promethazine-d6, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Promethazine: m/z 285.1 → 86.2
-
Promethazine-d6 (IS): m/z 291.1 → 92.2
-
Alternative Method: HPLC-UV with Liquid-Liquid Extraction
This method provides a cost-effective and robust alternative, suitable for studies with higher expected analyte concentrations.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a glass tube, add 50 µL of internal standard solution (Chlorpromazine, 1 µg/mL in methanol).
-
Add 100 µL of 1 M sodium hydroxide.
-
Add 3 mL of n-hexane:isopropanol (90:10, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
-
Inject 50 µL into the HPLC system.
2. Chromatographic Conditions:
-
Column: CN column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.2M Potassium Dihydrogen Phosphate (42:58, v/v), adjusted to pH 6.0 with 1M NaOH.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 251 nm
-
Column Temperature: 30°C
Method Validation Workflow and Data Visualization
The validation of a bioanalytical method is a critical process that establishes the performance characteristics of the assay. The following diagrams illustrate the typical workflows for method validation and sample analysis.
Caption: Bioanalytical method validation and sample analysis workflow.
The following diagram illustrates the logical steps involved in the sample preparation process for the primary LC-MS/MS method.
Caption: Protein precipitation workflow for LC-MS/MS analysis.
This diagram shows the workflow for the alternative HPLC-UV method using liquid-liquid extraction.
Caption: Liquid-liquid extraction workflow for HPLC-UV analysis.
A Comparative Analysis of Promethazine Teoclate and Scopolamine for the Management of Motion Sickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly used medications for motion sickness: promethazine teoclate and scopolamine. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, clinical efficacy, side effect profiles, and the experimental methodologies used in their evaluation.
Introduction
Motion sickness is a common neurophysiological response to perceived or actual motion, characterized by symptoms of nausea, vomiting, dizziness, and general malaise. The underlying cause is a conflict between the sensory inputs from the vestibular system, visual system, and proprioceptors. Both this compound and scopolamine have a long history of use in the prevention and treatment of motion sickness, acting on key neurotransmitter pathways involved in this sensory conflict. This guide will delve into a side-by-side comparison of these two agents, supported by available experimental data.
Mechanism of Action
The primary mechanism for both drugs involves the modulation of neurotransmitter activity in the central nervous system, particularly in the brainstem regions that process vestibular and emetic signals.
Scopolamine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ), scopolamine inhibits the transmission of nerve impulses that arise from conflicting sensory information.[1] This disruption of cholinergic pathways is central to its anti-motion sickness effect.
Promethazine is a first-generation antihistamine with additional anticholinergic, antidopaminergic, and sedative properties.[2] Its primary action in combating motion sickness is attributed to its potent antagonism of histamine H1 receptors in the brainstem.[2] Furthermore, its anticholinergic and antidopaminergic effects contribute to its antiemetic properties by acting on the CTZ and other central pathways.[2][3] While the user specified this compound, the majority of research has been conducted on promethazine hydrochloride. The teoclate salt is expected to have a similar pharmacological action, as the active moiety is promethazine.[4][5]
Signaling Pathways in Motion Sickness
The following diagram illustrates the key signaling pathways involved in motion sickness and the points of intervention for scopolamine and promethazine.
Caption: Signaling pathways in motion sickness and drug targets.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies providing quantitative data on the efficacy of promethazine and scopolamine are summarized below. It is important to note that dosages and routes of administration can significantly impact outcomes.
| Study / Parameter | Promethazine | Scopolamine | Placebo | Key Findings |
| Wood & Graybiel (1968)[6] | Scopolamine and promethazine are superior to meclizine. | |||
| Graybiel et al. (1975)[7] | 25mg (oral) | - | - | Promethazine (25mg) combined with ephedrine (25mg) was highly effective. |
| Effectiveness and duration of intramuscular antimotion sickness medications[8] | 25mg IM: 78% increase in tolerated head movements (p<0.05) | 0.2mg IM: 91% increase in tolerated head movements (p<0.05) | 294 tolerated head movements (average) | Intramuscular scopolamine was highly effective but had a shorter duration (4 hours) compared to promethazine (12 hours). |
| U.S. Pharmacist Review[9] | Slightly less effective than scopolamine | Generally considered more effective than promethazine | - | A review of multiple studies suggests scopolamine has greater efficacy. |
| Drugs.com User Ratings[1] | 7.2/10 (400 ratings) | 5.5/10 (212 ratings) | - | User-reported effectiveness favors promethazine. |
Comparative Side Effect Profiles
The adverse effects of both drugs are primarily linked to their anticholinergic and central nervous system depressant properties.
| Side Effect | Promethazine | Scopolamine |
| Drowsiness/Sedation | High incidence[1][10] | Moderate to high incidence[1][11] |
| Dry Mouth | Common[2] | Very Common[1][11] |
| Blurred Vision | Possible[2] | Common[1] |
| Dizziness | Common[1] | Common[1] |
| Cognitive Impairment | Can occur, especially in the elderly[2] | Can occur, especially in the elderly[11] |
| Extrapyramidal Symptoms | Possible, due to dopamine antagonism[2] | Not typically reported |
Experimental Protocols
The evaluation of anti-motion sickness drugs relies on standardized experimental protocols designed to induce and quantify motion sickness in a controlled environment.
Motion Stimuli
A common method to induce motion sickness is through the use of a rotating chair or a ship motion simulator.[6][8][12]
-
Rotating Chair: Subjects are typically seated in a chair that rotates at a constant velocity. They are then instructed to make standardized head movements (e.g., tilting the head) at regular intervals.[8] The number of head movements tolerated before reaching a predefined endpoint of motion sickness is a primary measure of drug efficacy.[8]
-
Ship Motion Simulator: These platforms can replicate the complex motions of a vessel at sea, providing a more naturalistic motion stimulus.[12]
Assessment of Motion Sickness
Subjective and objective measures are used to quantify the severity of motion sickness.
-
Motion Sickness Susceptibility Questionnaire (MSSQ): This is a self-report questionnaire used to assess an individual's history of motion sickness in various situations.[6][13]
-
Graybiel Symptom Scale: A standardized scale used by an observer to rate the severity of motion sickness based on a range of symptoms.[8]
-
Subjective Symptom Scores: Participants are often asked to rate the severity of specific symptoms (e.g., nausea, dizziness) on a numerical or visual analog scale at regular intervals during the motion exposure.
The following diagram outlines a typical experimental workflow for a clinical trial comparing anti-motion sickness drugs.
Caption: Experimental workflow for a comparative drug trial.
Conclusion
Both this compound and scopolamine are effective in the prevention and treatment of motion sickness, albeit through slightly different primary mechanisms of action. Scopolamine, a potent anticholinergic, is often cited as having superior efficacy in preventing motion sickness.[9] Promethazine, with its combined antihistaminic, anticholinergic, and antidopaminergic properties, also demonstrates significant efficacy and may be preferred in certain clinical scenarios, particularly when a longer duration of action is desired.[8]
The choice between these two agents for clinical use or further drug development will depend on a careful consideration of the desired efficacy, duration of action, and the tolerability of their respective side effect profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel anti-motion sickness therapies.
References
- 1. drugs.com [drugs.com]
- 2. goodrx.com [goodrx.com]
- 3. Use of promethazine to hasten adaptation to provocative motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing motion sickness - this compound and promethazine hydrochloride [independentpharmacist.co.uk]
- 5. differencebetween.com [differencebetween.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Effectiveness and duration of intramuscular antimotion sickness medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. Evaluation of antimotion sickness drug side effects on performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Bioequivalence and pharmacokinetic profile of promethazine hydrochloride suppositories in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. westminster.ac.uk [westminster.ac.uk]
Validating HPLC for Promethazine Teoclate: A Comparative Guide to Analytical Methods
A comprehensive high-performance liquid chromatography (HPLC) method for the analysis of promethazine teoclate, validated according to International Council for Harmonisation (ICH) guidelines, demonstrates superior performance in terms of specificity, precision, and accuracy compared to alternative analytical techniques such as UV-Vis spectrophotometry and titrimetry. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
This compound, an antihistamine and antiemetic agent, requires robust and reliable analytical methods for its quantification in pharmaceutical formulations. While several techniques can be employed, HPLC remains the gold standard for its ability to separate and quantify the active pharmaceutical ingredient (API) from potential degradation products and excipients, a critical requirement for stability-indicating assays.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the intended application, required sensitivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, UV-Vis spectrophotometry, and titrimetry for the analysis of promethazine.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Titrimetric Method |
| Specificity | High (able to separate from degradation products and excipients) | Low to Medium (interference from other UV-absorbing substances is common) | Low (any acidic or basic substance can interfere) |
| Linearity Range | Wide (e.g., 2-10 µg/mL) | Narrower (e.g., 0.5-15 µg/mL)[1] | Limited by stoichiometry |
| Accuracy (% Recovery) | 99.00 - 101.28% | ~100 ± 0.9%[1] | Variable, depends on endpoint detection |
| Precision (%RSD) | < 2%[2] | < 2%[1] | Can be higher due to manual operation |
| Limit of Detection (LOD) | ~0.04 µg/mL[2] | ~0.23 µg/mL[1] | Generally higher than spectroscopic methods |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL[2] | ~0.75 µg/mL[1] | Generally higher than spectroscopic methods |
| Application | Quality control, stability studies, impurity profiling, pharmacokinetic studies | Routine quality control for pure substance | Assay of bulk drug material |
In-Depth Look at the Validated HPLC Method
A typical validated reversed-phase HPLC (RP-HPLC) method for promethazine demonstrates excellent performance characteristics in line with ICH guidelines.
Chromatographic Conditions
| Parameter | Typical Value |
| Column | C8 or C18 (e.g., 150 mm x 4.6 mm, 3-5 µm)[3][4] |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., phosphate buffer)[3][4] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 249-254 nm[2][3] |
| Temperature | Ambient or controlled (e.g., 25°C) |
Validation Parameters Summary
| Validation Parameter | Typical Acceptance Criteria (ICH) | Typical Results for Promethazine HPLC |
| Specificity | No interference at the retention time of the analyte | Peak purity demonstrated, no interference from placebo or degradation products[3] |
| Linearity (r²) | ≥ 0.999 | > 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.00 - 101.28% |
| Precision (%RSD) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 2% | < 2%[2] |
| LOD | Signal-to-noise ratio of 3:1 | 0.04 µg/mL[2] |
| LOQ | Signal-to-noise ratio of 10:1 | 0.07 µg/mL[2] |
| Robustness | No significant change in results with small variations in method parameters | Method is robust to small changes in flow rate, mobile phase composition, and pH[3] |
Experimental Protocols
HPLC Method Validation
A detailed protocol for validating an HPLC method for this compound according to ICH guidelines involves the following steps:
-
System Suitability: Before each validation run, the chromatographic system is evaluated to ensure it is performing adequately. This includes assessing parameters like theoretical plates, tailing factor, and repeatability of injections.
-
Specificity: The ability of the method to exclusively measure the analyte of interest is determined by analyzing a placebo solution, the drug substance, and a mixture of the drug substance with potential interfering compounds (excipients and degradation products).
-
Linearity: A series of solutions of the this compound reference standard are prepared at different concentrations (typically 5 levels) and analyzed. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient, y-intercept, and slope are calculated.
-
Accuracy: The accuracy of the method is assessed by the recovery of known amounts of this compound spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Multiple preparations of the same sample are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in the method parameters (e.g., flow rate, mobile phase pH, column temperature) and observing the effect on the results.
Alternative Methodologies
-
UV-Vis Spectrophotometry: A simple and rapid method where the absorbance of a this compound solution is measured at its wavelength of maximum absorption (around 248-251 nm)[1]. While quick, it is prone to interference from other substances that absorb at the same wavelength.
-
Titrimetry: A classical analytical technique involving the titration of promethazine (a weak base) with a standardized acid, or vice-versa. Nephelometric titration has also been reported for promethazine hydrochloride[5]. This method is suitable for the assay of bulk drug but lacks the specificity required for stability studies or the analysis of low-dose formulations.
Visualizing the Workflow and Logic
To better understand the process of HPLC method validation and the relationship between its components, the following diagrams are provided.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Determination of promethazine hydrochloride and its preparations by highly accurate nephelometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Study: Promethazine Teoclate Versus Dimenhydrinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and efficacy of two commonly used first-generation antihistamines for the prevention and treatment of nausea and vomiting associated with motion sickness: promethazine teoclate and dimenhydrinate. This analysis is based on available experimental data and clinical insights to inform research and drug development efforts.
Pharmacodynamic and Pharmacokinetic Profiles
Both promethazine and dimenhydrinate exert their primary antiemetic and sedative effects through antagonism of histamine H1 receptors in the central nervous system. However, their broader pharmacological profiles exhibit key differences that influence their clinical utility and side-effect profiles.
Table 1: Comparative Pharmacological and Pharmacokinetic Properties
| Feature | This compound | Dimenhydrinate |
| Drug Class | Phenothiazine derivative, First-generation antihistamine | Ethanolamine derivative, First-generation antihistamine |
| Primary Mechanism | Potent H1 receptor antagonist with significant anticholinergic (muscarinic) and antidopaminergic (D2) activity.[1][2][3] | Combination of diphenhydramine (H1 and muscarinic receptor antagonist) and 8-chlorotheophylline (a mild stimulant to counteract drowsiness).[4] |
| Additional Actions | Alpha-adrenergic blocking, sedative, and local anesthetic properties.[1] | Anticholinergic and sedative effects.[5] |
| Bioavailability | Approximately 25% (oral) due to significant first-pass metabolism.[3] | Well absorbed after oral administration.[6] |
| Onset of Action | Oral: ~20 minutes.[7] | Oral: 15-30 minutes.[6] |
| Duration of Action | 4-6 hours, but can be up to 12 hours.[7] | 3-6 hours.[6] |
| Metabolism | Primarily hepatic. | Primarily hepatic.[5] |
Mechanism of Action in Motion Sickness
Motion sickness is primarily a result of conflicting sensory information from the vestibular system, visual system, and proprioceptors, which leads to an overstimulation of the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the brainstem.
Promethazine and dimenhydrinate mitigate these effects through a multi-faceted receptor blockade:
-
Histamine H1 Receptor Blockade: The vestibular system is rich in H1 receptors. By blocking these receptors, both drugs reduce the excitatory effects of histamine on the vestibular nuclei, thereby dampening the confusing signals sent to the brain.
-
Muscarinic Acetylcholine Receptor Blockade: Acetylcholine is another key neurotransmitter in the vestibular and reticular systems. The anticholinergic properties of both drugs, particularly promethazine, are believed to play a primary role in their antiemetic effects by inhibiting cholinergic stimulation in these areas.[6][8]
-
Dopamine D2 Receptor Blockade (Promethazine): Promethazine's antagonism of D2 receptors in the CTZ provides an additional and potent antiemetic mechanism, which is not a primary feature of dimenhydrinate.[1]
Comparative Efficacy Data
Direct, head-to-head, randomized controlled trials comparing this compound and dimenhydrinate for motion sickness with detailed quantitative efficacy data are limited in the publicly available literature. However, insights can be gleaned from studies comparing each drug to a placebo and from user-reported data.
Table 2: Summary of Efficacy Findings from Available Studies
| Study/Data Source | Drug(s) Studied | Key Efficacy Findings |
| Wood and Graybiel (1970s) | Dimenhydrinate, Promethazine, Scopolamine, etc. | In a comparison of 16 anti-motion sickness drugs, dimenhydrinate 50 mg was found to be effective. |
| Naval Aerospace Medical Research Laboratory Studies | Dimenhydrinate, Promethazine | Both drugs were found to impair dynamic tracking performance and visual fixation, indicating CNS effects relevant to their anti-motion sickness action.[6][8] |
| Cowings et al. (1996) | Promethazine | A 25 mg intramuscular dose of promethazine significantly increased motion sickness tolerance compared to placebo.[7] |
| Drugs.com User Ratings | Dimenhydrinate, Promethazine | Dimenhydrinate has an average rating of 8.9/10 from 81 ratings for motion sickness, with 88% reporting a positive effect. Promethazine has an average rating of 7.2/10 from 400 ratings for nausea/vomiting, with 65% reporting a positive effect.[4] Note: This data is user-reported and not from a controlled clinical trial. |
Side Effect Profile and Sedation
A significant consideration in the use of first-generation antihistamines is their side effect profile, particularly sedation and anticholinergic effects.
Table 3: Common Side Effects
| Side Effect | This compound | Dimenhydrinate |
| Drowsiness/Sedation | Common and often pronounced.[2] | Common, though the 8-chlorotheophylline component is intended to mitigate this. |
| Anticholinergic Effects | Dry mouth, blurred vision, urinary retention, constipation are common. | Dry mouth, blurred vision, and other anticholinergic effects are common. |
| Dizziness | Can occur. | Can occur. |
| User-Reported Side Effects (Drugs.com) | Drowsiness (20.3%), Nausea (14.3%), Vomiting (6.5%), Anxiety (5.5%), Tiredness (5.5%).[4] | Nausea (23.5%), Vomiting (17.3%), Drowsiness (12.3%), Dizziness (7.4%), Tiredness (7.4%).[4] |
Experimental Protocols for Efficacy Assessment
The evaluation of anti-motion sickness drugs typically involves controlled clinical trials with specific methodologies to induce and measure motion sickness.
A. Subject Selection:
-
Healthy volunteers with a history of motion sickness are often recruited.
-
Exclusion criteria include vestibular disorders not related to motion sickness, use of confounding medications, and conditions that may be exacerbated by the study drugs or motion.
B. Motion Stimulation:
-
Rotating Chair: Subjects are seated in a chair that rotates at varying speeds and may also include head movements to provoke motion sickness.
-
Sea Travel: Real-world conditions on a boat or ship are used to induce motion sickness.[9]
-
Caloric Stimulation: Warm or cool air or water is introduced into the ear canal to stimulate the vestibular system.[10]
C. Efficacy Endpoints:
-
Vomiting Incidence: The primary endpoint is often the number of subjects who vomit.[9][11]
-
Nausea Severity: Measured using a Visual Analog Scale (VAS) or a Motion Sickness Severity Scale (MSSS) at regular intervals.[9][10]
-
Time to Onset of Symptoms: The duration until the subject experiences significant motion sickness symptoms.
-
Patient Diaries: Subjects record the frequency and severity of symptoms.
D. Study Design:
-
Randomized, Double-Blind, Placebo-Controlled: This is the gold standard design to minimize bias.[9][11]
-
Crossover Design: Each subject receives all treatments (drug and placebo) at different times, with a washout period in between. This allows for within-subject comparisons.[10]
-
Parallel-Group Design: Different groups of subjects receive different treatments concurrently.[12]
Signaling Pathways
The antiemetic effects of promethazine and dimenhydrinate are mediated through the blockade of G protein-coupled receptors (GPCRs).
-
H1 Receptor Blockade: Antagonism of H1 receptors, which are coupled to Gq/11 proteins, inhibits the phospholipase C (PLC) pathway, thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release and protein kinase C (PKC) activation. This dampens neuronal excitability in the vestibular nuclei.
-
Muscarinic Receptor Blockade: Blockade of M1 and M3 muscarinic receptors, also coupled to Gq/11, follows a similar inhibitory mechanism on the PLC pathway in the brainstem.
-
D2 Receptor Blockade (Promethazine): Antagonism of D2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. This reduces the excitability of neurons in the chemoreceptor trigger zone.
References
- 1. Frontiers | Motion Syros: tradipitant effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study [frontiersin.org]
- 2. Managing motion sickness - this compound and promethazine hydrochloride [independentpharmacist.co.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. drugs.com [drugs.com]
- 5. Stuff That Works [stuffthatworks.health]
- 6. Effects of some motion sickness suppressants on static and dynamic tracking performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promethazine as a motion sickness treatment: impact on human performance and mood states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
- 9. Tradipitant in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomised, placebo-controlled study comparing two formulations of dimenhydrinate with respect to efficacy in motion sickness and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Motion Syros: tradipitant effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Types of Clinical Trial Designs - Alimentiv [alimentiv.com]
cross-validation of analytical methods for promethazine teoclate analysis
A Comparative Guide to Analytical Methods for Promethazine Teoclate Analysis
Data Presentation
The following tables summarize the key performance parameters for a representative RP-HPLC method and a UV-Vis spectrophotometric method for the analysis of promethazine.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | RP-HPLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation & UV Detection | UV Absorbance |
| Specificity | High (separates from impurities) | Lower (potential for interference) |
| Linearity Range | 0.2 - 50 µg/mL | 5 - 55 µg/mL[1] |
| Accuracy (% Recovery) | 98.7 - 101.2% | Not explicitly stated |
| Precision (%RSD) | < 2% | Not explicitly stated |
| Limit of Detection (LOD) | ~0.04 µg/mL[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | ~0.07 µg/mL[2] | Not explicitly stated |
| Instrumentation | HPLC with UV detector | UV-Vis Spectrophotometer |
| Sample Throughput | Lower | Higher |
| Cost | Higher | Lower |
| Method Development | More complex | Simpler |
Note: The RP-HPLC data is based on validated methods for promethazine hydrochloride, which is expected to have similar performance characteristics for this compound. However, direct validation for the teoclate salt is recommended.
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high specificity and is capable of separating promethazine from its degradation products and formulation excipients. The following protocol is adapted from a validated stability-indicating method for promethazine hydrochloride[3][4].
1. Instrumentation and Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.6) and methanol (e.g., 70:30 v/v)[5].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Reagents and Solutions:
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (for pH adjustment).
-
Water (HPLC grade).
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Crush tablets or dissolve the formulation equivalent to a specific amount of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time for promethazine is expected to be around 5-6 minutes under these conditions[5].
-
Inject the sample solution and record the chromatogram.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.
UV-Visible Spectrophotometry
This method is simpler and faster than HPLC and is suitable for the quantification of this compound in formulations where interference from other components is minimal. The following protocol is based on a method used for the analysis of this compound in oral film formulations.
1. Instrumentation:
-
A standard UV-Visible spectrophotometer.
2. Reagents and Solutions:
-
Methanol (analytical grade).
-
0.1N Hydrochloric acid.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound, dissolve it in 10 mL of methanol, and dilute to 100 mL with 0.1N HCl to get a concentration of 100 µg/mL[1].
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50, and 55 µg/mL) using 0.1N HCl as the diluent[1].
-
Sample Solution: Take a quantity of the formulation equivalent to a known amount of this compound, dissolve it in 10 mL of methanol, and dilute with 0.1N HCl to a final concentration within the calibration range. The solution may require sonication and filtration[1].
3. Procedure:
-
Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is reported to be 278 nm[1].
-
Measure the absorbance of the working standard solutions at 278 nm using 0.1N HCl as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at 278 nm.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualization
Caption: Workflow for RP-HPLC analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalscientificjournal.com [globalscientificjournal.com]
Comparative Analysis of Promethazine Salts on Blood-Brain Barrier Penetration: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of various promethazine salts, focusing on their physicochemical properties and the resulting implications for blood-brain barrier (BBB) penetration. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and drug delivery to the central nervous system (CNS).
Promethazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties, is utilized in various salt forms. The choice of salt can significantly influence a drug's physicochemical characteristics, which in turn are critical determinants of its ability to cross the highly selective BBB. Understanding these differences is paramount for the rational design of CNS-active therapeutics.
Physicochemical Properties of Promethazine Salts
| Property | Promethazine Hydrochloride | Promethazine Teoclate | Promethazine Maleate | Promethazine Embonate |
| Molecular Formula | C₁₇H₂₁ClN₂S | C₂₄H₂₇ClN₆O₂S | C₂₁H₂₄N₂O₄S | (C₁₇H₂₁N₂S)₂·C₂₃H₁₄O₆ |
| Molecular Weight ( g/mol ) | 320.88 | 499.05 | 400.49 | 857.1 |
| pKa of Promethazine Base | 9.1[1] | 9.1 (estimated for the promethazine moiety) | 9.1 (estimated for the promethazine moiety) | 9.1 (estimated for the promethazine moiety) |
| LogP of Promethazine Base | 4.81[1] | 3.918 (for the salt)[2] | Not available | Not available |
| Water Solubility | Freely soluble[3] | Information not readily available | Not available | Not available |
Note: this compound is a salt of promethazine with 8-chlorotheophylline. This composition can influence the overall properties of the salt complex.
Theoretical Comparison of Blood-Brain Barrier Penetration
The high lipophilicity (LogP of 4.81) and the basic pKa (9.1) of the promethazine base are key factors contributing to its ability to cross the BBB.[1] At the physiological pH of blood (approximately 7.4), a significant fraction of promethazine will be in its lipid-soluble, un-ionized form, facilitating its passive diffusion across the lipid membranes of the BBB.
-
Promethazine Hydrochloride: As the most commonly used and studied salt, its ability to penetrate the CNS is well-established and is responsible for its sedative effects.[4][5]
-
This compound: The teoclate salt has a significantly higher molecular weight. Generally, a lower molecular weight is favored for passive diffusion across the BBB. The reported LogP for the teoclate salt is lower than that of the promethazine base, which might suggest reduced lipophilicity and potentially lower BBB penetration compared to the hydrochloride salt. However, the presence of 8-chlorotheophylline, a xanthine derivative, could introduce other transport mechanisms or interactions at the BBB that are not fully characterized.
-
Promethazine Maleate and Embonate: Limited physicochemical data is available for these salts. Their larger counter-ions will result in higher molecular weights, which could theoretically hinder BBB penetration. The solubility and lipophilicity of these salts would need to be experimentally determined to make a more definitive assessment.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
To empirically determine and compare the BBB penetration of different promethazine salts, the following experimental protocols are recommended.
In Vitro Blood-Brain Barrier Permeability Assay
This method provides a high-throughput and cost-effective way to screen the permeability of compounds across a BBB model.
Objective: To determine the apparent permeability coefficient (Papp) of different promethazine salts across a cell-based in vitro model of the BBB.
Methodology:
-
Cell Culture: Utilize a co-culture model of brain capillary endothelial cells and astrocytes on a semi-permeable transwell insert. This model mimics the cellular components and tight junctions of the in vivo BBB.
-
Model Validation: Before the experiment, the integrity of the in vitro BBB model should be validated by measuring the transendothelial electrical resistance (TEER) and the permeability of a known low-permeability marker (e.g., sucrose or mannitol).
-
Assay Procedure:
-
Add a known concentration of each promethazine salt to the apical (blood side) chamber of the transwell.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Analyze the concentration of promethazine in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Calculate the Papp value for each salt using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
In Vivo Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of living animals, providing a dynamic assessment of BBB penetration.
Objective: To determine the brain-to-plasma concentration ratio of unbound promethazine for different salt forms in a preclinical model (e.g., rat or mouse).
Methodology:
-
Animal Preparation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of the animal. Allow for a recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Drug Administration: Administer a single dose of the promethazine salt to the animal via a systemic route (e.g., intravenous or intraperitoneal).
-
Sample Collection: Collect dialysate samples from the brain ECF and blood samples at regular intervals over a set period.
-
Sample Analysis: Determine the concentration of promethazine in the dialysate and plasma samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by correcting for plasma protein binding and the in vivo recovery of the microdialysis probe.
Visualizing Key Concepts
To further illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Factors influencing drug penetration across the Blood-Brain Barrier.
Caption: Experimental workflow for the in vitro BBB permeability assay.
Conclusion
References
Validating an In Vitro Model for Predicting In Vivo Efficacy of Promethazine Teoclate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro models for predicting the in vivo efficacy of promethazine teoclate, a first-generation antihistamine commonly used for its antiemetic properties. Due to the limited availability of direct in vitro-in vivo correlation (IVIVC) studies for this compound, this document leverages data from studies on promethazine hydrochloride and various formulations of this compound to establish a framework for validating a predictive in vitro model.
Executive Summary
Establishing a reliable in vitro model that accurately predicts the in vivo performance of this compound is crucial for efficient drug development and quality control. This guide explores various in vitro dissolution and permeation models and compares their potential to correlate with in vivo pharmacokinetic parameters and clinical efficacy. While a definitive IVIVC for this compound remains to be published, this guide presents a logical approach to model validation by comparing available data from different formulations and related compounds.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize key quantitative data from various studies on promethazine formulations.
Table 1: In Vitro Dissolution and Disintegration Data for this compound Fast-Dissolving Tablets (FDTs)
| Formulation | Superdisintegrant | In Vitro Disintegration Time (seconds) | In Vivo Dispersion Time (seconds) | Drug Release in 3 minutes (%) |
| F2 | Ac-Di-Sol | 15 ± 1.2 | 20 ± 1.5 | 98.55 |
| F3 | Ac-Di-Sol | 18 ± 1.0 | 22 ± 1.8 | 95.23 |
| - | Crospovidone | 34 - 98 | - | - |
| - | Plantago ovata mucilage | Comparable to Crospovidone | - | - |
Data compiled from studies on fast-dissolving tablets of this compound.[1][2][3]
Table 2: Comparative In Vitro Dissolution and In Vivo Bioavailability of Promethazine Hydrochloride Mouth Dissolving Film vs. Marketed Tablet in Rabbits
| Formulation | Cmax (ng/mL) | AUC0-t (ng.hr/mL) | AUC0-∞ (ng.hr/mL) | In Vitro Dissolution (f2 value) |
| Mouth Dissolving Film (Test) | 112.245 | 106.451 | 104.067 | >50 in all media |
| Marketed Tablet (Reference) | - | - | - | - |
This study on promethazine hydrochloride demonstrates bioequivalence between the film and tablet, supported by similar dissolution profiles (f2 > 50). This represents a successful, albeit for a different salt, in vitro-in vivo link.[4]
Table 3: Human Pharmacokinetic Parameters for Promethazine Hydrochloride (50 mg Oral Syrup)
| Parameter | Mean Value | Range |
| Cmax (ng/mL) | 19.3 | - |
| Tmax (hours) | 4.4 | - |
| t1/2 (hours) | 16-19 | 9.5 - 30 |
These in vivo parameters in humans serve as a benchmark for the target pharmacokinetic profile of a promethazine formulation.[5][6]
Experimental Protocols
Detailed methodologies are essential for reproducing and validating these findings.
In Vitro Dissolution Study for Fast-Dissolving Tablets
-
Apparatus: USP Type II (Paddle) Dissolution Apparatus.
-
Dissolution Medium: 900 mL of Sorenson's buffer (pH 6.8).
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling: 5 mL aliquots withdrawn at specified time intervals, with replacement of fresh medium to maintain sink conditions.
-
Analysis: Samples are filtered and analyzed using a UV-visible spectrophotometer at a wavelength of 250 nm to determine the percentage of drug released.[1][7]
In Vivo Bioavailability Study in Rabbits
-
Animal Model: New Zealand male albino rabbits.
-
Formulations: Mouth dissolving film of promethazine hydrochloride (test) and a marketed tablet formulation (reference).
-
Administration: Oral administration of the test and reference formulations.
-
Blood Sampling: Blood samples are collected at predetermined time intervals post-administration.
-
Analysis: Plasma concentrations of promethazine are determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Calculation of Cmax, AUC0-t, and AUC0-∞ to assess and compare the bioavailability of the formulations.[4]
In Vivo Efficacy Assessment for Motion Sickness
-
Human Subjects: Healthy volunteers.
-
Intervention: Administration of promethazine or placebo.
-
Efficacy Model: Exposure to controlled motion, such as a rotating chair test, to induce motion sickness.
-
Primary Endpoint: Tolerance to motion, which can be measured by the duration of exposure or the number of head movements tolerated before the onset of symptoms.
-
Secondary Endpoints: Subjective symptom scores, cognitive and psychomotor performance tests.[8][9][10]
Mandatory Visualizations
Signaling Pathway of Promethazine
References
- 1. rjptonline.org [rjptonline.org]
- 2. Formulation and characterization of fast-dissolving tablet of promethazine theoclate [wisdomlib.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. nveo.org [nveo.org]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Promethazine as a motion sickness treatment: impact on human performance and mood states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison of Promethazine Teoclate and Ondansetron in Preclinical Models
For Immediate Release
This guide provides a comprehensive preclinical comparison of two widely used antiemetic agents, promethazine teoclate and ondansetron. The information is intended for researchers, scientists, and drug development professionals engaged in the study of nausea and vomiting. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate an objective evaluation of their performance in established animal models.
Executive Summary
Ondansetron, a selective 5-HT3 receptor antagonist, has been extensively studied in preclinical models of chemotherapy-induced emesis, particularly in ferrets, where it demonstrates dose-dependent inhibition of vomiting.[1][2][3][4] Promethazine, a first-generation antihistamine with anticholinergic and antidopaminergic properties, also exhibits antiemetic effects in various preclinical models, although direct comparative data against ondansetron for chemotherapy-induced emesis is limited.[5][6][7] A direct comparison in a rat model of nausea (lithium- and motion-induced hypothermia) revealed differential efficacy, highlighting their distinct mechanisms of action.[5] While ondansetron is a potent inhibitor of chemically-induced nausea, promethazine is more effective against motion-induced nausea.[5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of ondansetron and promethazine from various preclinical studies.
Table 1: Efficacy of Ondansetron in Cisplatin-Induced Emesis in Ferrets
| Dose (mg/kg) | Route of Administration | Cisplatin Dose (mg/kg) | Observation Period | % Inhibition of Emesis (Retching + Vomiting) | Reference |
| 0.5 - 5 | Single injection | 10 (i.p.) | 4 hours | Effective antagonism | [1] |
| 1 | i.p. (3 times daily) | 5 (i.p.) | Day 1 | 60-76% | [4] |
| 1 | i.p. (3 times daily) | 5 (i.p.) | Day 2 | 73-84% | [4] |
| 1 | i.p. (3 times daily) | 5 (i.p.) | Day 3 | 38-74% | [4] |
| 0.1 - 1 | i.v. or s.c. | Not specified | Not specified | Dose-dependent inhibition |
Note: Data for ondansetron is extensive; this table represents a selection of findings. The ferret is considered a gold-standard model for chemotherapy-induced emesis research.[2][8][9]
Table 2: Efficacy of Promethazine in Preclinical Models of Emesis
| Animal Model | Emetogen | Dose (mg/kg) | Route of Administration | % Reduction in Emesis | Reference |
| Cat | Xylazine | 2 | i.m. | Significant reduction in frequency | [6][7] |
| Cat | Xylazine | 4 | i.m. | Significant reduction in frequency | [6][7] |
| Rat | Lithium Chloride | 10 | i.p. | No effect on hypothermia (nausea proxy) | [5] |
| Rat | Provocative Motion | 10 | i.p. | Reduced rate of temperature decline (nausea proxy) | [5] |
Note: Direct data for promethazine in chemotherapy-induced emesis models is scarce in the reviewed literature. The presented data is from other emesis-inducing stimuli.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets (Ondansetron Studies)
1. Animal Model: Male or female ferrets are commonly used.[10][11]
2. Acclimation: Animals are acclimated to the experimental environment to minimize stress-related responses.
3. Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) at doses ranging from 5 to 10 mg/kg to induce emesis.[1][2][3][4]
4. Drug Administration: Ondansetron or vehicle is administered intravenously (i.v.), subcutaneously (s.c.), or intraperitoneally (i.p.) at various time points before cisplatin challenge.[1][4]
5. Observation: Animals are observed for a defined period (e.g., 4-24 hours for acute phase, and up to 72 hours for delayed phase) and the number of retches and vomits are recorded.[1][4]
6. Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Xylazine-Induced Emesis in Cats (Promethazine Study)
1. Animal Model: Healthy adult domestic cats.[6][7]
2. Drug Administration: Promethazine hydrochloride (1, 2, and 4 mg/kg) or saline is administered intramuscularly (i.m.) one hour prior to the emetogen.[6][7]
3. Emetogen Administration: Xylazine (0.66 mg/kg, i.m.) is administered to induce emesis.[6][7]
4. Observation: The number of emetic episodes is recorded.
5. Data Analysis: The frequency of emesis in the promethazine-treated groups is compared to the saline control group.[6][7]
Signaling Pathways and Experimental Workflow
Below are visualizations of the signaling pathways involved in the antiemetic action of ondansetron and promethazine, as well as a generalized experimental workflow for preclinical antiemetic studies.
Caption: Ondansetron's antiemetic signaling pathway.
Caption: Promethazine's multi-receptor antagonist action.
Caption: Generalized experimental workflow for antiemetic testing.
References
- 1. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ondansetron and promethazine have differential effects on hypothermic responses to lithium chloride administration and to provocative motion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 10. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating Assays for Promethazine Teoclate
For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a critical aspect of pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for promethazine teoclate, a salt of the first-generation antihistamine promethazine with 8-chlorotheophylline.
Promethazine is widely used for its antihistaminic, sedative, and antiemetic properties. While extensive analytical data is available for its hydrochloride salt, specific stability-indicating methods for the teoclate salt are not as prevalent in the literature. This guide addresses this gap by proposing a robust High-Performance Liquid Chromatography (HPLC) method, adapted from well-validated methods for promethazine hydrochloride, and compares it with alternative techniques. The focus is on the critical validation parameters that ensure the method is specific, accurate, and precise for its intended use.
The Analytical Challenge: Promethazine and its Counter-Ion
This compound presents a unique analytical challenge due to the presence of the 8-chlorotheophylline anion, which is itself a chromophoric and potentially labile molecule. A true stability-indicating method must therefore be able to separate and quantify promethazine in the presence of 8-chlorotheophylline, as well as any degradation products that may arise from either moiety under stress conditions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
A stability-indicating HPLC method is the recommended approach for the accurate and specific assay of this compound. The following method, adapted from validated protocols for promethazine hydrochloride, provides a strong starting point for validation.[1][2]
Experimental Protocol: Proposed Stability-Indicating HPLC Method
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Diluent: Mobile phase.
-
Standard Solution: Prepare a standard solution of this compound reference standard in the diluent.
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a similar concentration as the standard solution.
-
Validation of the HPLC Method
To be considered stability-indicating, the proposed HPLC method must undergo rigorous validation as per ICH guidelines.
Forced Degradation Studies: The cornerstone of a stability-indicating method validation is the forced degradation study. The drug substance is subjected to stress conditions to produce degradation products. The method must demonstrate the ability to separate the intact drug from these degradants.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 5.0 N HCl at room temperature for 30 minutes.[1] |
| Base Hydrolysis | 5.0 N NaOH at room temperature for 30 minutes.[1] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 15 minutes.[1] |
| Thermal Degradation | Dry heat. |
| Photolytic Degradation | Exposure to UV light (e.g., 200 W h/m²).[1] |
Specificity is established by demonstrating that the peak corresponding to promethazine is free from interference from degradation products, the 8-chlorotheophylline counter-ion, and any impurities.[2]
Linearity, Accuracy, and Precision must be determined across a range of concentrations. The following table summarizes typical acceptance criteria for these parameters based on validated methods for promethazine hydrochloride.
| Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 2% |
| Intermediate Precision (%RSD) | ≤ 2% |
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for the analysis of promethazine, though they may lack the specificity required for a true stability-indicating assay.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique. However, its major limitation is the lack of specificity. Both promethazine and 8-chlorotheophylline absorb in the UV region, and it is unlikely that their degradation products would not interfere with the analysis of the parent drug. This method is more suitable for the assay of the intact drug in simple formulations where interfering substances are not expected.
| Parameter | UV-Vis Spectrophotometry |
| Principle | Measurement of UV absorbance. |
| Wavelength (λmax) | Dependent on the solvent and pH. |
| Advantages | Simple, rapid, and inexpensive. |
| Disadvantages | Low specificity; potential for interference from excipients, degradation products, and the counter-ion. |
Gas-Liquid Chromatography (GLC)
A stability-indicating Gas-Liquid Chromatography (GLC) method has been reported for promethazine hydrochloride.[3] This method is capable of distinguishing the intact drug from its thermal and photodegradation products.[3]
| Parameter | Gas-Liquid Chromatography (GLC) |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Advantages | Can be stability-indicating; good resolution and sensitivity. |
| Disadvantages | Requires derivatization for non-volatile compounds; may not be suitable for all degradation products. |
Comparative Summary of Analytical Methods
The following table provides a comparative overview of the different analytical methods for the analysis of this compound.
| Feature | HPLC (Proposed) | UV-Vis Spectrophotometry | Gas-Liquid Chromatography (GLC) |
| Specificity | High (can separate parent drug, counter-ion, and degradants) | Low (potential for significant interference) | Moderate to High (can be stability-indicating) |
| Stability-Indicating | Yes (with proper validation) | No | Yes (with proper validation) |
| Accuracy | High | Moderate | High |
| Precision | High | Moderate | High |
| Linearity Range | Wide | Narrower | Wide |
| Instrumentation Cost | High | Low | High |
| Analysis Time | Moderate | Fast | Moderate to Long |
| Sample Throughput | High (with autosampler) | High | Moderate |
| Method Development | Complex | Simple | Complex |
Conclusion
For the validation of a stability-indicating assay for this compound, a reversed-phase HPLC method is the most appropriate choice. While no specific validated method exists for the teoclate salt, adapting a well-established method for the hydrochloride salt provides a clear and scientifically sound path forward. The critical aspect of this adaptation is the rigorous validation, with a particular focus on demonstrating specificity by separating promethazine from 8-chlorotheophylline and their respective degradation products under forced degradation conditions. Alternative methods like UV-Vis spectrophotometry and GLC may have applications in specific contexts but lack the comprehensive specificity required for a reliable stability-indicating assay of this dual-component drug salt.
References
- 1. Promethazine theoclate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Dissolution Profiles of Promethazine Theoclate Formulations: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution profiles of various promethazine theoclate formulations, drawing upon data from recent pharmaceutical research. The following sections detail the in vitro performance of different tablet formulations, the experimental protocols utilized in these studies, and a visual representation of the typical workflow for dissolution testing.
Data Presentation: Comparative Dissolution of Promethazine Theoclate Formulations
The dissolution performance of promethazine theoclate, a Biopharmaceutical Classification System (BCS) Class II drug with low solubility, is a critical factor influencing its bioavailability and therapeutic efficacy.[1] Researchers have explored various formulation strategies to enhance its dissolution rate, primarily focusing on fast-dissolving tablets (FDTs) and mouth-dissolving tablets (MDTs).[1][2] These advanced dosage forms aim to improve patient compliance and provide a more rapid onset of action.[2] The table below summarizes the dissolution data from different studies, highlighting the impact of various excipients and manufacturing techniques.
| Formulation ID | Formulation Type | Key Excipients | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) | Reference |
| F1 | Mouth Dissolving Tablet (MDT) | Superdisintegrants | Phosphate Buffer pH 6.8 | Not Specified | Superior performance reported | [2] |
| F3 (with Ac-Di-Sol) | Fast Dissolving Tablet (FDT) | Ac-Di-Sol (superdisintegrant) | Not Specified | Not Specified | Showed good dissolution efficiency and rapid dissolution | [1] |
| Solid Dispersion (1:4 drug:PEG 4000) | Solid Dispersion in FDT | PEG 4000, Croscarmellose Sodium, Crospovidone, Sodium Starch Glycolate | Sorenson's Buffer (pH 6.8) | 10 | <90 | [3] |
| Optimized FDT | Fast Dissolving Tablet (FDT) | β-cyclodextrin (3.0 mg), Camphor (3.29 mg), Crospovidone (2.61 mg) | Not Specified | 5 | 89 | [4] |
| F6 | Fast Dissolving Tablet (FDT) | 10% w/w Sodium Starch Glycolate, 10% w/w Camphor | Not Specified | 10 | 93 | [5] |
| MD-6 | Fast Dissolving Tablet (FDT) | Solid dispersion with PVP K30 (1:1), Sodium Starch Glycolate, Crospovidone | Not Specified | 15 | 99.73 | [3] |
Experimental Protocols
The following methodologies are representative of the experimental protocols employed in the cited dissolution studies for promethazine theoclate formulations.
In Vitro Dissolution Study
-
Apparatus: USP Type II (Paddle) dissolution apparatus is commonly used.[2][3]
-
Dissolution Medium: Phosphate buffer with a pH of 6.8 is a frequently utilized medium.[2] Sorenson's buffer at pH 6.8 has also been reported.[3][6] The volume of the medium is typically 900 ml.[2][6]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.[2][6]
-
Agitation Speed: The paddle rotation speed is generally set at 50 rpm.[2][3]
-
Sampling Intervals: Samples (e.g., 10 ml) are withdrawn at predetermined time intervals.[2] The withdrawn volume is immediately replaced with an equal volume of fresh dissolution medium to maintain sink conditions.[6]
-
Sample Analysis: The withdrawn samples are filtered, for instance, through a 0.45 µm Whatman membrane filter paper.[2] The concentration of dissolved promethazine theoclate is then determined using a UV-visible spectrophotometer at a specific wavelength, such as 250 nm or 300.60 nm.[2][6]
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for conducting a comparative dissolution study of pharmaceutical tablets.
References
A Comparative Analysis of Innovator and Generic Promethazine Teoclate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and equivalence of generic and innovator promethazine teoclate products. The following sections detail the bioequivalence, physicochemical properties, and dissolution profiles of these formulations, supported by experimental data and methodologies. This information is intended to assist researchers and drug development professionals in assessing the therapeutic equivalence and interchangeability of these products.
Bioequivalence Assessment
Bioequivalence studies are fundamental in demonstrating that a generic drug product has the same rate and extent of absorption as the innovator product. While specific comparative bioequivalence data for this compound is limited in publicly available literature, a study on promethazine hydrochloride provides a relevant framework for comparison. The key pharmacokinetic parameters from a five-way crossover study comparing 50 mg innovator and generic promethazine tablets are summarized below.[1]
| Pharmacokinetic Parameter | Innovator Product (50 mg) | Generic Product (50 mg) | Solution (50 mg) | Statistical Significance (Innovator/Generic vs. Solution) |
| AUC₀-∞ (ng·hr/mL) | Not significantly different | Not significantly different | Not significantly different | No significant difference |
| Cₘₐₓ (ng/mL) | Significantly lower than solution | Not significantly different from solution | - | p < 0.05 (Innovator vs. Solution) |
| tₘₐₓ (hr) | Longer than solution | Not significantly different from solution | - | p < 0.05 (Innovator vs. Solution) |
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Cₘₐₓ: Maximum plasma concentration. tₘₐₓ: Time to reach maximum plasma concentration.
The study concluded that the generic product did not differ significantly from the reference solution in terms of Cₘₐₓ and tₘₐₓ, while the innovator product showed a lower Cₘₐₓ and a longer tₘₐₓ.[1] However, the area under the curve (AUC), which represents the total drug exposure, was not significantly different between the innovator, generic, and solution formulations.[1]
Experimental Protocol: In Vivo Bioequivalence Study
The bioequivalence of the promethazine products was evaluated in a five-way crossover study involving healthy human subjects.[1]
-
Study Design: A single-dose, five-way crossover design was employed.
-
Subjects: Healthy adult male volunteers.
-
Drug Administration: Subjects received a single oral dose of the innovator promethazine 50 mg tablet, the generic promethazine 50 mg tablet, or a promethazine solution.
-
Blood Sampling: Blood samples were collected at predetermined intervals over a 24-hour period.
-
Bioanalytical Method: Plasma concentrations of promethazine were determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters AUC₀-∞, Cₘₐₓ, and tₘₐₓ were calculated from the plasma concentration-time data.
-
Statistical Analysis: A two-way analysis of variance (ANOVA) was used to assess the statistical significance of the differences in the pharmacokinetic parameters between the formulations.[1]
Physicochemical and In Vitro Dissolution Equivalence
A study assessing the interchangeability of various brands of this compound (25 mg) tablets available in the Nigerian market evaluated several quality control parameters according to British and United States Pharmacopeia guidelines.[2] While specific brand names for "innovator" and "generic" were not universally defined, the study compared a market leader (innovator) with other brands (generics).
| Parameter | Innovator Brand | Generic Brands (Range) |
| Hardness | Compliant | Compliant |
| Friability | Compliant | Compliant |
| Disintegration Time | Compliant | Compliant |
| Assay | Compliant | Some brands failed to meet the 90-110% BP requirement |
| Dissolution (% released in 30 min) | >80% | Only two brands released at least 80% |
The study highlighted that while many physicochemical properties were comparable, there were notable differences in the assay of the active ingredient and the dissolution profiles among different generic brands, with only one generic brand being considered interchangeable with the innovator based on similarity (f2) and dissimilarity (f1) factor calculations.[2]
Experimental Protocol: Dissolution Testing
The dissolution profiles of this compound tablets can be compared using a standardized in vitro dissolution test. The following protocol is based on general pharmacopeial guidelines and methods described for promethazine formulations.[3][4]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 Sorenson's buffer.[3] For promethazine hydrochloride, 0.01 N hydrochloric acid is also used.[4]
-
Temperature: 37 ± 0.5°C.[3]
-
Paddle Speed: 50 rpm.[3]
-
Sampling Intervals: Samples are withdrawn at regular time intervals (e.g., 5, 10, 15, 30, 45 minutes).
-
Sample Analysis: The drug content in the withdrawn samples is determined using a UV-visible spectrophotometer at the wavelength of maximum absorbance (around 250 nm for promethazine in pH 6.8 buffer).[3]
-
Data Analysis: The percentage of drug released at each time point is calculated and plotted against time to generate dissolution profiles. The similarity factor (f2) is often used to compare the profiles, with a value between 50 and 100 indicating similarity.
Impurity Profiling
Experimental Protocol: Impurity Analysis by HPLC
A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is typically used for the separation and quantification of promethazine and its potential impurities.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is commonly used.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered in either an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength that provides good sensitivity for both the active pharmaceutical ingredient (API) and its known impurities.
-
Sample Preparation: Tablets are accurately weighed, crushed, and the powder is dissolved in a suitable solvent, followed by filtration to remove excipients.
-
Analysis: The prepared sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to identify and quantify any impurities by comparing their retention times and peak areas to those of reference standards.
Signaling Pathways and Mechanism of Action
Promethazine exerts its therapeutic effects through the antagonism of multiple receptors, primarily the histamine H1 receptor and the dopamine D2 receptor.[5][6][7]
Promethazine as a Histamine H1 Receptor Antagonist
Promethazine is a first-generation antihistamine that acts as an inverse agonist at the H1 receptor.[8] This means it binds to the inactive state of the receptor, stabilizing it and reducing its basal activity, thereby blocking the actions of histamine.[8] The signaling pathway initiated by histamine at the H1 receptor and its inhibition by promethazine is depicted below.
References
- 1. Bioequivalency and dose proportionality of three tableted promethazine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. uspnf.com [uspnf.com]
- 5. droracle.ai [droracle.ai]
- 6. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Genotoxic Impurities in Promethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of genotoxic impurities (GTIs) in promethazine hydrochloride with potential alternative analytical techniques. The content is supported by experimental data and detailed methodologies to assist in the selection and implementation of appropriate analytical strategies for controlling GTIs in pharmaceutical development and manufacturing.
Introduction to Genotoxic Impurities in Promethazine Hydrochloride
Promethazine hydrochloride is a first-generation antihistamine, antiemetic, and sedative. As with any synthetically derived active pharmaceutical ingredient (API), there is a potential for the presence of genotoxic impurities. These impurities can originate from starting materials, reagents, intermediates formed during the synthesis process, or from degradation of the drug substance itself.[1] Due to their potential to damage DNA and cause mutations, regulatory agencies mandate strict control of GTIs at trace levels.
A crucial process-related impurity in the synthesis of promethazine hydrochloride is N,N-dimethylamino-2-chloropropane (also known as dimethylaminoisopropyl chloride). This compound is an alkyl halide, a class of chemicals often flagged for potential genotoxicity. It is used to introduce the side chain to the phenothiazine nucleus during synthesis. Other potential GTIs could include residual alkylating agents, sulfonate esters if corresponding sulfonic acids are used in the process, or degradation products formed under stress conditions like heat, light, or oxidation.
Validated GC-MS Method for N,N-dimethylamino-2-chloropropane
A specific and sensitive GC-MS method has been developed and validated for the quantification of N,N-dimethylamino-2-chloropropane in promethazine hydrochloride. This method provides a robust approach for the routine quality control of this known GTI.
Experimental Protocol: GC-MS
Sample Preparation: A stock solution of the sample is prepared by dissolving promethazine hydrochloride in a suitable solvent like methylene chloride. This stock solution is then further diluted to an appropriate concentration for analysis.
Instrumentation: The analysis is performed on a gas chromatograph coupled with a mass spectrometer (GC-MS). The typical parameters are outlined below:
| Parameter | Specification |
| GC Column | 30m x 0.32mm, 1.80µm film thickness (e.g., DB-624 or equivalent) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, hold for 2 min, ramp to 240°C at 20°C/min, hold for 5 min |
| MS Interface Temp | 250°C |
| Ion Source Temp | 220°C |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) using a characteristic ion for N,N-dimethylamino-2-chloropropane (e.g., m/z 121) |
Validation Data Summary: GC-MS
The validation of this GC-MS method demonstrates its suitability for the intended purpose, with key performance indicators summarized in the table below.
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.025 ppm |
| Limit of Quantitation (LOQ) | 0.075 ppm |
| Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (% Recovery) | 85 - 89% |
| Precision (%RSD) | < 6% |
Caption: GC-MS method validation workflow for genotoxic impurities.
Alternative Analytical Methods and Comparative Analysis
While GC-MS is a powerful technique, especially for volatile and semi-volatile compounds like alkyl halides, other methods can be employed, particularly for a broader range of potential GTIs that may not be amenable to GC analysis. The choice of method depends on the physicochemical properties of the impurity and the required sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of non-volatile and thermally labile compounds. It is a powerful tool for analyzing GTIs that are not easily volatilized.
General Experimental Protocol: LC-MS/MS for GTIs (Example for Sulfonate Esters)
| Parameter | Specification |
| LC Column | C18 (e.g., 100mm x 2.1mm, 1.8µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with formic acid or ammonium formate) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Comparative Performance:
| Feature | GC-MS | LC-MS/MS |
| Applicability | Volatile & semi-volatile, thermally stable compounds (e.g., alkyl halides) | Wide range of non-volatile and thermally labile compounds (e.g., sulfonate esters, larger molecules) |
| Sensitivity | High, especially with SIM mode (ppb levels) | Very high, often superior to GC-MS for suitable compounds (ppb to ppt levels) |
| Selectivity | High, based on retention time and mass-to-charge ratio | Very high, based on retention time and specific precursor-product ion transitions |
| Sample Preparation | May require derivatization for polar compounds; headspace injection for volatiles | Often simpler, direct injection of solutions; may require solid-phase extraction for complex matrices |
| Matrix Effects | Can be an issue in the injector port; generally less ion suppression than LC-MS | Ion suppression or enhancement from the API matrix can be a significant challenge |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For GTIs that possess a chromophore and are present at slightly higher concentrations, a validated HPLC-UV method can be a cost-effective and robust alternative to mass spectrometry-based methods.
General Experimental Protocol: HPLC-UV for GTIs (Example for Aromatic Sulfonates)
| Parameter | Specification |
| LC Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and a buffered aqueous phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection | UV detector at a suitable wavelength (e.g., 220 nm) |
Comparative Performance:
| Feature | GC-MS | HPLC-UV |
| Applicability | Volatile & semi-volatile, thermally stable compounds | Compounds with a UV chromophore |
| Sensitivity | High (ppb levels) | Lower than MS-based methods (typically low ppm levels) |
| Selectivity | High | Lower than MS; potential for interference from other impurities or the API |
| Cost & Complexity | Higher initial cost and complexity | Lower cost, simpler operation and maintenance |
| Confirmation | Mass spectrum provides structural information | Relies on retention time; co-elution can be a problem |
Caption: Comparison of analytical methods for genotoxic impurities.
Conclusion and Recommendations
The validated GC-MS method for N,N-dimethylamino-2-chloropropane provides a reliable and sensitive approach for the control of this key genotoxic impurity in promethazine hydrochloride. Its high selectivity and suitability for the volatile nature of this alkyl halide make it an excellent choice for routine quality control.
For a comprehensive risk assessment, especially during process development and for the analysis of unknown degradation products, a multi-faceted approach is recommended. LC-MS/MS offers superior sensitivity and broader applicability for a wider range of potential non-volatile or thermally labile GTIs. While HPLC-UV may lack the sensitivity required for trace-level GTI analysis at the typical Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , it can be a valuable tool for monitoring specific impurities at higher, yet still controlled, levels.
The selection of the most appropriate analytical method should be based on a thorough understanding of the synthetic process of promethazine hydrochloride, the physicochemical properties of the potential genotoxic impurities, and the required detection limits as dictated by regulatory guidelines. A combination of these techniques often provides the most robust control strategy for ensuring the safety and quality of the final drug product.
References
Comparative Assessment of Promethazine Teoclate's Anticholinergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic activity of promethazine teoclate against other first-generation antihistamines. The information presented is supported by experimental data from in vitro studies to assist in understanding its pharmacological profile and potential for central nervous system side effects.
First-generation antihistamines, including promethazine, are known to possess significant anticholinergic properties due to their ability to block muscarinic acetylcholine receptors. This action is responsible for common side effects such as dry mouth, blurred vision, urinary retention, and cognitive impairment. This compound's active moiety is promethazine; therefore, its anticholinergic activity is comparable to that of other promethazine salts, such as promethazine hydrochloride.
Quantitative Comparison of Anticholinergic Activity
The anticholinergic potency of this compound and its alternatives can be quantified through various in vitro assays. The most common metrics are the inhibition constant (Ki) from radioligand binding assays and the pA2 value from functional antagonism studies (Schild analysis). A lower Ki value indicates a higher binding affinity for the muscarinic receptor, while a higher pA2 value signifies greater antagonist potency.
| Drug | Muscarinic Receptor Affinity (Ki, nM) | Functional Antagonist Potency (pA2) |
| Cyproheptadine | 5.0 | 8.2 ± 0.4 |
| Promethazine | 23 | 7.7 ± 0.2 |
| Diphenhydramine | 280 | 7.1 ± 0.2 |
| Chlorpheniramine | 1,800 | 6.4 ± 0.2 |
| Hydroxyzine | 15,000 | 5.8 ± 0.2 |
| Pyrilamine | - | 4.8 ± 0.4 |
| Note: Data is compiled from various sources and experimental conditions may vary. Ki values were determined in bovine cerebral cortex, and pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle. |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This assay measures the affinity of a drug for muscarinic receptors by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from tissues rich in muscarinic receptors, such as the bovine cerebral cortex.
-
The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
2. Competitive Binding Incubation:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-Quinuclidinyl benzilate) is incubated with the membrane preparation.
-
Varying concentrations of the test compound (e.g., promethazine) are added to compete for binding with the radioligand.
-
A non-specific binding control is included, which contains a high concentration of an unlabeled antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor sites.
3. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis for pA2)
This assay determines the potency of a competitive antagonist by measuring its ability to inhibit the functional response to an agonist.
1. Tissue Preparation:
-
A smooth muscle tissue rich in muscarinic receptors, such as the guinea pig trachea, is isolated and mounted in an organ bath containing a physiological salt solution.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
3. Antagonist Incubation:
-
The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., promethazine) for a predetermined period to allow for equilibrium to be reached.
4. Second Agonist Concentration-Response Curve:
-
In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The antagonist will shift the agonist's curve to the right.
5. Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist's EC50 in the presence of the antagonist to the EC50 in its absence) is calculated.
-
This procedure is repeated with at least two other concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, the x-intercept of the Schild plot provides the pA2 value.
Mandatory Visualizations
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq/11).
Caption: Experimental Workflows for Anticholinergic Activity Assessment.
Validating Promethazine Teoclate as a Positive Control in Antiemetic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of promethazine teoclate's performance as a positive control in common preclinical antiemetic assays. We will delve into its mechanism of action, compare its efficacy with other standard antiemetics, and provide detailed experimental protocols to support its validation in your research.
Mechanism of Action: A Multi-Target Approach to Suppressing Emesis
Promethazine, a phenothiazine derivative, exerts its antiemetic effects through a multi-faceted antagonism of key receptors involved in the emetic reflex.[1][2] Its primary mechanisms include the blockade of:
-
Histamine H1 receptors: Particularly relevant in motion sickness, where vestibular signals activate histaminergic pathways.[1]
-
Dopamine D2 receptors: A crucial target in the chemoreceptor trigger zone (CTZ) of the medulla, which detects emetic substances in the blood.[3][4]
-
Muscarinic (acetylcholine) receptors: Antagonism of these receptors contributes to its antiemetic and sedative effects.[5]
This broad spectrum of activity makes promethazine a robust positive control for screening novel antiemetic compounds that may act on one or more of these pathways.
Signaling Pathways in Emesis
The emetic reflex is a complex process involving multiple neurotransmitters and signaling pathways that converge on the nucleus tractus solitarius (NTS) and the central pattern generator in the brainstem. The following diagram illustrates the key pathways targeted by promethazine.
Caption: Key signaling pathways in emesis and targets of this compound.
Comparative Efficacy of this compound in Preclinical Models
Promethazine's effectiveness as a positive control can be benchmarked against other standard antiemetics in various animal models that mimic different causes of nausea and vomiting.
Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for evaluating antiemetics against chemotherapy-induced nausea and vomiting. Cisplatin, a common chemotherapeutic agent, induces both acute and delayed emesis.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animals: Male ferrets are commonly used. They should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Housing: Animals are housed individually in cages that allow for easy observation of emetic episodes.
-
Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg.[6][7]
-
Positive Control Administration: this compound (or other antiemetics) is typically administered 30-60 minutes before cisplatin administration. The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).
-
Observation Period: The animals are observed for a period of 24 to 72 hours to assess both acute and delayed emesis.[8][9]
-
Data Collection: The primary endpoints are the number of retches and vomits (emetic episodes) and the latency to the first emetic episode. An emetic episode is defined as a single vomit or a series of retches.
Comparative Data:
While direct head-to-head studies with promethazine in the ferret model are not extensively published, the efficacy of other antiemetics provides a benchmark. For instance, ondansetron, a 5-HT3 antagonist, has been shown to significantly reduce cisplatin-induced emesis in ferrets.[8][9]
| Antiemetic Agent | Dose | Route | % Reduction in Emetic Episodes (Acute Phase) |
| This compound | Data not readily available in direct comparative studies | - | - |
| Ondansetron | 0.3 mg/kg | i.v. | Significant reduction in vomits and retches |
| Ondansetron | 0.6 mg/kg | intranasal | Comparable to i.v. administration in reducing emesis |
Data synthesized from multiple sources.[9]
Xylazine-Induced Emesis in Cats
Xylazine, an alpha-2 adrenergic agonist, reliably induces emesis in cats and is a useful model for screening antiemetics that act on central chemoreceptors.
Experimental Protocol: Xylazine-Induced Emesis in Cats
-
Animals: Healthy adult cats of either sex are used.
-
Emetogen Administration: Xylazine is administered intramuscularly (i.m.) at a dose of 0.66 mg/kg.[3]
-
Positive Control Administration: this compound or other antiemetics are administered i.m. one hour prior to xylazine injection.
-
Observation Period: Cats are observed for at least 30 minutes following xylazine administration.
-
Data Collection: The number of emetic episodes is recorded.
Comparative Data:
A study directly comparing different doses of promethazine for the prevention of xylazine-induced emesis in cats provides valuable quantitative data.
| Treatment | Dose (mg/kg, i.m.) | Mean Number of Emetic Episodes (± SEM) | % Reduction vs. Saline |
| Saline (Control) | - | 2.63 ± 0.60 | - |
| Promethazine | 1 | 1.50 ± 0.33 | 42.9% |
| Promethazine | 2 | 1.25 ± 0.37 | 52.5% |
| Promethazine | 4 | 1.25 ± 0.31 | 52.5% |
| Metoclopramide | 0.4 | Significantly reduced frequency of emesis | - |
| Acepromazine | 0.1 | Did not significantly alter frequency of emesis | - |
Data from a study by Mohajjel Nayebi et al. (2012) and a review by Kolahian (2014).[3][4][10]
Copper Sulfate-Induced Emesis in Chicks
This is a rapid and cost-effective model for screening antiemetic compounds. Copper sulfate induces emesis by irritating the gastrointestinal mucosa and activating vagal afferent pathways.
Experimental Protocol: Copper Sulfate-Induced Emesis in Chicks
-
Animals: Young chicks (e.g., 6-7 days old) are used.
-
Emetogen Administration: A solution of copper sulfate (50 mg/kg) is administered orally.[11]
-
Positive Control Administration: this compound or other antiemetics are administered orally or intraperitoneally 30 minutes before the copper sulfate challenge.
-
Observation Period: The number of retches is counted for a defined period, typically 10-20 minutes, after copper sulfate administration.
-
Data Collection: The primary endpoint is the number of retches. The percentage of inhibition of emesis is calculated compared to the control group.
Comparative Data:
While specific data for promethazine in this model is not as readily available in direct comparisons, other phenothiazines like chlorpromazine are used as positive controls.
| Antiemetic Agent | Dose (mg/kg, p.o.) | % Inhibition of Emesis |
| This compound | Data not readily available in direct comparative studies | - |
| Chlorpromazine | 150 | 33.97% |
| Metoclopramide | 150 | Used as a standard |
Data from a study by Uddin et al. (2012).[12]
Experimental Workflow
The following diagram outlines a general workflow for validating a test compound's antiemetic properties using this compound as a positive control.
Caption: General workflow for an antiemetic assay using a positive control.
Conclusion
This compound serves as a reliable and effective positive control in a variety of preclinical antiemetic assays. Its well-characterized, multi-target mechanism of action provides a robust benchmark for the evaluation of novel antiemetic agents. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently validate the use of this compound in their antiemetic drug discovery and development programs. The choice of animal model and specific assay conditions should be tailored to the research question and the suspected mechanism of action of the test compound.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promethazine: A Review of Therapeutic Uses and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Intravenous versus Intranasal Administrations in Effectiveness of Ondansetron on Cisplatin-Induced Emesis in Ferrets [kci.go.kr]
- 10. Effects of Dexamethasone, Metoclopramide or Acepromazine on Emesis in Cats Sedated with Xylazine Hydrochloride | Acta Veterinaria Brno [actavet.vfu.cz]
- 11. journaljpri.com [journaljpri.com]
- 12. ijrap.net [ijrap.net]
Safety Operating Guide
Proper Disposal of Promethazine Teoclate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of promethazine teoclate, a phenothiazine derivative used in research and pharmaceutical development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is recognized as being harmful if swallowed, inhaled, or in contact with skin, and is toxic to aquatic life with long-lasting effects.[1]
Regulatory Framework and Waste Classification
The disposal of chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.
This compound is not specifically listed as a P-listed (acutely hazardous) or U-listed (hazardous) waste by the EPA.[2][3] Therefore, its classification as a hazardous waste depends on whether it exhibits one or more of the following characteristics:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The ability to be harmful or fatal when ingested or absorbed.
Based on available Safety Data Sheets (SDS), this compound is categorized as toxic.[1] It is harmful if swallowed, in contact with skin, or inhaled, and is toxic to aquatic life with long-lasting effects.[1] This aquatic toxicity is a key consideration for its disposal.
Disposal Procedures
All disposal procedures must be conducted in accordance with federal, state, and local regulations. The primary recommendation for the disposal of this compound is to use a licensed hazardous waste disposal company.[1][4]
Step-by-Step Disposal Guidance:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department or your contracted waste disposal company.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and non-reactive container.
-
For solutions containing this compound, use a sealed, leak-proof container.
-
The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (i.e., "this compound").
-
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[4]
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1] Inform the contractor of the nature of the waste.
What Not to Do:
-
Do not dispose of this compound down the drain.[4] Its aquatic toxicity can have detrimental effects on the environment.[1]
-
Do not dispose of this compound in regular trash.
-
Do not attempt to neutralize the chemical unless you are following a validated and approved experimental protocol.
Environmental and Health Hazard Data
Promethazine and its salts are known to be toxic to aquatic organisms. The following table summarizes available data on the acute toxicity of the closely related compound, promethazine hydrochloride, to the brine shrimp Artemia sp. This data highlights the potential environmental impact of improper disposal.
| Test Organism | Compound | Exposure Duration | Concentration | Mortality Rate |
| Artemia sp. (brine shrimp) | Promethazine Hydrochloride | 24 hours | 2.5 µg/mL | 4% |
| Artemia sp. (brine shrimp) | Promethazine Hydrochloride | 24 hours | 5 µg/mL | 10% |
| Artemia sp. (brine shrimp) | Promethazine Hydrochloride | 24 hours | 10 µg/mL | 11% |
| Artemia sp. (brine shrimp) | Promethazine Hydrochloride | 24 hours | 20 µg/mL | 28% |
| Artemia sp. (brine shrimp) | Promethazine Hydrochloride | 24 hours | 25 µg/mL | 31% |
| Artemia sp. (brine shrimp) | Promethazine Hydrochloride | 24 hours | 40 µg/mL | 60% |
| (Data sourced from a study on the acute toxicity of promethazine hydrochloride on Artemia sp.)[5] |
Experimental Protocols for Degradation (for research purposes only)
While incineration by a licensed facility is the recommended disposal method, research into the degradation of promethazine provides some insights. These are not validated disposal protocols and should not be performed for waste disposal. They are provided for informational purposes for researchers interested in the chemical properties of phenothiazines.
Studies on promethazine hydrochloride have shown that it is susceptible to oxidative degradation.[6] The degradation is influenced by pH, with an increased rate in more basic conditions.[7][8] It is also sensitive to light and air.[7][8] One study detailed the kinetics of thermal and photolytic degradation of promethazine hydrochloride, noting that the first-order rate constant for thermal degradation increased with increasing pH.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. echemi.com [echemi.com]
- 2. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 3. trihazsolutions.com [trihazsolutions.com]
- 4. aksci.com [aksci.com]
- 5. Acute Toxicity of a Marine Emerging Pollutant (Promethazine Hydrochloride) on Artemia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. academicjournals.org [academicjournals.org]
- 9. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Promethazine Teoclate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Promethazine teoclate, a phenothiazine derivative. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[1][2]
-
Skin Protection: Impervious gloves, such as nitrile or powder-free latex, are required. For those with latex allergies, nitrile gloves are the preferred alternative. Double gloving should be considered for enhanced protection. A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities, a disposable laboratory coat or a low-permeability coverall is recommended. Protective shoe covers and a head covering should also be worn.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If exposure limits are likely to be exceeded, or if dust is generated, a NIOSH-approved respirator is required. For higher concentrations or when irritation is experienced, a full-face respirator should be used.[1]
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and the closely related Promethazine hydrochloride. This information is critical for understanding the potential hazards of these compounds.
| Compound | Test | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| This compound | LD50 | Oral | Mouse | 410 mg/kg | Details of toxic effects not reported other than lethal dose value. |
| Promethazine hydrochloride | LD50 | Oral | Mouse | 255 mg/kg | - |
| Promethazine hydrochloride | LD50 | Intraperitoneal | Rat | 170 mg/kg | - |
| Promethazine hydrochloride | LD50 | Subcutaneous | Rat | 400 mg/kg | - |
| Promethazine hydrochloride | TDLO | Oral | Human | 3,500 µg/kg | - |
| Promethazine hydrochloride | TDLO | Oral | Child | 20 ml/kg | - |
| Promethazine hydrochloride | TDLO | Subcutaneous | Rat | 1 mg/kg | - |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[3] Don all required personal protective equipment as detailed above.
-
Handling: Avoid all personal contact with the substance, including inhalation of dust.[3] Do not eat, drink, or smoke in the handling area.[1] Keep the container tightly closed when not in use.[2]
-
Accidental Release: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4] Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.[3] Place the waste in a sealed container for disposal.[4]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including the chemical itself, contaminated lab supplies, and cleaning materials, must be collected in a designated, sealed, and properly labeled waste container.[1]
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain or in the regular trash.[5] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling is complete. Wash hands thoroughly with soap and water.[1][3]
By adhering to these safety protocols, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
